(Rac)-PD 138312
説明
特性
CAS番号 |
107334-06-5 |
|---|---|
分子式 |
C19H23FN4O3 |
分子量 |
374.4 g/mol |
IUPAC名 |
7-[3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H23FN4O3/c1-19(2,21)10-5-6-23(8-10)17-14(20)7-12-15(25)13(18(26)27)9-24(11-3-4-11)16(12)22-17/h7,9-11H,3-6,8,21H2,1-2H3,(H,26,27) |
InChIキー |
WZGKUGHHTACDTE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7-(3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid PD 138312 PD-138312 |
製品の起源 |
United States |
Foundational & Exploratory
(Rac)-PD 138312: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-PD 138312 is a synthetic fluoronaphthyridine antibiotic belonging to the quinolone class of antimicrobial agents. Its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. This targeted inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, downstream cellular effects, and relevant quantitative data. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are also presented to support further research and drug development efforts in this area.
Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
This compound, as a member of the quinolone family, exerts its bactericidal effects by targeting two essential type II topoisomerases in bacteria: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA within the bacterial cell, a process vital for survival.
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription. DNA gyrase is the primary target of quinolones in most Gram-negative bacteria.
Topoisomerase IV: The main function of this enzyme is to decatenate (unlink) daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells. Topoisomerase IV is the primary target of many quinolones in Gram-positive bacteria.
The inhibitory action of this compound involves the formation of a stable ternary complex with the topoisomerase and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the broken strands. The accumulation of these cleavage complexes leads to double-strand DNA breaks, triggering a cascade of events including the induction of the SOS response and ultimately leading to bacterial cell death.
Signaling Pathway of Quinolone Antibiotics
The following diagram illustrates the key steps in the mechanism of action of quinolone antibiotics like this compound.
Caption: Mechanism of action of this compound.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species.
| Bacterial Species | Strain(s) | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-susceptible | ≤0.06 |
| Staphylococcus aureus | Methicillin-resistant | ≤0.06 |
| Streptococcus pneumoniae | - | ≤0.06 |
| Haemophilus influenzae | - | ≤0.06 |
| Moraxella catarrhalis | - | ≤0.06 |
| Escherichia coli | - | 0.5 |
| Pseudomonas aeruginosa | - | 8 |
Note: Data is compiled from publicly available research. The exact MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.
Materials:
-
This compound stock solution (of known concentration)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (standardized to 0.5 McFarland, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)
-
Sterile multichannel pipettes and tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
Procedure:
-
Prepare Serial Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a positive control (no drug), and the twelfth well will be a negative control (no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader to measure optical density.
Experimental Workflow: MIC Determination
The following diagram outlines the workflow for a typical MIC determination experiment.
Caption: Workflow for MIC determination.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP)
-
This compound at various concentrations
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
Gel imaging system
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the desired concentration of this compound. b. Add the purified DNA gyrase to initiate the reaction. A control reaction without the inhibitor should be included.
-
Incubation: a. Incubate the reaction mixture at 37°C for 1-2 hours to allow for the supercoiling reaction to proceed.
-
Reaction Termination: a. Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: a. Load the reaction products onto an agarose gel. b. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization and Analysis: a. Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. b. The supercoiled DNA will migrate faster through the gel than the relaxed DNA. The inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound. The IC50 value can be determined by quantifying the band intensities.
Conclusion
This compound is a potent fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. This mechanism of action, which is distinct from that of many other antibiotic classes, makes it an important tool in combating bacterial infections. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of quinolone antibiotics. Further investigation into the specific inhibitory concentrations (IC50) against purified enzymes and a broader range of bacterial isolates will continue to refine our understanding of this compound's pharmacological profile.
(Rac)-PD 138312: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-PD 138312 is a synthetic fluoronaphthyridine antibiotic belonging to the quinolone class of antimicrobial agents. Its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. This targeted inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, downstream cellular effects, and relevant quantitative data. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are also presented to support further research and drug development efforts in this area.
Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
This compound, as a member of the quinolone family, exerts its bactericidal effects by targeting two essential type II topoisomerases in bacteria: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA within the bacterial cell, a process vital for survival.
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription. DNA gyrase is the primary target of quinolones in most Gram-negative bacteria.
Topoisomerase IV: The main function of this enzyme is to decatenate (unlink) daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells. Topoisomerase IV is the primary target of many quinolones in Gram-positive bacteria.
The inhibitory action of this compound involves the formation of a stable ternary complex with the topoisomerase and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the broken strands. The accumulation of these cleavage complexes leads to double-strand DNA breaks, triggering a cascade of events including the induction of the SOS response and ultimately leading to bacterial cell death.
Signaling Pathway of Quinolone Antibiotics
The following diagram illustrates the key steps in the mechanism of action of quinolone antibiotics like this compound.
Caption: Mechanism of action of this compound.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species.
| Bacterial Species | Strain(s) | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-susceptible | ≤0.06 |
| Staphylococcus aureus | Methicillin-resistant | ≤0.06 |
| Streptococcus pneumoniae | - | ≤0.06 |
| Haemophilus influenzae | - | ≤0.06 |
| Moraxella catarrhalis | - | ≤0.06 |
| Escherichia coli | - | 0.5 |
| Pseudomonas aeruginosa | - | 8 |
Note: Data is compiled from publicly available research. The exact MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.
Materials:
-
This compound stock solution (of known concentration)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (standardized to 0.5 McFarland, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)
-
Sterile multichannel pipettes and tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
Procedure:
-
Prepare Serial Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a positive control (no drug), and the twelfth well will be a negative control (no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader to measure optical density.
Experimental Workflow: MIC Determination
The following diagram outlines the workflow for a typical MIC determination experiment.
Caption: Workflow for MIC determination.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP)
-
This compound at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the desired concentration of this compound. b. Add the purified DNA gyrase to initiate the reaction. A control reaction without the inhibitor should be included.
-
Incubation: a. Incubate the reaction mixture at 37°C for 1-2 hours to allow for the supercoiling reaction to proceed.
-
Reaction Termination: a. Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: a. Load the reaction products onto an agarose gel. b. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization and Analysis: a. Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. b. The supercoiled DNA will migrate faster through the gel than the relaxed DNA. The inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound. The IC50 value can be determined by quantifying the band intensities.
Conclusion
This compound is a potent fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. This mechanism of action, which is distinct from that of many other antibiotic classes, makes it an important tool in combating bacterial infections. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of quinolone antibiotics. Further investigation into the specific inhibitory concentrations (IC50) against purified enzymes and a broader range of bacterial isolates will continue to refine our understanding of this compound's pharmacological profile.
(Rac)-PD 138312: An In-Depth Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-PD 138312 is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its antibacterial potency, detailing its minimum inhibitory concentrations (MICs) against various clinically relevant pathogens. Furthermore, this document elucidates the established mechanism of action for fluoroquinolones, including the inhibition of bacterial DNA gyrase and topoisomerase IV, and the subsequent downstream signaling pathways leading to bacterial cell death. Detailed experimental protocols for determining antibacterial susceptibility are also provided to facilitate further research and development.
Antibacterial Spectrum of this compound
This compound has demonstrated potent in vitro activity against a diverse array of bacterial species. The following tables summarize the minimum inhibitory concentrations required to inhibit 90% of strains (MIC90) for a variety of Gram-positive and Gram-negative organisms. This data is primarily derived from the key study by Huband et al. (1993).[1]
Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes
| Bacterial Species | MIC90 (µg/mL) |
| Staphylococcus aureus (Oxacillin-susceptible) | ≤0.06 |
| Staphylococcus aureus (Oxacillin-resistant) | ≤0.06 |
| Staphylococcus epidermidis | ≤0.06 |
| Staphylococcus saprophyticus | ≤0.06 |
| Streptococcus pneumoniae | ≤0.06 |
| Streptococcus pyogenes (Group A) | ≤0.06 |
| Streptococcus agalactiae (Group B) | ≤0.06 |
| Viridans group streptococci | ≤0.06 |
| Enterococcus faecalis | 0.25 |
| Listeria monocytogenes | 0.25 |
Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes
| Bacterial Species | MIC90 (µg/mL) |
| Haemophilus influenzae | ≤0.06 |
| Moraxella catarrhalis | ≤0.06 |
| Neisseria gonorrhoeae | ≤0.06 |
| Acinetobacter spp. | 0.5 |
| Enterobacteriaceae (excluding S. marcescens) | 0.5 |
| Serratia marcescens | 2 |
| Pseudomonas aeruginosa | 8 |
Table 3: In Vitro Activity of this compound against Other Bacteria
| Bacterial Species | MIC90 (µg/mL) |
| Legionella pneumophila | 0.125 |
| Anaerobic Gram-positive cocci | 0.5 |
| Bacteroides fragilis | 2 |
Mechanism of Action
This compound, as a member of the fluoroquinolone class of antibiotics, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication and maintenance: DNA gyrase and topoisomerase IV.
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are responsible for managing the topological state of bacterial DNA. DNA gyrase introduces negative supercoils into DNA, a process crucial for initiating DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation (separation) of daughter chromosomes following replication. This compound binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. This leads to the formation of a ternary complex that inhibits the re-ligation of the cleaved DNA strands.
-
Induction of Cell Death: The formation of these stable drug-enzyme-DNA complexes has two major downstream consequences that lead to bacterial cell death:
-
Chromosome Fragmentation: The stalled replication forks and the presence of double-strand DNA breaks, when the topoisomerases dissociate from the DNA, result in the fragmentation of the bacterial chromosome.
-
Production of Reactive Oxygen Species (ROS): The disruption of normal DNA metabolism triggers a cellular stress response that includes the generation of harmful reactive oxygen species, such as hydroxyl radicals. This oxidative stress further damages cellular components, including DNA, proteins, and lipids, contributing to cell death.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Fluoroquinolone-Induced Cell Death
Caption: Mechanism of action of this compound leading to bacterial cell death.
Experimental Workflow for MIC Determination
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial spectrum of this compound, based on the procedures described by Huband et al. (1993) and standard clinical laboratory practices.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Methodology (Agar Dilution):
-
Antimicrobial Agent Preparation:
-
This compound is dissolved in a suitable solvent (e.g., 0.1 N NaOH) to create a stock solution.
-
Serial twofold dilutions of the stock solution are prepared in sterile distilled water.
-
-
Media Preparation:
-
Mueller-Hinton agar (B569324) is prepared according to the manufacturer's instructions and sterilized.
-
For fastidious organisms such as Streptococcus pneumoniae and Haemophilus influenzae, the agar is supplemented with 5% defibrinated sheep blood or hemin (B1673052) and NAD (Haemophilus Test Medium), respectively.
-
The molten agar is cooled to 50°C.
-
-
Plate Preparation:
-
One part of each antimicrobial dilution is added to nine parts of molten agar to achieve the final desired concentrations.
-
The agar-drug mixture is poured into sterile petri dishes and allowed to solidify.
-
Control plates containing no antimicrobial agent are also prepared.
-
-
Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar medium overnight.
-
Several colonies are suspended in a suitable broth (e.g., Mueller-Hinton broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
The inoculum is further diluted to yield a final concentration of approximately 1 x 10⁴ CFU per spot on the agar plate.
-
-
Inoculation:
-
A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates, including the control plates.
-
-
Incubation:
-
The inoculated plates are incubated at 35°C for 16 to 20 hours in an ambient atmosphere. For organisms requiring specific atmospheric conditions (e.g., Haemophilus influenzae, Neisseria gonorrhoeae, and anaerobes), plates are incubated in an appropriate environment (e.g., 5% CO₂ or anaerobic conditions).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism, disregarding a single colony or a faint haze caused by the inoculum.
-
Conclusion
This compound is a potent fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, through the inhibition of DNA gyrase and topoisomerase IV, leads to bacterial cell death via chromosome fragmentation and the induction of oxidative stress. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working on the discovery and development of new antibacterial agents. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
(Rac)-PD 138312: An In-Depth Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-PD 138312 is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its antibacterial potency, detailing its minimum inhibitory concentrations (MICs) against various clinically relevant pathogens. Furthermore, this document elucidates the established mechanism of action for fluoroquinolones, including the inhibition of bacterial DNA gyrase and topoisomerase IV, and the subsequent downstream signaling pathways leading to bacterial cell death. Detailed experimental protocols for determining antibacterial susceptibility are also provided to facilitate further research and development.
Antibacterial Spectrum of this compound
This compound has demonstrated potent in vitro activity against a diverse array of bacterial species. The following tables summarize the minimum inhibitory concentrations required to inhibit 90% of strains (MIC90) for a variety of Gram-positive and Gram-negative organisms. This data is primarily derived from the key study by Huband et al. (1993).[1]
Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes
| Bacterial Species | MIC90 (µg/mL) |
| Staphylococcus aureus (Oxacillin-susceptible) | ≤0.06 |
| Staphylococcus aureus (Oxacillin-resistant) | ≤0.06 |
| Staphylococcus epidermidis | ≤0.06 |
| Staphylococcus saprophyticus | ≤0.06 |
| Streptococcus pneumoniae | ≤0.06 |
| Streptococcus pyogenes (Group A) | ≤0.06 |
| Streptococcus agalactiae (Group B) | ≤0.06 |
| Viridans group streptococci | ≤0.06 |
| Enterococcus faecalis | 0.25 |
| Listeria monocytogenes | 0.25 |
Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes
| Bacterial Species | MIC90 (µg/mL) |
| Haemophilus influenzae | ≤0.06 |
| Moraxella catarrhalis | ≤0.06 |
| Neisseria gonorrhoeae | ≤0.06 |
| Acinetobacter spp. | 0.5 |
| Enterobacteriaceae (excluding S. marcescens) | 0.5 |
| Serratia marcescens | 2 |
| Pseudomonas aeruginosa | 8 |
Table 3: In Vitro Activity of this compound against Other Bacteria
| Bacterial Species | MIC90 (µg/mL) |
| Legionella pneumophila | 0.125 |
| Anaerobic Gram-positive cocci | 0.5 |
| Bacteroides fragilis | 2 |
Mechanism of Action
This compound, as a member of the fluoroquinolone class of antibiotics, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication and maintenance: DNA gyrase and topoisomerase IV.
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are responsible for managing the topological state of bacterial DNA. DNA gyrase introduces negative supercoils into DNA, a process crucial for initiating DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation (separation) of daughter chromosomes following replication. This compound binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. This leads to the formation of a ternary complex that inhibits the re-ligation of the cleaved DNA strands.
-
Induction of Cell Death: The formation of these stable drug-enzyme-DNA complexes has two major downstream consequences that lead to bacterial cell death:
-
Chromosome Fragmentation: The stalled replication forks and the presence of double-strand DNA breaks, when the topoisomerases dissociate from the DNA, result in the fragmentation of the bacterial chromosome.
-
Production of Reactive Oxygen Species (ROS): The disruption of normal DNA metabolism triggers a cellular stress response that includes the generation of harmful reactive oxygen species, such as hydroxyl radicals. This oxidative stress further damages cellular components, including DNA, proteins, and lipids, contributing to cell death.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Fluoroquinolone-Induced Cell Death
Caption: Mechanism of action of this compound leading to bacterial cell death.
Experimental Workflow for MIC Determination
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial spectrum of this compound, based on the procedures described by Huband et al. (1993) and standard clinical laboratory practices.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Methodology (Agar Dilution):
-
Antimicrobial Agent Preparation:
-
This compound is dissolved in a suitable solvent (e.g., 0.1 N NaOH) to create a stock solution.
-
Serial twofold dilutions of the stock solution are prepared in sterile distilled water.
-
-
Media Preparation:
-
Mueller-Hinton agar is prepared according to the manufacturer's instructions and sterilized.
-
For fastidious organisms such as Streptococcus pneumoniae and Haemophilus influenzae, the agar is supplemented with 5% defibrinated sheep blood or hemin and NAD (Haemophilus Test Medium), respectively.
-
The molten agar is cooled to 50°C.
-
-
Plate Preparation:
-
One part of each antimicrobial dilution is added to nine parts of molten agar to achieve the final desired concentrations.
-
The agar-drug mixture is poured into sterile petri dishes and allowed to solidify.
-
Control plates containing no antimicrobial agent are also prepared.
-
-
Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar medium overnight.
-
Several colonies are suspended in a suitable broth (e.g., Mueller-Hinton broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
The inoculum is further diluted to yield a final concentration of approximately 1 x 10⁴ CFU per spot on the agar plate.
-
-
Inoculation:
-
A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates, including the control plates.
-
-
Incubation:
-
The inoculated plates are incubated at 35°C for 16 to 20 hours in an ambient atmosphere. For organisms requiring specific atmospheric conditions (e.g., Haemophilus influenzae, Neisseria gonorrhoeae, and anaerobes), plates are incubated in an appropriate environment (e.g., 5% CO₂ or anaerobic conditions).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism, disregarding a single colony or a faint haze caused by the inoculum.
-
Conclusion
This compound is a potent fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, through the inhibition of DNA gyrase and topoisomerase IV, leads to bacterial cell death via chromosome fragmentation and the induction of oxidative stress. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working on the discovery and development of new antibacterial agents. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
An In-depth Technical Guide to Pramipexole: A D2-like Dopamine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and mechanism of action of Pramipexole (B1678040), a non-ergot dopamine (B1211576) agonist. Initially developed for the treatment of motor symptoms in Parkinson's disease, its unique high affinity for the D3 dopamine receptor subtype has led to investigations into its potential therapeutic effects on psychiatric and anhedonic symptoms. This document details its receptor binding affinities, downstream signaling pathways, and provides a compilation of detailed experimental protocols for its study.
Chemical Structure and Properties
Pramipexole is a synthetic aminobenzothiazole derivative. Its chemical structure and key properties are summarized below.
Chemical Structure:
(Image of Pramipexole's 2D chemical structure would be placed here in a full document)
Table 1: Chemical and Physical Properties of Pramipexole
| Property | Value |
| IUPAC Name | (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
| Molecular Formula | C₁₀H₁₇N₃S |
| Molecular Weight | 211.33 g/mol [1] |
| SMILES String | CCCN[C@H]1CCC2=C(C1)SC(=N2)N |
| CAS Number | 104632-26-0 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, methanol, and ethanol |
Pharmacological Profile: Receptor Binding Affinity
Pramipexole is a potent agonist at the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 subtypes. It exhibits negligible affinity for D1-like receptors (D1 and D5).[2] Notably, Pramipexole displays a preferential binding affinity for the D3 receptor subtype.[3][4] This selectivity for D3 receptors may contribute to its unique therapeutic profile, including potential efficacy in treating both motor and psychiatric symptoms.[3][5]
Table 2: Binding Affinities (Ki) of Pramipexole for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2S | 3.9 | [6][7] |
| Dopamine D2L | 2.2 | [6][7] |
| Dopamine D3 | 0.5 | [1][6][7][8] |
| Dopamine D4 | 5.1 | [6][7] |
| Dopamine D1 | >10,000 | [9] |
| Serotonin 5-HT1A | 500 - 10,000 | [9] |
| α2-adrenergic | 500 - 10,000 | [9] |
Note: Ki values can vary between studies depending on the experimental conditions and tissues used.
Mechanism of Action and Signaling Pathways
As a dopamine agonist, Pramipexole mimics the action of endogenous dopamine by directly stimulating D2-like receptors in the brain.[10] These receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins.
Activation of D2-like receptors by Pramipexole initiates a downstream signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA) and subsequent modulation of downstream effector proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological and functional properties of Pramipexole.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Pramipexole for dopamine receptors.
Objective: To measure the displacement of a specific radioligand from dopamine receptors by increasing concentrations of Pramipexole.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-Spiperone for D2/D3 receptors)
-
Pramipexole solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding determinator (e.g., Haloperidol)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Pramipexole solution (or vehicle for total binding) or non-specific determinator
-
Radioligand
-
Membrane suspension
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Pramipexole concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This protocol is used to measure the effects of Pramipexole on extracellular dopamine levels in the brain of a living animal.[11][12]
Objective: To assess the impact of Pramipexole administration on neurotransmitter release in specific brain regions (e.g., striatum).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED)
-
Artificial cerebrospinal fluid (aCSF)
-
Pramipexole solution for administration (e.g., subcutaneous injection)
-
Anesthetics
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer Pramipexole to the animal.
-
Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the results over time.
Behavioral Assessment in a Parkinson's Disease Animal Model
This protocol describes the use of a rodent model of Parkinson's disease to evaluate the therapeutic efficacy of Pramipexole on motor deficits.[13]
Objective: To determine if Pramipexole can alleviate motor impairments in an animal model that mimics Parkinson's disease.
Materials:
-
Rodents (e.g., mice or rats)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPTP) to induce parkinsonian symptoms
-
Pramipexole solution for administration
-
Behavioral testing apparatus (e.g., rotarod, cylinder test, open field)
Procedure:
-
Induction of Parkinsonism: Administer the neurotoxin to the animals to create a lesion in the dopaminergic system.
-
Behavioral Testing (Pre-treatment): Assess the motor function of the lesioned animals using a battery of behavioral tests to establish a baseline deficit.
-
Drug Treatment: Administer Pramipexole or a vehicle control to the animals over a specified treatment period.
-
Behavioral Testing (Post-treatment): Re-evaluate the motor function of the animals at various time points during and after the treatment period.
-
Data Analysis: Compare the behavioral performance of the Pramipexole-treated group to the vehicle-treated group to determine if the drug significantly improved motor function.
Conclusion
Pramipexole is a well-characterized D2-like dopamine receptor agonist with a unique preference for the D3 subtype. Its mechanism of action through the inhibition of the adenylyl cyclase pathway is well-established. The experimental protocols outlined in this guide provide a framework for the continued investigation of Pramipexole's pharmacological properties and therapeutic potential in both motor and non-motor disorders. Further research into its D3-mediated effects may open new avenues for the treatment of conditions such as depression and anhedonia.
References
- 1. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Pramipexole--a new dopamine agonist for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. journals.plos.org [journals.plos.org]
- 9. Pramipexole - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 11. The dopamine agonist pramipexole scavenges hydroxyl free radicals induced by striatal application of 6-hydroxydopamine in rats: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous dopaminergic stimulation by pramipexole is effective to treat early morning akinesia in animal models of Parkinson's disease: A pharmacokinetic-pharmacodynamic study using in vivo microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pramipexole: A D2-like Dopamine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and mechanism of action of Pramipexole, a non-ergot dopamine agonist. Initially developed for the treatment of motor symptoms in Parkinson's disease, its unique high affinity for the D3 dopamine receptor subtype has led to investigations into its potential therapeutic effects on psychiatric and anhedonic symptoms. This document details its receptor binding affinities, downstream signaling pathways, and provides a compilation of detailed experimental protocols for its study.
Chemical Structure and Properties
Pramipexole is a synthetic aminobenzothiazole derivative. Its chemical structure and key properties are summarized below.
Chemical Structure:
(Image of Pramipexole's 2D chemical structure would be placed here in a full document)
Table 1: Chemical and Physical Properties of Pramipexole
| Property | Value |
| IUPAC Name | (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
| Molecular Formula | C₁₀H₁₇N₃S |
| Molecular Weight | 211.33 g/mol [1] |
| SMILES String | CCCN[C@H]1CCC2=C(C1)SC(=N2)N |
| CAS Number | 104632-26-0 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, methanol, and ethanol |
Pharmacological Profile: Receptor Binding Affinity
Pramipexole is a potent agonist at the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 subtypes. It exhibits negligible affinity for D1-like receptors (D1 and D5).[2] Notably, Pramipexole displays a preferential binding affinity for the D3 receptor subtype.[3][4] This selectivity for D3 receptors may contribute to its unique therapeutic profile, including potential efficacy in treating both motor and psychiatric symptoms.[3][5]
Table 2: Binding Affinities (Ki) of Pramipexole for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2S | 3.9 | [6][7] |
| Dopamine D2L | 2.2 | [6][7] |
| Dopamine D3 | 0.5 | [1][6][7][8] |
| Dopamine D4 | 5.1 | [6][7] |
| Dopamine D1 | >10,000 | [9] |
| Serotonin 5-HT1A | 500 - 10,000 | [9] |
| α2-adrenergic | 500 - 10,000 | [9] |
Note: Ki values can vary between studies depending on the experimental conditions and tissues used.
Mechanism of Action and Signaling Pathways
As a dopamine agonist, Pramipexole mimics the action of endogenous dopamine by directly stimulating D2-like receptors in the brain.[10] These receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins.
Activation of D2-like receptors by Pramipexole initiates a downstream signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA) and subsequent modulation of downstream effector proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological and functional properties of Pramipexole.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Pramipexole for dopamine receptors.
Objective: To measure the displacement of a specific radioligand from dopamine receptors by increasing concentrations of Pramipexole.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-Spiperone for D2/D3 receptors)
-
Pramipexole solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding determinator (e.g., Haloperidol)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Pramipexole solution (or vehicle for total binding) or non-specific determinator
-
Radioligand
-
Membrane suspension
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Pramipexole concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This protocol is used to measure the effects of Pramipexole on extracellular dopamine levels in the brain of a living animal.[11][12]
Objective: To assess the impact of Pramipexole administration on neurotransmitter release in specific brain regions (e.g., striatum).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED)
-
Artificial cerebrospinal fluid (aCSF)
-
Pramipexole solution for administration (e.g., subcutaneous injection)
-
Anesthetics
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer Pramipexole to the animal.
-
Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the results over time.
Behavioral Assessment in a Parkinson's Disease Animal Model
This protocol describes the use of a rodent model of Parkinson's disease to evaluate the therapeutic efficacy of Pramipexole on motor deficits.[13]
Objective: To determine if Pramipexole can alleviate motor impairments in an animal model that mimics Parkinson's disease.
Materials:
-
Rodents (e.g., mice or rats)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPTP) to induce parkinsonian symptoms
-
Pramipexole solution for administration
-
Behavioral testing apparatus (e.g., rotarod, cylinder test, open field)
Procedure:
-
Induction of Parkinsonism: Administer the neurotoxin to the animals to create a lesion in the dopaminergic system.
-
Behavioral Testing (Pre-treatment): Assess the motor function of the lesioned animals using a battery of behavioral tests to establish a baseline deficit.
-
Drug Treatment: Administer Pramipexole or a vehicle control to the animals over a specified treatment period.
-
Behavioral Testing (Post-treatment): Re-evaluate the motor function of the animals at various time points during and after the treatment period.
-
Data Analysis: Compare the behavioral performance of the Pramipexole-treated group to the vehicle-treated group to determine if the drug significantly improved motor function.
Conclusion
Pramipexole is a well-characterized D2-like dopamine receptor agonist with a unique preference for the D3 subtype. Its mechanism of action through the inhibition of the adenylyl cyclase pathway is well-established. The experimental protocols outlined in this guide provide a framework for the continued investigation of Pramipexole's pharmacological properties and therapeutic potential in both motor and non-motor disorders. Further research into its D3-mediated effects may open new avenues for the treatment of conditions such as depression and anhedonia.
References
- 1. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Pramipexole--a new dopamine agonist for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. journals.plos.org [journals.plos.org]
- 9. Pramipexole - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 11. The dopamine agonist pramipexole scavenges hydroxyl free radicals induced by striatal application of 6-hydroxydopamine in rats: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous dopaminergic stimulation by pramipexole is effective to treat early morning akinesia in animal models of Parkinson's disease: A pharmacokinetic-pharmacodynamic study using in vivo microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling the Physicochemical Properties of (Rac)-PD 138312: A Guide to Solubility and Stability
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful progression through the discovery and development pipeline. This technical guide focuses on the critical attributes of (Rac)-PD 138312, specifically its solubility and stability profiles. While publicly available information on "this compound" is limited, this document serves as a framework for the types of studies and data that are essential for its evaluation.
Core Physicochemical Data
A foundational aspect of characterizing any drug candidate is determining its solubility in various media, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Similarly, understanding its stability under different conditions is crucial for formulation development, storage, and ensuring therapeutic efficacy.
Table 1: Solubility Profile of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | HPLC-UV |
| Simulated Gastric Fluid (pH 1.2) | 37 | Data not available | HPLC-UV |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Data not available | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric |
| Ethanol | 25 | Data not available | Gravimetric |
Table 2: Stability of this compound under Stress Conditions
| Condition | Incubation Time | Degradation (%) | Degradants Identified | Method |
| Acidic (0.1 N HCl, 37°C) | 24, 48, 72 hours | Data not available | Data not available | LC-MS |
| Basic (0.1 N NaOH, 37°C) | 24, 48, 72 hours | Data not available | Data not available | LC-MS |
| Oxidative (3% H₂O₂, 25°C) | 2, 8, 24 hours | Data not available | Data not available | LC-MS |
| Photolytic (ICH Q1B) | 24 hours | Data not available | Data not available | LC-MS |
| Thermal (60°C) | 1, 7, 14 days | Data not available | Data not available | HPLC-UV |
Experimental Protocols
The following sections outline standardized methodologies for assessing the solubility and stability of a compound like this compound.
Solubility Determination Protocol
A common method for determining thermodynamic solubility is the shake-flask method.
-
Preparation of Solutions: Prepare saturated solutions of this compound in various solvents of interest (e.g., PBS, SGF, SIF, DMSO, ethanol).
-
Equilibration: Add an excess amount of the compound to each solvent in a sealed vial. The vials are then agitated in a temperature-controlled shaker incubator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, the samples are centrifuged or filtered (using a low-binding filter, such as 0.45 µm PTFE) to remove undissolved solids.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound is used for accurate quantification.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: The stock solution is diluted with 0.1 N HCl or 0.1 N NaOH and incubated at a controlled temperature (e.g., 37°C).
-
Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photostability: The compound, in both solid and solution form, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control is run in parallel.
-
Thermal Degradation: The solid compound or a solution is stored in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Analysis: The samples are analyzed by a stability-indicating method, typically Liquid Chromatography-Mass Spectrometry (LC-MS), to separate the parent compound from its degradation products. The percentage of degradation is calculated, and the structures of significant degradants are elucidated.
Visualizing Experimental and Logical Frameworks
Diagrams are invaluable tools for representing complex workflows and relationships in a clear and concise manner.
Unraveling the Physicochemical Properties of (Rac)-PD 138312: A Guide to Solubility and Stability
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful progression through the discovery and development pipeline. This technical guide focuses on the critical attributes of (Rac)-PD 138312, specifically its solubility and stability profiles. While publicly available information on "this compound" is limited, this document serves as a framework for the types of studies and data that are essential for its evaluation.
Core Physicochemical Data
A foundational aspect of characterizing any drug candidate is determining its solubility in various media, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Similarly, understanding its stability under different conditions is crucial for formulation development, storage, and ensuring therapeutic efficacy.
Table 1: Solubility Profile of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | HPLC-UV |
| Simulated Gastric Fluid (pH 1.2) | 37 | Data not available | HPLC-UV |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Data not available | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric |
| Ethanol | 25 | Data not available | Gravimetric |
Table 2: Stability of this compound under Stress Conditions
| Condition | Incubation Time | Degradation (%) | Degradants Identified | Method |
| Acidic (0.1 N HCl, 37°C) | 24, 48, 72 hours | Data not available | Data not available | LC-MS |
| Basic (0.1 N NaOH, 37°C) | 24, 48, 72 hours | Data not available | Data not available | LC-MS |
| Oxidative (3% H₂O₂, 25°C) | 2, 8, 24 hours | Data not available | Data not available | LC-MS |
| Photolytic (ICH Q1B) | 24 hours | Data not available | Data not available | LC-MS |
| Thermal (60°C) | 1, 7, 14 days | Data not available | Data not available | HPLC-UV |
Experimental Protocols
The following sections outline standardized methodologies for assessing the solubility and stability of a compound like this compound.
Solubility Determination Protocol
A common method for determining thermodynamic solubility is the shake-flask method.
-
Preparation of Solutions: Prepare saturated solutions of this compound in various solvents of interest (e.g., PBS, SGF, SIF, DMSO, ethanol).
-
Equilibration: Add an excess amount of the compound to each solvent in a sealed vial. The vials are then agitated in a temperature-controlled shaker incubator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, the samples are centrifuged or filtered (using a low-binding filter, such as 0.45 µm PTFE) to remove undissolved solids.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound is used for accurate quantification.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: The stock solution is diluted with 0.1 N HCl or 0.1 N NaOH and incubated at a controlled temperature (e.g., 37°C).
-
Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photostability: The compound, in both solid and solution form, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control is run in parallel.
-
Thermal Degradation: The solid compound or a solution is stored in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Analysis: The samples are analyzed by a stability-indicating method, typically Liquid Chromatography-Mass Spectrometry (LC-MS), to separate the parent compound from its degradation products. The percentage of degradation is calculated, and the structures of significant degradants are elucidated.
Visualizing Experimental and Logical Frameworks
Diagrams are invaluable tools for representing complex workflows and relationships in a clear and concise manner.
(Rac)-PD 138312 Target Identification in Gram-positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PD 138312 is a synthetic fluoronaphthyridine antimicrobial agent belonging to the broader quinolone class of antibiotics. It exhibits potent bactericidal activity, particularly against a wide spectrum of Gram-positive pathogens. Understanding the precise molecular targets of this compound is fundamental to elucidating its mechanism of action, predicting potential resistance mechanisms, and guiding the development of next-generation therapeutics. This technical guide provides an in-depth overview of the core methodologies and experimental workflows for the identification and validation of this compound's molecular targets in Gram-positive bacteria.
The primary mechanism of action for quinolone antibiotics involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. In Gram-positive bacteria, topoisomerase IV is often the primary target for many fluoroquinolones, while DNA gyrase serves as a secondary target.[2] This guide will detail the experimental protocols to confirm these targets for this compound and to quantify its inhibitory activity.
Target Identification and Validation Workflow
The identification of this compound's targets in Gram-positive bacteria follows a multi-step, evidence-based approach. This workflow integrates biochemical, genetic, and biophysical methods to identify the primary binding proteins and validate their biological relevance.
References
- 1. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone resistance mutations in topoisomerase IV: relationship to the flqA locus and genetic evidence that topoisomerase IV is the primary target and DNA gyrase is the secondary target of fluoroquinolones in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-PD 138312 Target Identification in Gram-positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PD 138312 is a synthetic fluoronaphthyridine antimicrobial agent belonging to the broader quinolone class of antibiotics. It exhibits potent bactericidal activity, particularly against a wide spectrum of Gram-positive pathogens. Understanding the precise molecular targets of this compound is fundamental to elucidating its mechanism of action, predicting potential resistance mechanisms, and guiding the development of next-generation therapeutics. This technical guide provides an in-depth overview of the core methodologies and experimental workflows for the identification and validation of this compound's molecular targets in Gram-positive bacteria.
The primary mechanism of action for quinolone antibiotics involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. In Gram-positive bacteria, topoisomerase IV is often the primary target for many fluoroquinolones, while DNA gyrase serves as a secondary target.[2] This guide will detail the experimental protocols to confirm these targets for this compound and to quantify its inhibitory activity.
Target Identification and Validation Workflow
The identification of this compound's targets in Gram-positive bacteria follows a multi-step, evidence-based approach. This workflow integrates biochemical, genetic, and biophysical methods to identify the primary binding proteins and validate their biological relevance.
References
- 1. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone resistance mutations in topoisomerase IV: relationship to the flqA locus and genetic evidence that topoisomerase IV is the primary target and DNA gyrase is the secondary target of fluoroquinolones in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Activity of (Rac)-PD 138312: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-PD 138312 is a fluoronaphthyridine antimicrobial agent that has demonstrated potent in vitro activity against a broad spectrum of bacteria, with notable efficacy against Gram-positive organisms. As a member of the quinolone class, its mechanism of action is understood to involve the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. This document provides a comprehensive overview of the in vitro antibacterial profile of this compound, presenting quantitative susceptibility data, detailed experimental methodologies for assessing its activity, and a visual representation of its mechanism of action. The information herein is intended to serve as a technical resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.
Quantitative Antibacterial Activity
The in vitro potency of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) of this compound against a range of clinically relevant bacterial species.
Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes
| Bacterial Species | MIC90 (µg/mL) |
| Staphylococcus aureus (Oxacillin-Susceptible) | ≤0.06 |
| Staphylococcus aureus (Oxacillin-Resistant) | ≤0.06 |
| Streptococcus pyogenes | ≤0.06 |
| Streptococcus agalactiae | ≤0.06 |
| Streptococcus pneumoniae | ≤0.06 |
| Viridans group streptococci | ≤0.06 |
| Listeria monocytogenes | 0.25 |
| Enterococcus faecalis | 0.25 |
| Anaerobic Gram-positive cocci | 0.5 |
Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes and Anaerobes
| Bacterial Species | MIC90 (µg/mL) |
| Haemophilus influenzae | ≤0.06 |
| Moraxella catarrhalis | ≤0.06 |
| Neisseria gonorrhoeae | ≤0.06 |
| Legionella pneumophila | 0.125 |
| Acinetobacter spp. | 0.5 |
| Enterobacteriaceae (excluding Serratia marcescens) | 0.5 |
| Bacteroides fragilis | 2 |
| Serratia marcescens | 2 |
| Pseudomonas aeruginosa | 8 |
Experimental Protocols
The determination of the in vitro antibacterial activity of this compound is primarily achieved through standardized susceptibility testing methods. The following protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), which is a globally recognized standard for antimicrobial susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves the serial dilution of the antimicrobial agent in a liquid growth medium in a microtiter plate, followed by inoculation with a standardized bacterial suspension.
2.1.1. Materials
-
This compound reference powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for turbidity standardization)
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
2.1.2. Preparation of Antimicrobial Stock Solution
-
Accurately weigh a sufficient amount of this compound reference powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water, or a small amount of 0.1 N NaOH for acidic compounds, or DMSO for poorly soluble compounds, followed by dilution in sterile water) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure the stock solution is fully dissolved and sterilize by filtration if necessary.
2.1.3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or by using a spectrophotometer to achieve an absorbance of 0.08 to 0.13 at 625 nm. A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2.1.4. Microtiter Plate Preparation and Inoculation
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antimicrobial. This will result in a range of concentrations of this compound.
-
The final volume in each well after dilution is 50 µL.
-
Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial suspension, bringing the final volume in each well to 100 µL. This final inoculation step dilutes the antimicrobial concentration by a further factor of two, achieving the desired final test concentrations.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
2.1.5. Incubation and Interpretation
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the plates for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
Mechanism of Action and Signaling Pathway
This compound, as a quinolone antibiotic, targets bacterial DNA synthesis by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of many quinolones.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of newly replicated daughter chromosomes. Inhibition of topoisomerase IV prevents the segregation of DNA, leading to cell division arrest. In many Gram-positive bacteria, topoisomerase IV is the preferential target.
The binding of this compound to these enzymes stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, but not resealed. This leads to the accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro antibacterial activity of a test compound like this compound using the broth microdilution method.
Caption: Workflow for MIC determination.
Conclusion
This compound exhibits potent in vitro antibacterial activity against a wide array of bacterial pathogens, particularly Gram-positive cocci. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, is characteristic of the quinolone class of antibiotics. The standardized methodologies outlined in this guide provide a robust framework for the continued evaluation of this and other novel antimicrobial compounds. The data and protocols presented here serve as a valuable resource for the scientific community in the ongoing effort to combat antimicrobial resistance.
In Vitro Antibacterial Activity of (Rac)-PD 138312: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-PD 138312 is a fluoronaphthyridine antimicrobial agent that has demonstrated potent in vitro activity against a broad spectrum of bacteria, with notable efficacy against Gram-positive organisms. As a member of the quinolone class, its mechanism of action is understood to involve the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. This document provides a comprehensive overview of the in vitro antibacterial profile of this compound, presenting quantitative susceptibility data, detailed experimental methodologies for assessing its activity, and a visual representation of its mechanism of action. The information herein is intended to serve as a technical resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.
Quantitative Antibacterial Activity
The in vitro potency of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) of this compound against a range of clinically relevant bacterial species.
Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes
| Bacterial Species | MIC90 (µg/mL) |
| Staphylococcus aureus (Oxacillin-Susceptible) | ≤0.06 |
| Staphylococcus aureus (Oxacillin-Resistant) | ≤0.06 |
| Streptococcus pyogenes | ≤0.06 |
| Streptococcus agalactiae | ≤0.06 |
| Streptococcus pneumoniae | ≤0.06 |
| Viridans group streptococci | ≤0.06 |
| Listeria monocytogenes | 0.25 |
| Enterococcus faecalis | 0.25 |
| Anaerobic Gram-positive cocci | 0.5 |
Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes and Anaerobes
| Bacterial Species | MIC90 (µg/mL) |
| Haemophilus influenzae | ≤0.06 |
| Moraxella catarrhalis | ≤0.06 |
| Neisseria gonorrhoeae | ≤0.06 |
| Legionella pneumophila | 0.125 |
| Acinetobacter spp. | 0.5 |
| Enterobacteriaceae (excluding Serratia marcescens) | 0.5 |
| Bacteroides fragilis | 2 |
| Serratia marcescens | 2 |
| Pseudomonas aeruginosa | 8 |
Experimental Protocols
The determination of the in vitro antibacterial activity of this compound is primarily achieved through standardized susceptibility testing methods. The following protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), which is a globally recognized standard for antimicrobial susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves the serial dilution of the antimicrobial agent in a liquid growth medium in a microtiter plate, followed by inoculation with a standardized bacterial suspension.
2.1.1. Materials
-
This compound reference powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for turbidity standardization)
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
2.1.2. Preparation of Antimicrobial Stock Solution
-
Accurately weigh a sufficient amount of this compound reference powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water, or a small amount of 0.1 N NaOH for acidic compounds, or DMSO for poorly soluble compounds, followed by dilution in sterile water) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure the stock solution is fully dissolved and sterilize by filtration if necessary.
2.1.3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or by using a spectrophotometer to achieve an absorbance of 0.08 to 0.13 at 625 nm. A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2.1.4. Microtiter Plate Preparation and Inoculation
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antimicrobial. This will result in a range of concentrations of this compound.
-
The final volume in each well after dilution is 50 µL.
-
Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial suspension, bringing the final volume in each well to 100 µL. This final inoculation step dilutes the antimicrobial concentration by a further factor of two, achieving the desired final test concentrations.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
2.1.5. Incubation and Interpretation
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the plates for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
Mechanism of Action and Signaling Pathway
This compound, as a quinolone antibiotic, targets bacterial DNA synthesis by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of many quinolones.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of newly replicated daughter chromosomes. Inhibition of topoisomerase IV prevents the segregation of DNA, leading to cell division arrest. In many Gram-positive bacteria, topoisomerase IV is the preferential target.
The binding of this compound to these enzymes stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, but not resealed. This leads to the accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro antibacterial activity of a test compound like this compound using the broth microdilution method.
Caption: Workflow for MIC determination.
Conclusion
This compound exhibits potent in vitro antibacterial activity against a wide array of bacterial pathogens, particularly Gram-positive cocci. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, is characteristic of the quinolone class of antibiotics. The standardized methodologies outlined in this guide provide a robust framework for the continued evaluation of this and other novel antimicrobial compounds. The data and protocols presented here serve as a valuable resource for the scientific community in the ongoing effort to combat antimicrobial resistance.
Preliminary Toxicity Screening of (Rac)-PD 138312: A Methodological Guide
Disclaimer: Extensive searches of scientific literature and public databases have yielded no specific preliminary toxicity data for the compound (Rac)-PD 138312. The following in-depth technical guide is a template designed to meet the structural and content requirements of the user's request. It is populated with representative examples of common toxicity assays, hypothetical data, and illustrative diagrams. The experimental protocols and signaling pathways are standard representations and are not specific to this compound.
In Vitro Cytotoxicity Assessment
The initial phase of toxicity screening involves assessing the direct effect of a compound on cell viability and proliferation. Standard colorimetric assays are often employed to determine the concentration at which the compound exhibits cytotoxic effects.
Quantitative Cytotoxicity Data
The following table summarizes hypothetical data from an in vitro cytotoxicity assay on a panel of human cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits a biological process by 50%.
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (hours) | IC50 (µM) [Hypothetical] |
| HEK293 | Human Embryonic Kidney | MTT Assay | 48 | 78.5 |
| HepG2 | Human Hepatocellular Carcinoma | MTT Assay | 48 | 52.1 |
| A549 | Human Lung Carcinoma | MTT Assay | 48 | 65.7 |
| MCF-7 | Human Breast Adenocarcinoma | MTT Assay | 48 | 89.3 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cultured mammalian cells.
Materials:
-
Cultured cells (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[4]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compound. Include vehicle control wells (medium with DMSO, equivalent to the highest concentration used) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C.[5] During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: Cytotoxicity Assay Workflow
Caption: Workflow for a standard MTT-based cytotoxicity assay.
In Vitro Genotoxicity Assessment
Genotoxicity assays are performed to detect potential compound-induced damage to DNA and chromosomes. A standard battery of tests is typically used to assess different endpoints, including DNA strand breaks and chromosomal damage.[7][8]
Quantitative Genotoxicity Data
The following table presents hypothetical results from two common in vitro genotoxicity assays. These tests help identify whether a compound is clastogenic (causes structural chromosome changes) or aneugenic (causes changes in chromosome number).[9]
| Assay Type | Cell Line | Treatment Concentration (µM) | Endpoint Measured | Result [Hypothetical] |
| Comet Assay (Alkaline) | TK6 | 10, 50, 100 | DNA Strand Breaks (% Tail DNA) | No significant increase |
| In Vitro Micronucleus Test | CHO-K1 | 10, 50, 100 | Micronuclei Frequency | No significant increase |
Experimental Protocols
The Comet Assay is a sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell.[10]
Objective: To detect DNA single- and double-strand breaks in cells exposed to a test compound.
Procedure:
-
Cell Treatment: Expose cells in suspension or monolayer to various concentrations of the test compound for a defined period (e.g., 4 hours). Include appropriate negative (vehicle) and positive controls.
-
Cell Embedding: After treatment, harvest the cells and embed a small number into a layer of low-melting-point agarose (B213101) on a microscope slide.[10]
-
Lysis: Immerse the slides in a chilled lysis solution to break down the cellular and nuclear membranes, leaving behind the DNA as a nucleoid.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind. This step is crucial for revealing single-strand breaks.[11]
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green I). Visualize the "comets" using a fluorescence microscope.
-
Scoring: Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized image analysis software. The percentage of DNA in the tail is a common metric for damage.
The in vitro micronucleus test identifies substances that cause cytogenetic damage leading to the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.[9][12]
Objective: To detect clastogenic and aneugenic potential of a test compound.
Procedure:
-
Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., CHO, TK6, or human lymphocytes) and treat them with at least three concentrations of the test compound, with and without metabolic activation (S9 fraction).[12]
-
Cytokinesis Block: Add Cytochalasin B to the cultures. This agent blocks cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that the cells analyzed have completed one round of mitosis, which is necessary for micronucleus formation.[9]
-
Harvesting and Staining: After an appropriate incubation period (typically covering 1.5-2.0 normal cell cycle lengths), harvest the cells, fix them, and stain them with a DNA-specific stain.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[9][12] A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[12]
Visualization: Hypothetical Rac-Related Signaling Pathway
As this compound is named as a potential Rac inhibitor, a relevant signaling pathway would involve downstream effectors of Rac GTPases that control cell survival and apoptosis. Aberrant Rac signaling is implicated in tumorigenesis through its influence on cell cycle progression, migration, and survival.[13]
Caption: A hypothetical signaling pathway illustrating Rac activation and its anti-apoptotic effects.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. iccffeed.org [iccffeed.org]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 12. criver.com [criver.com]
- 13. The diverse roles of Rac signaling in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of (Rac)-PD 138312: A Methodological Guide
Disclaimer: Extensive searches of scientific literature and public databases have yielded no specific preliminary toxicity data for the compound (Rac)-PD 138312. The following in-depth technical guide is a template designed to meet the structural and content requirements of the user's request. It is populated with representative examples of common toxicity assays, hypothetical data, and illustrative diagrams. The experimental protocols and signaling pathways are standard representations and are not specific to this compound.
In Vitro Cytotoxicity Assessment
The initial phase of toxicity screening involves assessing the direct effect of a compound on cell viability and proliferation. Standard colorimetric assays are often employed to determine the concentration at which the compound exhibits cytotoxic effects.
Quantitative Cytotoxicity Data
The following table summarizes hypothetical data from an in vitro cytotoxicity assay on a panel of human cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits a biological process by 50%.
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (hours) | IC50 (µM) [Hypothetical] |
| HEK293 | Human Embryonic Kidney | MTT Assay | 48 | 78.5 |
| HepG2 | Human Hepatocellular Carcinoma | MTT Assay | 48 | 52.1 |
| A549 | Human Lung Carcinoma | MTT Assay | 48 | 65.7 |
| MCF-7 | Human Breast Adenocarcinoma | MTT Assay | 48 | 89.3 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cultured mammalian cells.
Materials:
-
Cultured cells (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[4]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compound. Include vehicle control wells (medium with DMSO, equivalent to the highest concentration used) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C.[5] During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: Cytotoxicity Assay Workflow
Caption: Workflow for a standard MTT-based cytotoxicity assay.
In Vitro Genotoxicity Assessment
Genotoxicity assays are performed to detect potential compound-induced damage to DNA and chromosomes. A standard battery of tests is typically used to assess different endpoints, including DNA strand breaks and chromosomal damage.[7][8]
Quantitative Genotoxicity Data
The following table presents hypothetical results from two common in vitro genotoxicity assays. These tests help identify whether a compound is clastogenic (causes structural chromosome changes) or aneugenic (causes changes in chromosome number).[9]
| Assay Type | Cell Line | Treatment Concentration (µM) | Endpoint Measured | Result [Hypothetical] |
| Comet Assay (Alkaline) | TK6 | 10, 50, 100 | DNA Strand Breaks (% Tail DNA) | No significant increase |
| In Vitro Micronucleus Test | CHO-K1 | 10, 50, 100 | Micronuclei Frequency | No significant increase |
Experimental Protocols
The Comet Assay is a sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell.[10]
Objective: To detect DNA single- and double-strand breaks in cells exposed to a test compound.
Procedure:
-
Cell Treatment: Expose cells in suspension or monolayer to various concentrations of the test compound for a defined period (e.g., 4 hours). Include appropriate negative (vehicle) and positive controls.
-
Cell Embedding: After treatment, harvest the cells and embed a small number into a layer of low-melting-point agarose on a microscope slide.[10]
-
Lysis: Immerse the slides in a chilled lysis solution to break down the cellular and nuclear membranes, leaving behind the DNA as a nucleoid.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind. This step is crucial for revealing single-strand breaks.[11]
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green I). Visualize the "comets" using a fluorescence microscope.
-
Scoring: Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized image analysis software. The percentage of DNA in the tail is a common metric for damage.
The in vitro micronucleus test identifies substances that cause cytogenetic damage leading to the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.[9][12]
Objective: To detect clastogenic and aneugenic potential of a test compound.
Procedure:
-
Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., CHO, TK6, or human lymphocytes) and treat them with at least three concentrations of the test compound, with and without metabolic activation (S9 fraction).[12]
-
Cytokinesis Block: Add Cytochalasin B to the cultures. This agent blocks cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that the cells analyzed have completed one round of mitosis, which is necessary for micronucleus formation.[9]
-
Harvesting and Staining: After an appropriate incubation period (typically covering 1.5-2.0 normal cell cycle lengths), harvest the cells, fix them, and stain them with a DNA-specific stain.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[9][12] A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[12]
Visualization: Hypothetical Rac-Related Signaling Pathway
As this compound is named as a potential Rac inhibitor, a relevant signaling pathway would involve downstream effectors of Rac GTPases that control cell survival and apoptosis. Aberrant Rac signaling is implicated in tumorigenesis through its influence on cell cycle progression, migration, and survival.[13]
Caption: A hypothetical signaling pathway illustrating Rac activation and its anti-apoptotic effects.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. iccffeed.org [iccffeed.org]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 12. criver.com [criver.com]
- 13. The diverse roles of Rac signaling in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Racemic Nature of (Rac)-PD 138312: A Technical Guide
(Rac)-PD 138312 is a potent opioid analgesic that exists as a racemic mixture of stereoisomers. This guide provides an in-depth analysis of its racemic nature, detailing the synthesis, biological activities, and experimental protocols used to characterize its constituent enantiomers and diastereomers. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Concepts: Stereoisomerism in PD 138312
This compound, chemically known as (±)-cis-N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, is a mixture of four stereoisomers due to the presence of three chiral centers. These stereoisomers are organized into two diastereomeric pairs of enantiomers:
-
Diastereomeric Pair 1: (2S,3R,4S) and (2R,3S,4R)
-
Diastereomeric Pair 2: (2R,3R,4S) and (2S,3S,4R)
The racemic mixture commonly referred to as ohmefentanyl consists of the (2S,3R,4S) and (2R,3S,4R) enantiomers.[1] The biological activity of these isomers varies significantly, highlighting the importance of stereochemistry in their pharmacological effects.
Quantitative Analysis of Biological Activity
The individual stereoisomers of PD 138312 exhibit marked differences in their affinity for opioid receptors and their analgesic potency. The following tables summarize the key quantitative data from binding assays and in vivo studies.
Opioid Receptor Binding Affinity
| Stereoisomer | Absolute Configuration | [³H]DAMGO (μ-opioid) Kᵢ (nM) | [³H]DPDPE (δ-opioid) Kᵢ (nM) | [³H]U-69,593 (κ-opioid) Kᵢ (nM) |
| 1a | (2S,3R,4S) | 0.039 | 889 | >10000 |
| 1b | (2R,3R,4S) | 0.023 | 11.4 | 260 |
| 1c | (2R,3S,4R) | 0.026 | 585 | 3160 |
| 1d | (2S,3S,4R) | 1.89 | 1040 | 6680 |
Data from reference[1]
In Vivo Analgesic Potency
| Stereoisomer | Absolute Configuration | Analgesic Potency (Mouse Hot Plate, ED₅₀ mg/kg) | Potency Relative to Morphine |
| 1a | (3R,4S,2'R) | 0.00465 | 2990x |
| 1b | (3R,4S,2'S) | 0.00106 | 13100x |
Data from reference[2]
Experimental Protocols
Synthesis of Stereoisomers
The synthesis of the individual stereoisomers of PD 138312 involves the reaction of optically active 3-methyl-N-phenyl-4-piperidinamines with (R)- or (S)-styrene oxide.[2] This is followed by propionylation to yield the final products. The absolute configurations of the products are confirmed by X-ray crystallography.[1][2]
Opioid Receptor Binding Assays
Binding affinities of the stereoisomers for μ, δ, and κ-opioid receptors are determined using radioligand binding assays with membrane preparations from rat brain. Specific radioligands such as [³H]DAMGO (for μ), [³H]DPDPE (for δ), and [³H]U-69,593 (for κ) are used. The inhibition constant (Kᵢ) is calculated to quantify the affinity of each isomer for the respective receptor.
In Vivo Analgesic Activity Assay (Mouse Hot Plate Test)
The analgesic potency of the stereoisomers is evaluated using the hot plate test in mice. The test involves placing the mice on a heated surface and measuring the latency to a response (e.g., licking a paw or jumping). The dose of each isomer that produces a 50% effect (ED₅₀) is determined.
Signaling Pathways and Workflows
Mu-Opioid Receptor Signaling Pathway
The analgesic effects of the most potent isomers of PD 138312 are primarily mediated through the μ-opioid receptor, a G protein-coupled receptor (GPCR).[2][3] Upon activation, the receptor initiates a signaling cascade that leads to analgesia.
Caption: Mu-Opioid Receptor Signaling Cascade
Experimental Workflow for Stereoisomer Characterization
The process of separating and evaluating the individual stereoisomers of this compound follows a systematic workflow.
Caption: Workflow for Stereoisomer Analysis
References
- 1. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Understanding the Racemic Nature of (Rac)-PD 138312: A Technical Guide
(Rac)-PD 138312 is a potent opioid analgesic that exists as a racemic mixture of stereoisomers. This guide provides an in-depth analysis of its racemic nature, detailing the synthesis, biological activities, and experimental protocols used to characterize its constituent enantiomers and diastereomers. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Concepts: Stereoisomerism in PD 138312
This compound, chemically known as (±)-cis-N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, is a mixture of four stereoisomers due to the presence of three chiral centers. These stereoisomers are organized into two diastereomeric pairs of enantiomers:
-
Diastereomeric Pair 1: (2S,3R,4S) and (2R,3S,4R)
-
Diastereomeric Pair 2: (2R,3R,4S) and (2S,3S,4R)
The racemic mixture commonly referred to as ohmefentanyl consists of the (2S,3R,4S) and (2R,3S,4R) enantiomers.[1] The biological activity of these isomers varies significantly, highlighting the importance of stereochemistry in their pharmacological effects.
Quantitative Analysis of Biological Activity
The individual stereoisomers of PD 138312 exhibit marked differences in their affinity for opioid receptors and their analgesic potency. The following tables summarize the key quantitative data from binding assays and in vivo studies.
Opioid Receptor Binding Affinity
| Stereoisomer | Absolute Configuration | [³H]DAMGO (μ-opioid) Kᵢ (nM) | [³H]DPDPE (δ-opioid) Kᵢ (nM) | [³H]U-69,593 (κ-opioid) Kᵢ (nM) |
| 1a | (2S,3R,4S) | 0.039 | 889 | >10000 |
| 1b | (2R,3R,4S) | 0.023 | 11.4 | 260 |
| 1c | (2R,3S,4R) | 0.026 | 585 | 3160 |
| 1d | (2S,3S,4R) | 1.89 | 1040 | 6680 |
Data from reference[1]
In Vivo Analgesic Potency
| Stereoisomer | Absolute Configuration | Analgesic Potency (Mouse Hot Plate, ED₅₀ mg/kg) | Potency Relative to Morphine |
| 1a | (3R,4S,2'R) | 0.00465 | 2990x |
| 1b | (3R,4S,2'S) | 0.00106 | 13100x |
Data from reference[2]
Experimental Protocols
Synthesis of Stereoisomers
The synthesis of the individual stereoisomers of PD 138312 involves the reaction of optically active 3-methyl-N-phenyl-4-piperidinamines with (R)- or (S)-styrene oxide.[2] This is followed by propionylation to yield the final products. The absolute configurations of the products are confirmed by X-ray crystallography.[1][2]
Opioid Receptor Binding Assays
Binding affinities of the stereoisomers for μ, δ, and κ-opioid receptors are determined using radioligand binding assays with membrane preparations from rat brain. Specific radioligands such as [³H]DAMGO (for μ), [³H]DPDPE (for δ), and [³H]U-69,593 (for κ) are used. The inhibition constant (Kᵢ) is calculated to quantify the affinity of each isomer for the respective receptor.
In Vivo Analgesic Activity Assay (Mouse Hot Plate Test)
The analgesic potency of the stereoisomers is evaluated using the hot plate test in mice. The test involves placing the mice on a heated surface and measuring the latency to a response (e.g., licking a paw or jumping). The dose of each isomer that produces a 50% effect (ED₅₀) is determined.
Signaling Pathways and Workflows
Mu-Opioid Receptor Signaling Pathway
The analgesic effects of the most potent isomers of PD 138312 are primarily mediated through the μ-opioid receptor, a G protein-coupled receptor (GPCR).[2][3] Upon activation, the receptor initiates a signaling cascade that leads to analgesia.
Caption: Mu-Opioid Receptor Signaling Cascade
Experimental Workflow for Stereoisomer Characterization
The process of separating and evaluating the individual stereoisomers of this compound follows a systematic workflow.
Caption: Workflow for Stereoisomer Analysis
References
- 1. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
(Rac)-PD 138312 minimum inhibitory concentration (MIC) assay protocol
An Application Note on the Determination of Minimum Inhibitory Concentration (MIC) for (Rac)-PD 138312
Introduction
This compound is a fluoroquinolone antibiotic with potent activity against a broad spectrum of bacteria, particularly gram-positive organisms.[1][2][3][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the agar (B569324) dilution method, along with representative MIC data against various bacterial strains. The mechanism of action for quinolone antibiotics is also briefly described and illustrated.
Mechanism of Action
This compound, as a quinolone antibiotic, functions by inhibiting bacterial DNA synthesis. This is achieved through the targeting of two essential enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. In gram-negative bacteria, the primary target is DNA gyrase, while in gram-positive bacteria, it is topoisomerase IV. The inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately resulting in cell death.
Caption: Mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC₉₀ values (the concentration required to inhibit 90% of the tested strains) of this compound against a variety of bacterial species.
| Bacterial Species | MIC₉₀ (µg/mL) |
| Oxacillin-susceptible and -resistant staphylococci | ≤0.06 |
| Streptococcus pyogenes | ≤0.06 |
| Streptococcus agalactiae | ≤0.06 |
| Streptococcus pneumoniae | ≤0.06 |
| Viridans group streptococci | ≤0.06 |
| Haemophilus influenzae | ≤0.06 |
| Moraxella catarrhalis | ≤0.06 |
| Neisseria gonorrhoeae | ≤0.06 |
| Legionella pneumophila | 0.125 |
| Listeria monocytogenes | 0.25 |
| Enterococcus faecalis | 0.25 |
| Anaerobic gram-positive cocci | 0.5 |
| Acinetobacter spp. | 0.5 |
| Enterobacteriaceae (excluding Serratia marcescens) | 0.5 |
| Bacteroides fragilis | 2 |
| Serratia marcescens | 2 |
| Ciprofloxacin-resistant staphylococci | 2 |
| Pseudomonas aeruginosa | 8 |
Protocol: Agar Dilution MIC Assay
This protocol outlines the steps for determining the MIC of this compound using the agar dilution method.
Materials
-
This compound
-
Mueller-Hinton agar (or other appropriate growth medium)
-
Bacterial strains for testing
-
Sterile petri dishes
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
-
Inoculum replicating apparatus
Experimental Workflow
Caption: Agar dilution MIC assay workflow.
Procedure
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., 0.1 N NaOH), and then dilute with sterile distilled water to achieve a final stock concentration of 1280 µg/mL.
-
-
Preparation of Agar Plates:
-
Prepare molten Mueller-Hinton agar and maintain it in a water bath at 45-50°C.
-
Prepare a series of twofold serial dilutions of the this compound stock solution in sterile distilled water.
-
Add 1 part of each drug dilution to 9 parts of molten agar to achieve the final desired concentrations (e.g., 0.008 to 128 µg/mL).
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.
-
Include a drug-free control plate.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, pick 3-5 well-isolated colonies of the test organism.
-
Inoculate a tube of sterile broth (e.g., Tryptic Soy Broth) and incubate at 35-37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Alternatively, suspend colonies directly in sterile saline to match the 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the standardized bacterial suspensions. Each spot should contain approximately 10⁴ CFU.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.
-
-
Determination of MIC:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation site should be disregarded.
-
Conclusion
This compound demonstrates significant in vitro activity against a wide range of clinically relevant bacteria. The agar dilution method described provides a standardized and reproducible means for determining the MIC of this compound, which is crucial for its further evaluation as a potential therapeutic agent.
References
- 1. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
(Rac)-PD 138312 minimum inhibitory concentration (MIC) assay protocol
An Application Note on the Determination of Minimum Inhibitory Concentration (MIC) for (Rac)-PD 138312
Introduction
This compound is a fluoroquinolone antibiotic with potent activity against a broad spectrum of bacteria, particularly gram-positive organisms.[1][2][3][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the agar dilution method, along with representative MIC data against various bacterial strains. The mechanism of action for quinolone antibiotics is also briefly described and illustrated.
Mechanism of Action
This compound, as a quinolone antibiotic, functions by inhibiting bacterial DNA synthesis. This is achieved through the targeting of two essential enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. In gram-negative bacteria, the primary target is DNA gyrase, while in gram-positive bacteria, it is topoisomerase IV. The inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately resulting in cell death.
Caption: Mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC₉₀ values (the concentration required to inhibit 90% of the tested strains) of this compound against a variety of bacterial species.
| Bacterial Species | MIC₉₀ (µg/mL) |
| Oxacillin-susceptible and -resistant staphylococci | ≤0.06 |
| Streptococcus pyogenes | ≤0.06 |
| Streptococcus agalactiae | ≤0.06 |
| Streptococcus pneumoniae | ≤0.06 |
| Viridans group streptococci | ≤0.06 |
| Haemophilus influenzae | ≤0.06 |
| Moraxella catarrhalis | ≤0.06 |
| Neisseria gonorrhoeae | ≤0.06 |
| Legionella pneumophila | 0.125 |
| Listeria monocytogenes | 0.25 |
| Enterococcus faecalis | 0.25 |
| Anaerobic gram-positive cocci | 0.5 |
| Acinetobacter spp. | 0.5 |
| Enterobacteriaceae (excluding Serratia marcescens) | 0.5 |
| Bacteroides fragilis | 2 |
| Serratia marcescens | 2 |
| Ciprofloxacin-resistant staphylococci | 2 |
| Pseudomonas aeruginosa | 8 |
Protocol: Agar Dilution MIC Assay
This protocol outlines the steps for determining the MIC of this compound using the agar dilution method.
Materials
-
This compound
-
Mueller-Hinton agar (or other appropriate growth medium)
-
Bacterial strains for testing
-
Sterile petri dishes
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
-
Inoculum replicating apparatus
Experimental Workflow
Caption: Agar dilution MIC assay workflow.
Procedure
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., 0.1 N NaOH), and then dilute with sterile distilled water to achieve a final stock concentration of 1280 µg/mL.
-
-
Preparation of Agar Plates:
-
Prepare molten Mueller-Hinton agar and maintain it in a water bath at 45-50°C.
-
Prepare a series of twofold serial dilutions of the this compound stock solution in sterile distilled water.
-
Add 1 part of each drug dilution to 9 parts of molten agar to achieve the final desired concentrations (e.g., 0.008 to 128 µg/mL).
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.
-
Include a drug-free control plate.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, pick 3-5 well-isolated colonies of the test organism.
-
Inoculate a tube of sterile broth (e.g., Tryptic Soy Broth) and incubate at 35-37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Alternatively, suspend colonies directly in sterile saline to match the 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the standardized bacterial suspensions. Each spot should contain approximately 10⁴ CFU.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.
-
-
Determination of MIC:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation site should be disregarded.
-
Conclusion
This compound demonstrates significant in vitro activity against a wide range of clinically relevant bacteria. The agar dilution method described provides a standardized and reproducible means for determining the MIC of this compound, which is crucial for its further evaluation as a potential therapeutic agent.
References
- 1. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes: In Vivo Efficacy Testing of (Rac)-PD 138312, a Dopamine D2/D3 Receptor Agonist
Introduction
(Rac)-PD 138312 is a research compound identified as a potent agonist for the dopamine (B1211576) D2 and D3 receptors. These receptors are members of the D2-like family of G protein-coupled receptors (GPCRs) and are critical targets in the central nervous system for regulating motor control, motivation, and reward.[1][][3] Dysfunction in the dopamine system is implicated in numerous neurological and psychiatric disorders, making D2/D3 receptor agonists like this compound valuable candidates for therapeutic development.[3]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in widely accepted animal models of Parkinson's Disease and cocaine addiction. The methodologies described are designed for researchers, scientists, and drug development professionals to assess the compound's therapeutic potential.
Disclaimer: Specific in vivo efficacy data for "this compound" is not extensively available in public literature. The data presented in these notes is hypothetical and representative of expected outcomes for a selective D2/D3 receptor agonist in these models.
Dopamine D2/D3 Receptor Signaling Pathway
Dopamine D2 and D3 receptors primarily couple to Gαi/o proteins.[1][3] Upon activation by an agonist such as this compound, the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This action modulates the activity of Protein Kinase A (PKA) and downstream effectors like DARPP-32. Additionally, D2-like receptor activation can influence other signaling cascades, including the Akt/GSK3 pathway, and modulate ion channel activity, ultimately affecting neuronal excitability and gene expression.[][4][5]
Application 1: Efficacy in a Preclinical Model of Parkinson's Disease
The neuroprotective and symptomatic relief potential of this compound can be assessed in the 6-hydroxydopamine (6-OHDA)-lesioned rat model. This model mimics the dopamine depletion in the substantia nigra seen in Parkinson's disease, leading to characteristic motor deficits.[6][7][8]
Experimental Workflow: 6-OHDA Model
Protocol: 6-OHDA-Induced Rotational Behavior
Objective: To evaluate the ability of this compound to reduce motor asymmetry in a rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (220-250g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid, Saline (0.9%)
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Apomorphine (B128758) hydrochloride
-
This compound
-
Vehicle solution (e.g., saline with 1% DMSO)
-
Automated rotometer bowls
Procedure:
-
Model Induction (Unilateral 6-OHDA Lesion):
-
Anesthetize rats and mount them in a stereotaxic frame.[9]
-
Prepare a fresh solution of 6-OHDA (e.g., 4 µg/µL in 0.02% ascorbic acid-saline).
-
Perform a midline scalp incision to expose the skull. Drill a small burr hole over the injection site.
-
Inject 6-OHDA into the medial forebrain bundle (MFB). A typical injection volume is 2-4 µL, delivered at a rate of 1 µL/min.[9]
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care, including analgesics and accessible food and water. Allow animals to recover for at least 2 weeks.[9]
-
-
Confirmation of Lesion and Grouping:
-
Confirm successful lesioning by challenging the rats with a low dose of apomorphine (e.g., 0.05 mg/kg, s.c.) and measuring contralateral rotations.
-
Animals exhibiting a stable and high rate of rotation (e.g., >100 rotations in 30 min) are selected for the study.[9]
-
Randomly assign selected animals to treatment groups (Vehicle; this compound at low, medium, and high doses).
-
-
Drug Administration and Behavioral Testing:
-
Administer the assigned treatment (Vehicle or this compound) via the desired route (e.g., intraperitoneal, i.p.).
-
After a specified pretreatment time (e.g., 30 minutes), administer apomorphine (0.05 mg/kg, s.c.) to induce rotational behavior.
-
Immediately place the animals in automated rotometer bowls and record the total number of full contralateral (away from the lesioned side) rotations over a 60-90 minute period.
-
-
Data Analysis:
-
Calculate the mean number of rotations for each treatment group.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control. A significant reduction in rotations indicates efficacy.
-
Representative Data
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Contralateral Rotations (per 60 min) ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | 10 | 450 ± 35 | - |
| This compound | 0.1 | 10 | 315 ± 30 | 30% |
| This compound | 0.5 | 10 | 180 ± 25 | 60% |
| This compound | 1.0 | 10 | 90 ± 20 | 80% |
| p<0.05, *p<0.01 compared to Vehicle |
Application 2: Efficacy in a Preclinical Model of Cocaine Addiction
Dopamine D3 receptors are highly expressed in limbic brain regions and are implicated in drug-seeking behavior. An agonist like this compound could potentially modulate the reward pathway and reduce craving and relapse. This can be tested using a rat model of cocaine self-administration and cue-induced reinstatement.[10][11]
Experimental Workflow: Cocaine Self-Administration & Reinstatement
Protocol: Cue-Induced Reinstatement of Cocaine-Seeking
Objective: To determine if this compound can attenuate cue-induced reinstatement of cocaine-seeking behavior in rats.
Materials:
-
Male Wistar rats (280-300g)
-
Intravenous catheters
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump.
-
Cocaine hydrochloride
-
This compound and vehicle
-
Heparinized saline
Procedure:
-
Surgery and Recovery:
-
Cocaine Self-Administration (Acquisition):
-
Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) in daily 2-hour sessions.[10][12]
-
A press on the "active" lever results in a cocaine infusion and the presentation of a discrete cue complex (e.g., stimulus light + tone). A press on the "inactive" lever has no consequence.
-
Continue training for 10-14 days until stable lever pressing is established (e.g., <15% variation in infusions over 3 consecutive days).
-
-
Extinction Training:
-
Following acquisition, begin extinction sessions. In these sessions, active lever presses no longer deliver cocaine or the associated cues.
-
Continue daily extinction sessions until responding on the active lever is significantly reduced (e.g., <20% of the acquisition baseline).
-
-
Reinstatement Test:
-
Once the extinction criterion is met, assign rats to treatment groups (Vehicle or this compound).
-
Administer the assigned treatment at a specified pretreatment time.
-
Place the rats back into the operant chambers for the reinstatement test session.
-
During this session, presses on the active lever result in the presentation of the cocaine-associated cue complex (light + tone) but no cocaine infusion.
-
Record the number of presses on both the active and inactive levers for the duration of the session (e.g., 2 hours).
-
-
Data Analysis:
-
The primary measure is the number of active lever presses during the reinstatement test, which reflects cocaine-seeking behavior.
-
Compare the number of active lever presses between treatment groups using a one-way ANOVA and appropriate post-hoc tests. A significant reduction in active lever presses in the drug-treated groups compared to vehicle indicates a potential therapeutic effect.
-
Representative Data
| Treatment Group | Dose (mg/kg, s.c.) | N | Mean Active Lever Presses (Reinstatement) ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | 12 | 45 ± 5 | - |
| This compound | 0.3 | 12 | 32 ± 4 | 29% |
| This compound | 1.0 | 12 | 18 ± 3 | 60% |
| This compound | 3.0 | 12 | 11 ± 2 | 76% |
| p<0.05, *p<0.01 compared to Vehicle |
References
- 1. researchgate.net [researchgate.net]
- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A 6-hydroxydopamine in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo model of Parkinson's disease - 6-OHDA induced hemiparkinson lesion - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 8. Parkinson 6 OHDA: new POC to repair neurons with new compound [syncrosome.com]
- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine Uptake Changes Associated with Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Efficacy Testing of (Rac)-PD 138312, a Dopamine D2/D3 Receptor Agonist
Introduction
(Rac)-PD 138312 is a research compound identified as a potent agonist for the dopamine D2 and D3 receptors. These receptors are members of the D2-like family of G protein-coupled receptors (GPCRs) and are critical targets in the central nervous system for regulating motor control, motivation, and reward.[1][][3] Dysfunction in the dopamine system is implicated in numerous neurological and psychiatric disorders, making D2/D3 receptor agonists like this compound valuable candidates for therapeutic development.[3]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in widely accepted animal models of Parkinson's Disease and cocaine addiction. The methodologies described are designed for researchers, scientists, and drug development professionals to assess the compound's therapeutic potential.
Disclaimer: Specific in vivo efficacy data for "this compound" is not extensively available in public literature. The data presented in these notes is hypothetical and representative of expected outcomes for a selective D2/D3 receptor agonist in these models.
Dopamine D2/D3 Receptor Signaling Pathway
Dopamine D2 and D3 receptors primarily couple to Gαi/o proteins.[1][3] Upon activation by an agonist such as this compound, the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This action modulates the activity of Protein Kinase A (PKA) and downstream effectors like DARPP-32. Additionally, D2-like receptor activation can influence other signaling cascades, including the Akt/GSK3 pathway, and modulate ion channel activity, ultimately affecting neuronal excitability and gene expression.[][4][5]
Application 1: Efficacy in a Preclinical Model of Parkinson's Disease
The neuroprotective and symptomatic relief potential of this compound can be assessed in the 6-hydroxydopamine (6-OHDA)-lesioned rat model. This model mimics the dopamine depletion in the substantia nigra seen in Parkinson's disease, leading to characteristic motor deficits.[6][7][8]
Experimental Workflow: 6-OHDA Model
Protocol: 6-OHDA-Induced Rotational Behavior
Objective: To evaluate the ability of this compound to reduce motor asymmetry in a rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (220-250g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid, Saline (0.9%)
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Apomorphine hydrochloride
-
This compound
-
Vehicle solution (e.g., saline with 1% DMSO)
-
Automated rotometer bowls
Procedure:
-
Model Induction (Unilateral 6-OHDA Lesion):
-
Anesthetize rats and mount them in a stereotaxic frame.[9]
-
Prepare a fresh solution of 6-OHDA (e.g., 4 µg/µL in 0.02% ascorbic acid-saline).
-
Perform a midline scalp incision to expose the skull. Drill a small burr hole over the injection site.
-
Inject 6-OHDA into the medial forebrain bundle (MFB). A typical injection volume is 2-4 µL, delivered at a rate of 1 µL/min.[9]
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care, including analgesics and accessible food and water. Allow animals to recover for at least 2 weeks.[9]
-
-
Confirmation of Lesion and Grouping:
-
Confirm successful lesioning by challenging the rats with a low dose of apomorphine (e.g., 0.05 mg/kg, s.c.) and measuring contralateral rotations.
-
Animals exhibiting a stable and high rate of rotation (e.g., >100 rotations in 30 min) are selected for the study.[9]
-
Randomly assign selected animals to treatment groups (Vehicle; this compound at low, medium, and high doses).
-
-
Drug Administration and Behavioral Testing:
-
Administer the assigned treatment (Vehicle or this compound) via the desired route (e.g., intraperitoneal, i.p.).
-
After a specified pretreatment time (e.g., 30 minutes), administer apomorphine (0.05 mg/kg, s.c.) to induce rotational behavior.
-
Immediately place the animals in automated rotometer bowls and record the total number of full contralateral (away from the lesioned side) rotations over a 60-90 minute period.
-
-
Data Analysis:
-
Calculate the mean number of rotations for each treatment group.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control. A significant reduction in rotations indicates efficacy.
-
Representative Data
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Contralateral Rotations (per 60 min) ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | 10 | 450 ± 35 | - |
| This compound | 0.1 | 10 | 315 ± 30 | 30% |
| This compound | 0.5 | 10 | 180 ± 25 | 60% |
| This compound | 1.0 | 10 | 90 ± 20 | 80% |
| p<0.05, *p<0.01 compared to Vehicle |
Application 2: Efficacy in a Preclinical Model of Cocaine Addiction
Dopamine D3 receptors are highly expressed in limbic brain regions and are implicated in drug-seeking behavior. An agonist like this compound could potentially modulate the reward pathway and reduce craving and relapse. This can be tested using a rat model of cocaine self-administration and cue-induced reinstatement.[10][11]
Experimental Workflow: Cocaine Self-Administration & Reinstatement
Protocol: Cue-Induced Reinstatement of Cocaine-Seeking
Objective: To determine if this compound can attenuate cue-induced reinstatement of cocaine-seeking behavior in rats.
Materials:
-
Male Wistar rats (280-300g)
-
Intravenous catheters
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump.
-
Cocaine hydrochloride
-
This compound and vehicle
-
Heparinized saline
Procedure:
-
Surgery and Recovery:
-
Cocaine Self-Administration (Acquisition):
-
Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) in daily 2-hour sessions.[10][12]
-
A press on the "active" lever results in a cocaine infusion and the presentation of a discrete cue complex (e.g., stimulus light + tone). A press on the "inactive" lever has no consequence.
-
Continue training for 10-14 days until stable lever pressing is established (e.g., <15% variation in infusions over 3 consecutive days).
-
-
Extinction Training:
-
Following acquisition, begin extinction sessions. In these sessions, active lever presses no longer deliver cocaine or the associated cues.
-
Continue daily extinction sessions until responding on the active lever is significantly reduced (e.g., <20% of the acquisition baseline).
-
-
Reinstatement Test:
-
Once the extinction criterion is met, assign rats to treatment groups (Vehicle or this compound).
-
Administer the assigned treatment at a specified pretreatment time.
-
Place the rats back into the operant chambers for the reinstatement test session.
-
During this session, presses on the active lever result in the presentation of the cocaine-associated cue complex (light + tone) but no cocaine infusion.
-
Record the number of presses on both the active and inactive levers for the duration of the session (e.g., 2 hours).
-
-
Data Analysis:
-
The primary measure is the number of active lever presses during the reinstatement test, which reflects cocaine-seeking behavior.
-
Compare the number of active lever presses between treatment groups using a one-way ANOVA and appropriate post-hoc tests. A significant reduction in active lever presses in the drug-treated groups compared to vehicle indicates a potential therapeutic effect.
-
Representative Data
| Treatment Group | Dose (mg/kg, s.c.) | N | Mean Active Lever Presses (Reinstatement) ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | 12 | 45 ± 5 | - |
| This compound | 0.3 | 12 | 32 ± 4 | 29% |
| This compound | 1.0 | 12 | 18 ± 3 | 60% |
| This compound | 3.0 | 12 | 11 ± 2 | 76% |
| p<0.05, *p<0.01 compared to Vehicle |
References
- 1. researchgate.net [researchgate.net]
- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A 6-hydroxydopamine in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo model of Parkinson's disease - 6-OHDA induced hemiparkinson lesion - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 8. Parkinson 6 OHDA: new POC to repair neurons with new compound [syncrosome.com]
- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine Uptake Changes Associated with Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-PD 138312 in the Treatment of Staphylococcus aureus Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (Rac)-PD 138312, a potent fluoronaphthyridine antibiotic, for the treatment of Staphylococcus aureus infections, including methicillin-resistant strains (MRSA). This document includes in-vitro efficacy data, detailed experimental protocols for susceptibility testing, in-vivo evaluation, and mechanism of action studies, along with visual representations of key pathways and workflows.
Introduction
This compound is a synthetic quinolone antibacterial agent with a broad spectrum of activity, demonstrating notable potency against Gram-positive bacteria, particularly Staphylococcus aureus. Its mechanism of action, like other quinolones, involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. This targeted action makes it an important compound for investigation in the ongoing effort to combat antibiotic-resistant pathogens.
Data Presentation
In-Vitro Activity of this compound against Staphylococcus aureus
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various strains of S. aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Strain | This compound MIC (µg/mL) |
| Oxacillin-Susceptible S. aureus | ≤0.06 |
| Oxacillin-Resistant S. aureus (MRSA) | ≤0.06 |
| Ciprofloxacin-Resistant S. aureus | 2 |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of DNA gyrase and topoisomerase IV in S. aureus. These enzymes are crucial for managing DNA topology during replication. DNA gyrase introduces negative supercoils into the DNA, while topoisomerase IV is essential for decatenating newly replicated chromosomes. By inhibiting these enzymes, this compound traps them on the DNA, leading to the formation of double-strand DNA breaks, which ultimately results in bacterial cell death.[1][2][3]
References
- 1. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-PD 138312 in the Treatment of Staphylococcus aureus Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (Rac)-PD 138312, a potent fluoronaphthyridine antibiotic, for the treatment of Staphylococcus aureus infections, including methicillin-resistant strains (MRSA). This document includes in-vitro efficacy data, detailed experimental protocols for susceptibility testing, in-vivo evaluation, and mechanism of action studies, along with visual representations of key pathways and workflows.
Introduction
This compound is a synthetic quinolone antibacterial agent with a broad spectrum of activity, demonstrating notable potency against Gram-positive bacteria, particularly Staphylococcus aureus. Its mechanism of action, like other quinolones, involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. This targeted action makes it an important compound for investigation in the ongoing effort to combat antibiotic-resistant pathogens.
Data Presentation
In-Vitro Activity of this compound against Staphylococcus aureus
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various strains of S. aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Strain | This compound MIC (µg/mL) |
| Oxacillin-Susceptible S. aureus | ≤0.06 |
| Oxacillin-Resistant S. aureus (MRSA) | ≤0.06 |
| Ciprofloxacin-Resistant S. aureus | 2 |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of DNA gyrase and topoisomerase IV in S. aureus. These enzymes are crucial for managing DNA topology during replication. DNA gyrase introduces negative supercoils into the DNA, while topoisomerase IV is essential for decatenating newly replicated chromosomes. By inhibiting these enzymes, this compound traps them on the DNA, leading to the formation of double-strand DNA breaks, which ultimately results in bacterial cell death.[1][2][3]
References
- 1. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-PD 138312 in Bacterial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PD 138312 is a potent synthetic antibacterial agent belonging to the fluoronaphthyridine class, a subset of fluoroquinolones. It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme responsible for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA complex after DNA cleavage, this compound induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[1][2] These characteristics make this compound a valuable tool for studying bacterial physiology and, critically, for investigating the mechanisms of bacterial resistance to quinolone antibiotics.
These application notes provide a comprehensive overview of the use of this compound in antimicrobial research, with detailed protocols for key experiments and data presentation guidelines to facilitate the study of bacterial resistance mechanisms.
Data Presentation: In Vitro Antibacterial Activity of this compound
The minimum inhibitory concentration (MIC) is a crucial quantitative measure of an antimicrobial agent's potency. The following tables summarize the reported MIC values for this compound against a variety of bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Species | Strain Information | MIC (µg/mL) |
| Staphylococcus aureus | Oxacillin-susceptible & -resistant | ≤ 0.06 |
| Streptococcus pyogenes | ≤ 0.06 | |
| Streptococcus agalactiae | ≤ 0.06 | |
| Streptococcus pneumoniae | ≤ 0.06 | |
| Viridans group streptococci | ≤ 0.06 | |
| Haemophilus influenzae | ≤ 0.06 | |
| Moraxella catarrhalis | ≤ 0.06 | |
| Neisseria gonorrhoeae | ≤ 0.06 | |
| Legionella pneumophila | 0.125 | |
| Listeria monocytogenes | 0.25 | |
| Enterococcus faecalis | 0.25 | |
| Anaerobic gram-positive cocci | 0.5 | |
| Acinetobacter spp. | 0.5 | |
| Enterobacteriaceae (excluding S. marcescens) | 0.5 | |
| Bacteroides fragilis | 2 | |
| Serratia marcescens | 2 | |
| Ciprofloxacin-resistant staphylococci | 2 | |
| Pseudomonas aeruginosa | 8 |
Data compiled from literature reports. MIC values can vary based on the specific strain and testing methodology.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following are standard protocols for determining the MIC of this compound against bacterial isolates.
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.[1][3][4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in sterile water)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and reservoirs
Protocol:
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the this compound working stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of concentrations of this compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 50 µL of MHB and 50 µL of the drug dilution) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.
-
Include a positive control (MHB with inoculum, no drug) and a negative control (MHB only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
In this method, the antimicrobial agent is incorporated into the agar (B569324) medium at various concentrations.[5][6]
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., a multipoint replicator)
Protocol:
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify. Prepare a control plate with no drug.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension as described for the broth microdilution method.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of the agar plates, resulting in an inoculum of about 10⁴ CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that prevents the growth of a visible colony.
-
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of this compound to inhibit the supercoiling activity of purified DNA gyrase.[7][8]
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
This compound at various concentrations
-
Gyrase assay buffer (containing ATP, MgCl₂, KCl, DTT, etc.)
-
Stop solution (e.g., SDS, EDTA, bromophenol blue)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Include a positive control (no inhibitor) and a negative control (no gyrase).
-
-
Enzyme Addition and Incubation:
-
Add the purified DNA gyrase to the reaction mixtures.
-
Incubate at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding the stop solution.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA staining agent and visualize under UV light.
-
-
Interpretation:
-
In the absence of an inhibitor, the relaxed plasmid DNA will be converted to the supercoiled form, which migrates faster in the gel.
-
Inhibition of DNA gyrase by this compound will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The concentration of this compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.
-
In Vitro Selection of Resistant Mutants
This protocol is designed to induce and select for bacterial mutants with resistance to this compound.[9][10][11]
Materials:
-
This compound
-
Susceptible bacterial strain
-
MHB or MHA
-
Incubator
Protocol:
-
Initial Exposure:
-
Grow the susceptible bacterial strain in MHB to the mid-logarithmic phase.
-
Plate a large number of cells (e.g., 10⁹-10¹⁰ CFU) onto MHA plates containing this compound at a concentration of 2x, 4x, and 8x the MIC of the parental strain.
-
-
Selection of Mutants:
-
Incubate the plates at 35-37°C for 24-48 hours.
-
Colonies that grow on these plates are potential resistant mutants.
-
-
Confirmation and Characterization:
-
Pick individual colonies and re-streak them onto fresh agar plates containing the same concentration of this compound to confirm resistance.
-
Determine the MIC of the confirmed resistant mutants to this compound and other antibiotics to check for cross-resistance.
-
Characterize the genetic basis of resistance by sequencing the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes to identify mutations. Further analysis can include assessing the expression of efflux pump genes.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action and Pathways to Cell Death
This compound, like other fluoroquinolones, targets DNA gyrase, leading to the accumulation of double-strand DNA breaks. This triggers a cascade of cellular responses, including the SOS response and the production of reactive oxygen species (ROS), which contribute to bacterial cell death.[2][12][13]
Caption: Mechanism of action of this compound leading to bacterial cell death.
Experimental Workflow for Studying Bacterial Resistance
A systematic approach is necessary to investigate the mechanisms of bacterial resistance to a novel antimicrobial agent like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of in vitro resistance to fluoroquinolones in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro selection of resistance in Escherichia coli and Klebsiella spp. at in vivo fluoroquinolone concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Drug-Specific Propensity Regarding the Acquisition of Fluoroquinolone Resistance in Escherichia coli: An in vitro Challenge and DNA Mutation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinolone-Mediated Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-PD 138312 in Bacterial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PD 138312 is a potent synthetic antibacterial agent belonging to the fluoronaphthyridine class, a subset of fluoroquinolones. It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme responsible for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA complex after DNA cleavage, this compound induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[1][2] These characteristics make this compound a valuable tool for studying bacterial physiology and, critically, for investigating the mechanisms of bacterial resistance to quinolone antibiotics.
These application notes provide a comprehensive overview of the use of this compound in antimicrobial research, with detailed protocols for key experiments and data presentation guidelines to facilitate the study of bacterial resistance mechanisms.
Data Presentation: In Vitro Antibacterial Activity of this compound
The minimum inhibitory concentration (MIC) is a crucial quantitative measure of an antimicrobial agent's potency. The following tables summarize the reported MIC values for this compound against a variety of bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Species | Strain Information | MIC (µg/mL) |
| Staphylococcus aureus | Oxacillin-susceptible & -resistant | ≤ 0.06 |
| Streptococcus pyogenes | ≤ 0.06 | |
| Streptococcus agalactiae | ≤ 0.06 | |
| Streptococcus pneumoniae | ≤ 0.06 | |
| Viridans group streptococci | ≤ 0.06 | |
| Haemophilus influenzae | ≤ 0.06 | |
| Moraxella catarrhalis | ≤ 0.06 | |
| Neisseria gonorrhoeae | ≤ 0.06 | |
| Legionella pneumophila | 0.125 | |
| Listeria monocytogenes | 0.25 | |
| Enterococcus faecalis | 0.25 | |
| Anaerobic gram-positive cocci | 0.5 | |
| Acinetobacter spp. | 0.5 | |
| Enterobacteriaceae (excluding S. marcescens) | 0.5 | |
| Bacteroides fragilis | 2 | |
| Serratia marcescens | 2 | |
| Ciprofloxacin-resistant staphylococci | 2 | |
| Pseudomonas aeruginosa | 8 |
Data compiled from literature reports. MIC values can vary based on the specific strain and testing methodology.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following are standard protocols for determining the MIC of this compound against bacterial isolates.
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.[1][3][4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in sterile water)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and reservoirs
Protocol:
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the this compound working stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of concentrations of this compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 50 µL of MHB and 50 µL of the drug dilution) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.
-
Include a positive control (MHB with inoculum, no drug) and a negative control (MHB only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
In this method, the antimicrobial agent is incorporated into the agar medium at various concentrations.[5][6]
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., a multipoint replicator)
Protocol:
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify. Prepare a control plate with no drug.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension as described for the broth microdilution method.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of the agar plates, resulting in an inoculum of about 10⁴ CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that prevents the growth of a visible colony.
-
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of this compound to inhibit the supercoiling activity of purified DNA gyrase.[7][8]
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
This compound at various concentrations
-
Gyrase assay buffer (containing ATP, MgCl₂, KCl, DTT, etc.)
-
Stop solution (e.g., SDS, EDTA, bromophenol blue)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Include a positive control (no inhibitor) and a negative control (no gyrase).
-
-
Enzyme Addition and Incubation:
-
Add the purified DNA gyrase to the reaction mixtures.
-
Incubate at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding the stop solution.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA staining agent and visualize under UV light.
-
-
Interpretation:
-
In the absence of an inhibitor, the relaxed plasmid DNA will be converted to the supercoiled form, which migrates faster in the gel.
-
Inhibition of DNA gyrase by this compound will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The concentration of this compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.
-
In Vitro Selection of Resistant Mutants
This protocol is designed to induce and select for bacterial mutants with resistance to this compound.[9][10][11]
Materials:
-
This compound
-
Susceptible bacterial strain
-
MHB or MHA
-
Incubator
Protocol:
-
Initial Exposure:
-
Grow the susceptible bacterial strain in MHB to the mid-logarithmic phase.
-
Plate a large number of cells (e.g., 10⁹-10¹⁰ CFU) onto MHA plates containing this compound at a concentration of 2x, 4x, and 8x the MIC of the parental strain.
-
-
Selection of Mutants:
-
Incubate the plates at 35-37°C for 24-48 hours.
-
Colonies that grow on these plates are potential resistant mutants.
-
-
Confirmation and Characterization:
-
Pick individual colonies and re-streak them onto fresh agar plates containing the same concentration of this compound to confirm resistance.
-
Determine the MIC of the confirmed resistant mutants to this compound and other antibiotics to check for cross-resistance.
-
Characterize the genetic basis of resistance by sequencing the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes to identify mutations. Further analysis can include assessing the expression of efflux pump genes.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action and Pathways to Cell Death
This compound, like other fluoroquinolones, targets DNA gyrase, leading to the accumulation of double-strand DNA breaks. This triggers a cascade of cellular responses, including the SOS response and the production of reactive oxygen species (ROS), which contribute to bacterial cell death.[2][12][13]
Caption: Mechanism of action of this compound leading to bacterial cell death.
Experimental Workflow for Studying Bacterial Resistance
A systematic approach is necessary to investigate the mechanisms of bacterial resistance to a novel antimicrobial agent like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of in vitro resistance to fluoroquinolones in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro selection of resistance in Escherichia coli and Klebsiella spp. at in vivo fluoroquinolone concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Drug-Specific Propensity Regarding the Acquisition of Fluoroquinolone Resistance in Escherichia coli: An in vitro Challenge and DNA Mutation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinolone-Mediated Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Formulation of (Rac)-PD 138312 in Research
Topic: (Rac)-PD 138312 Formulation for Oral Administration in Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: this compound is a research compound, and specific physicochemical properties such as aqueous solubility, logP, and pKa are not publicly available. The following application notes and protocols are based on general strategies for formulating poorly water-soluble compounds for oral administration in a preclinical setting. Researchers must determine the specific properties of their batch of this compound to select and optimize the most appropriate formulation.
Introduction to this compound
This compound is a small molecule inhibitor of Rac1, a member of the Rho family of small GTPases. Rac1 acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which enhance inactivation.[1] Activated Rac1 is a key regulator of various cellular processes, including actin cytoskeleton organization, cell adhesion, migration, and proliferation.[2][3] Dysregulation of Rac1 signaling is implicated in various diseases, including cancer.[2][3] this compound, by inhibiting Rac1, serves as a valuable tool for studying the roles of Rac1 in these physiological and pathological processes.
Mechanism of Action: Rac1 Signaling Pathway
Rac1, upon activation by upstream signals via GEFs, interacts with a range of downstream effectors to initiate various cellular responses. Key downstream pathways include the p21-activated kinases (PAKs) and the Wiskott-Aldrich syndrome protein (WASP)-family verprolin-homologous protein (WAVE) regulatory complex, which are crucial for cytoskeletal dynamics.[3]
Pre-formulation Assessment
Prior to developing an oral formulation, it is crucial to characterize the physicochemical properties of this compound. As specific data is not available, researchers should perform in-house assessments.
Recommended Physicochemical Characterization
| Parameter | Method | Purpose |
| Aqueous Solubility | Shake-flask method at various pH (e.g., 2.0, 4.5, 6.8, 7.4) | To determine intrinsic solubility and pH-dependent solubility. |
| LogP/LogD | HPLC-based or shake-flask method | To assess lipophilicity and predict absorption characteristics. |
| pKa | Potentiometric titration or UV-spectrophotometry | To identify ionizable groups and predict pH-dependent solubility and absorption. |
| Solid-State Properties | DSC, TGA, XRD, Microscopy | To determine melting point, thermal stability, crystallinity, and particle size. |
Data Presentation Template
The following tables should be populated with experimental data to guide formulation strategy.
Table 1: Solubility of this compound in Various Media
| Medium | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| Water | 25 | e.g., <0.01 |
| pH 2.0 Buffer | 25 | e.g., <0.01 |
| pH 6.8 Buffer | 25 | e.g., <0.01 |
| Simulated Gastric Fluid (SGF) | 37 | Enter Data |
| Simulated Intestinal Fluid (SIF) | 37 | Enter Data |
| PEG 400 | 25 | Enter Data |
| Propylene Glycol | 25 | Enter Data |
| Corn Oil | 25 | Enter Data |
Table 2: Physicochemical Properties of this compound
| Parameter | Value |
|---|---|
| Molecular Weight | Enter Data |
| Melting Point (°C) | Enter Data |
| pKa | Enter Data |
| LogP | Enter Data |
| BCS Class (Predicted) | e.g., Class II or IV |
Formulation Strategies for Oral Administration
For preclinical in vivo studies, the primary goal is to achieve adequate and reproducible systemic exposure.[4] Given the likelihood of poor aqueous solubility for a compound like this compound, several formulation strategies can be employed.
Formulation Selection Workflow
Experimental Protocols
The following are general protocols that can be adapted for the oral administration of this compound in rodents. All preparations should be performed in a clean environment, and dosing volumes should be calculated based on the animal's body weight.[5][6]
Protocol 1: Co-solvent Solution
This approach is suitable if this compound shows adequate solubility in a mixture of water-miscible organic solvents. A common co-solvent system for preclinical studies is a combination of DMSO, PEG 400, Tween 80, and saline.[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Vortex mixer and/or sonicator
-
Sterile tubes and syringes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and volume.
-
Initial Solubilization: Add a small volume of DMSO (e.g., 5-10% of the final volume) to the compound and vortex or sonicate until fully dissolved.
-
Addition of Co-solvents: Sequentially add PEG 400 (e.g., 30-40% of the final volume) and Tween 80 (e.g., 5% of the final volume), mixing thoroughly after each addition.
-
Final Dilution: Add sterile saline to reach the final desired volume and mix until a clear, homogenous solution is obtained.
-
Final Formulation Example: A common ratio is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.[7]
-
Administration: Administer the solution via oral gavage at a typical volume of 5-10 mL/kg for mice and rats.[5][8]
Protocol 2: Aqueous Suspension
If the compound is not sufficiently soluble in co-solvent systems, a suspension can be prepared. This involves dispersing the solid drug particles in an aqueous vehicle containing a suspending agent.
Materials:
-
This compound (micronized, if possible, to improve dissolution)
-
Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) or 0.5-1% w/v Methylcellulose)
-
Wetting agent (e.g., 0.1% Tween 80)
-
Purified water or sterile saline
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Procedure:
-
Vehicle Preparation: Prepare the aqueous vehicle by dissolving the suspending agent (and wetting agent, if used) in water. This may require heating or stirring for an extended period. Allow the vehicle to cool to room temperature.
-
Wetting the Powder: In a mortar, add a small amount of the vehicle to the weighed this compound powder to form a smooth, uniform paste. This prevents clumping.
-
Dispersion: Gradually add the remaining vehicle to the paste while continuously mixing.
-
Homogenization: Transfer the mixture to a suitable container and stir with a magnetic stir bar for at least 30 minutes to ensure a uniform suspension. A homogenizer can be used for a finer dispersion.
-
Administration: Before each administration, ensure the suspension is thoroughly re-suspended by vortexing or inverting the container. Administer via oral gavage.
Protocol 3: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
For highly lipophilic compounds, lipid-based formulations can enhance oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[9][10] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media like gastrointestinal fluids.[11]
Materials:
-
This compound
-
Oil (e.g., Labrafac™, corn oil, sesame oil)
-
Surfactant (e.g., Cremophor® EL, Tween 80)
-
Co-solvent/Co-surfactant (e.g., Transcutol® HP, PEG 400)
-
Glass vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients (refer to Table 1 template).
-
Formulation Preparation: a. Weigh and mix the selected oil, surfactant, and co-solvent in a glass vial. b. Add the weighed this compound to the excipient mixture. c. Heat the mixture gently (e.g., to 40°C) and vortex or stir until the compound is completely dissolved and the mixture is clear and homogenous.
-
Characterization (Optional but Recommended): a. Emulsification Study: Add a small amount of the SEDDS formulation to water or simulated gastric fluid and observe the formation of a nano- or microemulsion. b. Droplet Size Analysis: Use dynamic light scattering to measure the droplet size of the resulting emulsion.
-
Administration: The SEDDS pre-concentrate can be administered directly via oral gavage.
Table 3: Example Formulation Compositions (for adaptation)
| Formulation Type | Component | Example Concentration (% w/w) |
|---|---|---|
| Co-solvent Solution | This compound | Target Dose |
| DMSO | 10% | |
| PEG 400 | 40% | |
| Tween 80 | 5% | |
| Saline | 45% | |
| Aqueous Suspension | This compound | Target Dose |
| CMC-Na | 0.5% | |
| Tween 80 | 0.1% | |
| Purified Water | q.s. to 100% | |
| Lipid-Based (SEDDS) | This compound | Target Dose |
| Labrafac™ (Oil) | 30% | |
| Cremophor® EL (Surfactant) | 50% |
| | Transcutol® HP (Co-solvent) | 20% |
These protocols provide a starting point for the development of an oral formulation for this compound. The final choice and optimization of the formulation will depend on the experimentally determined physicochemical properties of the compound and the specific requirements of the in vivo study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. research.fsu.edu [research.fsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Formulation of (Rac)-PD 138312 in Research
Topic: (Rac)-PD 138312 Formulation for Oral Administration in Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: this compound is a research compound, and specific physicochemical properties such as aqueous solubility, logP, and pKa are not publicly available. The following application notes and protocols are based on general strategies for formulating poorly water-soluble compounds for oral administration in a preclinical setting. Researchers must determine the specific properties of their batch of this compound to select and optimize the most appropriate formulation.
Introduction to this compound
This compound is a small molecule inhibitor of Rac1, a member of the Rho family of small GTPases. Rac1 acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by guanine nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which enhance inactivation.[1] Activated Rac1 is a key regulator of various cellular processes, including actin cytoskeleton organization, cell adhesion, migration, and proliferation.[2][3] Dysregulation of Rac1 signaling is implicated in various diseases, including cancer.[2][3] this compound, by inhibiting Rac1, serves as a valuable tool for studying the roles of Rac1 in these physiological and pathological processes.
Mechanism of Action: Rac1 Signaling Pathway
Rac1, upon activation by upstream signals via GEFs, interacts with a range of downstream effectors to initiate various cellular responses. Key downstream pathways include the p21-activated kinases (PAKs) and the Wiskott-Aldrich syndrome protein (WASP)-family verprolin-homologous protein (WAVE) regulatory complex, which are crucial for cytoskeletal dynamics.[3]
Pre-formulation Assessment
Prior to developing an oral formulation, it is crucial to characterize the physicochemical properties of this compound. As specific data is not available, researchers should perform in-house assessments.
Recommended Physicochemical Characterization
| Parameter | Method | Purpose |
| Aqueous Solubility | Shake-flask method at various pH (e.g., 2.0, 4.5, 6.8, 7.4) | To determine intrinsic solubility and pH-dependent solubility. |
| LogP/LogD | HPLC-based or shake-flask method | To assess lipophilicity and predict absorption characteristics. |
| pKa | Potentiometric titration or UV-spectrophotometry | To identify ionizable groups and predict pH-dependent solubility and absorption. |
| Solid-State Properties | DSC, TGA, XRD, Microscopy | To determine melting point, thermal stability, crystallinity, and particle size. |
Data Presentation Template
The following tables should be populated with experimental data to guide formulation strategy.
Table 1: Solubility of this compound in Various Media
| Medium | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| Water | 25 | e.g., <0.01 |
| pH 2.0 Buffer | 25 | e.g., <0.01 |
| pH 6.8 Buffer | 25 | e.g., <0.01 |
| Simulated Gastric Fluid (SGF) | 37 | Enter Data |
| Simulated Intestinal Fluid (SIF) | 37 | Enter Data |
| PEG 400 | 25 | Enter Data |
| Propylene Glycol | 25 | Enter Data |
| Corn Oil | 25 | Enter Data |
Table 2: Physicochemical Properties of this compound
| Parameter | Value |
|---|---|
| Molecular Weight | Enter Data |
| Melting Point (°C) | Enter Data |
| pKa | Enter Data |
| LogP | Enter Data |
| BCS Class (Predicted) | e.g., Class II or IV |
Formulation Strategies for Oral Administration
For preclinical in vivo studies, the primary goal is to achieve adequate and reproducible systemic exposure.[4] Given the likelihood of poor aqueous solubility for a compound like this compound, several formulation strategies can be employed.
Formulation Selection Workflow
Experimental Protocols
The following are general protocols that can be adapted for the oral administration of this compound in rodents. All preparations should be performed in a clean environment, and dosing volumes should be calculated based on the animal's body weight.[5][6]
Protocol 1: Co-solvent Solution
This approach is suitable if this compound shows adequate solubility in a mixture of water-miscible organic solvents. A common co-solvent system for preclinical studies is a combination of DMSO, PEG 400, Tween 80, and saline.[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Vortex mixer and/or sonicator
-
Sterile tubes and syringes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and volume.
-
Initial Solubilization: Add a small volume of DMSO (e.g., 5-10% of the final volume) to the compound and vortex or sonicate until fully dissolved.
-
Addition of Co-solvents: Sequentially add PEG 400 (e.g., 30-40% of the final volume) and Tween 80 (e.g., 5% of the final volume), mixing thoroughly after each addition.
-
Final Dilution: Add sterile saline to reach the final desired volume and mix until a clear, homogenous solution is obtained.
-
Final Formulation Example: A common ratio is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.[7]
-
Administration: Administer the solution via oral gavage at a typical volume of 5-10 mL/kg for mice and rats.[5][8]
Protocol 2: Aqueous Suspension
If the compound is not sufficiently soluble in co-solvent systems, a suspension can be prepared. This involves dispersing the solid drug particles in an aqueous vehicle containing a suspending agent.
Materials:
-
This compound (micronized, if possible, to improve dissolution)
-
Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) or 0.5-1% w/v Methylcellulose)
-
Wetting agent (e.g., 0.1% Tween 80)
-
Purified water or sterile saline
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Procedure:
-
Vehicle Preparation: Prepare the aqueous vehicle by dissolving the suspending agent (and wetting agent, if used) in water. This may require heating or stirring for an extended period. Allow the vehicle to cool to room temperature.
-
Wetting the Powder: In a mortar, add a small amount of the vehicle to the weighed this compound powder to form a smooth, uniform paste. This prevents clumping.
-
Dispersion: Gradually add the remaining vehicle to the paste while continuously mixing.
-
Homogenization: Transfer the mixture to a suitable container and stir with a magnetic stir bar for at least 30 minutes to ensure a uniform suspension. A homogenizer can be used for a finer dispersion.
-
Administration: Before each administration, ensure the suspension is thoroughly re-suspended by vortexing or inverting the container. Administer via oral gavage.
Protocol 3: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
For highly lipophilic compounds, lipid-based formulations can enhance oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[9][10] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media like gastrointestinal fluids.[11]
Materials:
-
This compound
-
Oil (e.g., Labrafac™, corn oil, sesame oil)
-
Surfactant (e.g., Cremophor® EL, Tween 80)
-
Co-solvent/Co-surfactant (e.g., Transcutol® HP, PEG 400)
-
Glass vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients (refer to Table 1 template).
-
Formulation Preparation: a. Weigh and mix the selected oil, surfactant, and co-solvent in a glass vial. b. Add the weighed this compound to the excipient mixture. c. Heat the mixture gently (e.g., to 40°C) and vortex or stir until the compound is completely dissolved and the mixture is clear and homogenous.
-
Characterization (Optional but Recommended): a. Emulsification Study: Add a small amount of the SEDDS formulation to water or simulated gastric fluid and observe the formation of a nano- or microemulsion. b. Droplet Size Analysis: Use dynamic light scattering to measure the droplet size of the resulting emulsion.
-
Administration: The SEDDS pre-concentrate can be administered directly via oral gavage.
Table 3: Example Formulation Compositions (for adaptation)
| Formulation Type | Component | Example Concentration (% w/w) |
|---|---|---|
| Co-solvent Solution | This compound | Target Dose |
| DMSO | 10% | |
| PEG 400 | 40% | |
| Tween 80 | 5% | |
| Saline | 45% | |
| Aqueous Suspension | This compound | Target Dose |
| CMC-Na | 0.5% | |
| Tween 80 | 0.1% | |
| Purified Water | q.s. to 100% | |
| Lipid-Based (SEDDS) | This compound | Target Dose |
| Labrafac™ (Oil) | 30% | |
| Cremophor® EL (Surfactant) | 50% |
| | Transcutol® HP (Co-solvent) | 20% |
These protocols provide a starting point for the development of an oral formulation for this compound. The final choice and optimization of the formulation will depend on the experimentally determined physicochemical properties of the compound and the specific requirements of the in vivo study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. research.fsu.edu [research.fsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Antibacterial Activity of (Rac)-PD 138312
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell-based assays to evaluate the antibacterial efficacy of (Rac)-PD 138312, a fluoroquinolone antibiotic. The described methods are essential for determining the minimum inhibitory and bactericidal concentrations, as well as assessing bacterial cell viability and cytotoxicity.
Introduction
This compound is a synthetic fluoroquinolone with potent in vitro activity against a broad spectrum of bacteria, showing particular effectiveness against Gram-positive organisms.[1][2][3] Accurate and reproducible methods for assessing its antibacterial properties are crucial for research and development. This document outlines standard protocols for key cell-based assays.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of PD 138312 Against Various Bacterial Strains
The following table summarizes the concentration of PD 138312 required to inhibit the growth of 90% of strains (MIC90) for several bacterial species.
| Bacterial Species | MIC90 (µg/mL) |
| Oxacillin-susceptible and -resistant staphylococci | ≤0.06 |
| Streptococcus pyogenes | ≤0.06 |
| Streptococcus agalactiae | ≤0.06 |
| Streptococcus pneumoniae | ≤0.06 |
| Viridans group streptococci | ≤0.06 |
| Haemophilus influenzae | ≤0.06 |
| Moraxella catarrhalis | ≤0.06 |
| Neisseria gonorrhoeae | ≤0.06 |
| Legionella pneumophila | 0.125 |
| Listeria monocytogenes | 0.25 |
| Enterococcus faecalis | 0.25 |
| Anaerobic gram-positive cocci | 0.5 |
| Acinetobacter spp. | 0.5 |
| Enterobacteriaceae (excluding Serratia marcescens) | 0.5 |
| Bacteroides fragilis | 2 |
| Serratia marcescens | 2 |
| Ciprofloxacin-resistant staphylococci | 2 |
| Pseudomonas aeruginosa | 8 |
Data compiled from Huband et al., 1993.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] The broth microdilution method is a widely used technique for this purpose.[6][7]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted[5]
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
-
Incubator (37°C)
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no drug), and well 12 will be a negative control (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[4]
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[8][9] This assay is typically performed after an MIC assay.
Materials:
-
MIC plate from the previous assay
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
Bacterial Viability/Cytotoxicity Assay
This assay distinguishes between live and dead bacteria using fluorescent nucleic acid stains.[11][12]
Materials:
-
Bacterial culture treated with this compound at various concentrations
-
Viability/Cytotoxicity Assay Kit for Bacteria (containing dyes like SYTO 9 and propidium (B1200493) iodide, or DMAO and EthD-III)[11][12]
-
Fluorescence microscope or flow cytometer
-
Microcentrifuge
-
0.85% NaCl solution
Procedure:
-
Cell Preparation:
-
Treat bacterial cultures with different concentrations of this compound for a specified time.
-
Centrifuge the cultures to pellet the cells, then wash with 0.85% NaCl solution.[13]
-
Resuspend the cells in the salt solution.
-
-
Staining:
-
Analysis:
-
Fluorescence Microscopy: Observe the stained cells under a fluorescence microscope. Live bacteria will fluoresce green, and dead bacteria will fluoresce red.
-
Flow Cytometry: Analyze the stained cell suspension using a flow cytometer to quantify the populations of live and dead cells.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a Topoisomerase II inhibitor.
Experimental Workflows
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Caption: Workflow for the bacterial viability/cytotoxicity assay.
References
- 1. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. protocols.io [protocols.io]
- 7. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 8. microchemlab.com [microchemlab.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. biotium.com [biotium.com]
- 12. abpbio.com [abpbio.com]
- 13. Bacterial Viability/Cytotoxicity Assay. [bio-protocol.org]
Application Notes and Protocols for Cell-Based Assays to Determine the Antibacterial Activity of (Rac)-PD 138312
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell-based assays to evaluate the antibacterial efficacy of (Rac)-PD 138312, a fluoroquinolone antibiotic. The described methods are essential for determining the minimum inhibitory and bactericidal concentrations, as well as assessing bacterial cell viability and cytotoxicity.
Introduction
This compound is a synthetic fluoroquinolone with potent in vitro activity against a broad spectrum of bacteria, showing particular effectiveness against Gram-positive organisms.[1][2][3] Accurate and reproducible methods for assessing its antibacterial properties are crucial for research and development. This document outlines standard protocols for key cell-based assays.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of PD 138312 Against Various Bacterial Strains
The following table summarizes the concentration of PD 138312 required to inhibit the growth of 90% of strains (MIC90) for several bacterial species.
| Bacterial Species | MIC90 (µg/mL) |
| Oxacillin-susceptible and -resistant staphylococci | ≤0.06 |
| Streptococcus pyogenes | ≤0.06 |
| Streptococcus agalactiae | ≤0.06 |
| Streptococcus pneumoniae | ≤0.06 |
| Viridans group streptococci | ≤0.06 |
| Haemophilus influenzae | ≤0.06 |
| Moraxella catarrhalis | ≤0.06 |
| Neisseria gonorrhoeae | ≤0.06 |
| Legionella pneumophila | 0.125 |
| Listeria monocytogenes | 0.25 |
| Enterococcus faecalis | 0.25 |
| Anaerobic gram-positive cocci | 0.5 |
| Acinetobacter spp. | 0.5 |
| Enterobacteriaceae (excluding Serratia marcescens) | 0.5 |
| Bacteroides fragilis | 2 |
| Serratia marcescens | 2 |
| Ciprofloxacin-resistant staphylococci | 2 |
| Pseudomonas aeruginosa | 8 |
Data compiled from Huband et al., 1993.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] The broth microdilution method is a widely used technique for this purpose.[6][7]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted[5]
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
-
Incubator (37°C)
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no drug), and well 12 will be a negative control (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[4]
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[8][9] This assay is typically performed after an MIC assay.
Materials:
-
MIC plate from the previous assay
-
Agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
Bacterial Viability/Cytotoxicity Assay
This assay distinguishes between live and dead bacteria using fluorescent nucleic acid stains.[11][12]
Materials:
-
Bacterial culture treated with this compound at various concentrations
-
Viability/Cytotoxicity Assay Kit for Bacteria (containing dyes like SYTO 9 and propidium iodide, or DMAO and EthD-III)[11][12]
-
Fluorescence microscope or flow cytometer
-
Microcentrifuge
-
0.85% NaCl solution
Procedure:
-
Cell Preparation:
-
Treat bacterial cultures with different concentrations of this compound for a specified time.
-
Centrifuge the cultures to pellet the cells, then wash with 0.85% NaCl solution.[13]
-
Resuspend the cells in the salt solution.
-
-
Staining:
-
Analysis:
-
Fluorescence Microscopy: Observe the stained cells under a fluorescence microscope. Live bacteria will fluoresce green, and dead bacteria will fluoresce red.
-
Flow Cytometry: Analyze the stained cell suspension using a flow cytometer to quantify the populations of live and dead cells.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a Topoisomerase II inhibitor.
Experimental Workflows
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Caption: Workflow for the bacterial viability/cytotoxicity assay.
References
- 1. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. protocols.io [protocols.io]
- 7. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 8. microchemlab.com [microchemlab.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. biotium.com [biotium.com]
- 12. abpbio.com [abpbio.com]
- 13. Bacterial Viability/Cytotoxicity Assay. [bio-protocol.org]
Application Notes and Protocols for Investigating (Rac)-PD 138312 in the Context of Pneumococcal Infections
Topic: (Rac)-PD 138312 for Treating Pneumococcal Infections
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a selective agonist for the dopamine (B1211576) D2 and D3 receptors. While its primary therapeutic applications have been explored in the context of neurological disorders such as Parkinson's disease, emerging evidence highlights the significant role of the dopaminergic system in modulating the immune response. Immune cells, including macrophages, neutrophils, and lymphocytes, express dopamine receptors. Activation of these receptors can influence key immunological processes such as cytokine secretion, phagocytosis, and immune cell trafficking.
Streptococcus pneumoniae is a leading cause of community-acquired pneumonia, meningitis, and sepsis. The host's immune response is critical in controlling and clearing the infection, but an excessive inflammatory reaction can lead to severe tissue damage. This document provides a hypothetical framework and detailed protocols for investigating the potential therapeutic utility of this compound in modulating the host immune response to pneumococcal infections. The central hypothesis is that by activating D2/D3 receptors on immune cells, this compound can temper the excessive inflammatory cascade associated with severe pneumococcal disease, thereby potentially reducing lung injury and improving outcomes.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data that could be generated from the experimental protocols described in this document. These tables are intended to serve as a template for data organization and presentation.
Table 1: Effect of this compound on Cytokine Production by Murine Macrophages Infected with S. pneumoniae
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Uninfected Control | 15.2 ± 3.1 | 8.5 ± 2.0 | 25.7 ± 4.5 |
| S. pneumoniae Infected | 1250.8 ± 110.3 | 2500.4 ± 215.7 | 150.2 ± 20.1 |
| S. pneumoniae + PD 138312 (1 µM) | 850.3 ± 95.2 | 1800.1 ± 150.9 | 350.8 ± 35.6 |
| S. pneumoniae + PD 138312 (10 µM) | 550.6 ± 60.7 | 1200.5 ± 110.2 | 500.4 ± 45.3 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Pneumococcal Pneumonia
| Treatment Group | Lung Bacterial Load (CFU/g) | Bronchoalveolar Lavage (BAL) Fluid Total Cells (x10⁵) | Lung Wet/Dry Weight Ratio |
| Uninfected Control | <100 | 1.2 ± 0.3 | 4.1 ± 0.2 |
| S. pneumoniae + Vehicle | 5.8 x 10⁷ ± 1.2 x 10⁷ | 25.6 ± 4.5 | 6.8 ± 0.5 |
| S. pneumoniae + PD 138312 (1 mg/kg) | 2.1 x 10⁷ ± 0.8 x 10⁷ | 18.2 ± 3.1 | 5.9 ± 0.4 |
| S. pneumoniae + PD 138312 (5 mg/kg) | 8.5 x 10⁶ ± 2.5 x 10⁶ | 12.5 ± 2.2 | 5.2 ± 0.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Macrophage Stimulation and Cytokine Analysis
Objective: To determine the effect of this compound on cytokine production by macrophages in response to S. pneumoniae infection.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Streptococcus pneumoniae (e.g., TIGR4 strain)
-
This compound
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-10
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM at 37°C in a 5% CO₂ incubator.
-
Bacterial Preparation: Grow S. pneumoniae to mid-log phase in Todd-Hewitt broth, wash with PBS, and resuspend in antibiotic-free DMEM.
-
Macrophage Infection: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat macrophages with varying concentrations of this compound (e.g., 1 µM, 10 µM) for 1 hour.
-
Infection: Infect the macrophages with S. pneumoniae at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Sample Collection: Centrifuge the plates to pellet the cells and collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[1][2][3][4][5]
Protocol 2: In Vivo Murine Model of Pneumococcal Pneumonia
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of pneumococcal pneumonia.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Streptococcus pneumoniae (e.g., TIGR4 strain)
-
This compound
-
Vehicle control (e.g., saline or DMSO solution)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Infection: Anesthetize mice and intranasally instill a sublethal dose of S. pneumoniae (e.g., 1 x 10⁷ CFU) in 50 µL of PBS.
-
Treatment: Administer this compound (e.g., 1 mg/kg and 5 mg/kg) or vehicle control intraperitoneally 2 hours post-infection and then every 12 hours.
-
Monitoring: Monitor mice for signs of illness (e.g., weight loss, lethargy) daily.
-
Endpoint Analysis (48 hours post-infection):
-
Euthanize mice and perform a bronchoalveolar lavage (BAL) to collect fluid for cell counting.
-
Harvest the lungs. Use one lung for determining the wet/dry weight ratio (a measure of pulmonary edema) and the other for quantifying the bacterial load.
-
-
Bacterial Load Quantification: Homogenize the lung tissue in sterile PBS, serially dilute the homogenate, and plate on blood agar (B569324) plates to determine the number of colony-forming units (CFU).[6][7][8][9][10]
Mandatory Visualizations
Caption: Hypothetical Signaling Pathway of this compound in Pneumococcal Infection.
Caption: Experimental Workflow for Investigating this compound.
References
- 1. bowdish.ca [bowdish.ca]
- 2. benchchem.com [benchchem.com]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for quantifying pulmonary Legionella pneumophila infection in mouse lungs by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods in Lung Microbiome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Bacterial Load Assay, a Culture-Free Biomarker for Rapid and Accurate Quantification of Sputum Mycobacterium tuberculosis Bacillary Load during Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating (Rac)-PD 138312 in the Context of Pneumococcal Infections
Topic: (Rac)-PD 138312 for Treating Pneumococcal Infections
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a selective agonist for the dopamine D2 and D3 receptors. While its primary therapeutic applications have been explored in the context of neurological disorders such as Parkinson's disease, emerging evidence highlights the significant role of the dopaminergic system in modulating the immune response. Immune cells, including macrophages, neutrophils, and lymphocytes, express dopamine receptors. Activation of these receptors can influence key immunological processes such as cytokine secretion, phagocytosis, and immune cell trafficking.
Streptococcus pneumoniae is a leading cause of community-acquired pneumonia, meningitis, and sepsis. The host's immune response is critical in controlling and clearing the infection, but an excessive inflammatory reaction can lead to severe tissue damage. This document provides a hypothetical framework and detailed protocols for investigating the potential therapeutic utility of this compound in modulating the host immune response to pneumococcal infections. The central hypothesis is that by activating D2/D3 receptors on immune cells, this compound can temper the excessive inflammatory cascade associated with severe pneumococcal disease, thereby potentially reducing lung injury and improving outcomes.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data that could be generated from the experimental protocols described in this document. These tables are intended to serve as a template for data organization and presentation.
Table 1: Effect of this compound on Cytokine Production by Murine Macrophages Infected with S. pneumoniae
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Uninfected Control | 15.2 ± 3.1 | 8.5 ± 2.0 | 25.7 ± 4.5 |
| S. pneumoniae Infected | 1250.8 ± 110.3 | 2500.4 ± 215.7 | 150.2 ± 20.1 |
| S. pneumoniae + PD 138312 (1 µM) | 850.3 ± 95.2 | 1800.1 ± 150.9 | 350.8 ± 35.6 |
| S. pneumoniae + PD 138312 (10 µM) | 550.6 ± 60.7 | 1200.5 ± 110.2 | 500.4 ± 45.3 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Pneumococcal Pneumonia
| Treatment Group | Lung Bacterial Load (CFU/g) | Bronchoalveolar Lavage (BAL) Fluid Total Cells (x10⁵) | Lung Wet/Dry Weight Ratio |
| Uninfected Control | <100 | 1.2 ± 0.3 | 4.1 ± 0.2 |
| S. pneumoniae + Vehicle | 5.8 x 10⁷ ± 1.2 x 10⁷ | 25.6 ± 4.5 | 6.8 ± 0.5 |
| S. pneumoniae + PD 138312 (1 mg/kg) | 2.1 x 10⁷ ± 0.8 x 10⁷ | 18.2 ± 3.1 | 5.9 ± 0.4 |
| S. pneumoniae + PD 138312 (5 mg/kg) | 8.5 x 10⁶ ± 2.5 x 10⁶ | 12.5 ± 2.2 | 5.2 ± 0.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Macrophage Stimulation and Cytokine Analysis
Objective: To determine the effect of this compound on cytokine production by macrophages in response to S. pneumoniae infection.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Streptococcus pneumoniae (e.g., TIGR4 strain)
-
This compound
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-10
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM at 37°C in a 5% CO₂ incubator.
-
Bacterial Preparation: Grow S. pneumoniae to mid-log phase in Todd-Hewitt broth, wash with PBS, and resuspend in antibiotic-free DMEM.
-
Macrophage Infection: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat macrophages with varying concentrations of this compound (e.g., 1 µM, 10 µM) for 1 hour.
-
Infection: Infect the macrophages with S. pneumoniae at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Sample Collection: Centrifuge the plates to pellet the cells and collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[1][2][3][4][5]
Protocol 2: In Vivo Murine Model of Pneumococcal Pneumonia
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of pneumococcal pneumonia.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Streptococcus pneumoniae (e.g., TIGR4 strain)
-
This compound
-
Vehicle control (e.g., saline or DMSO solution)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Infection: Anesthetize mice and intranasally instill a sublethal dose of S. pneumoniae (e.g., 1 x 10⁷ CFU) in 50 µL of PBS.
-
Treatment: Administer this compound (e.g., 1 mg/kg and 5 mg/kg) or vehicle control intraperitoneally 2 hours post-infection and then every 12 hours.
-
Monitoring: Monitor mice for signs of illness (e.g., weight loss, lethargy) daily.
-
Endpoint Analysis (48 hours post-infection):
-
Euthanize mice and perform a bronchoalveolar lavage (BAL) to collect fluid for cell counting.
-
Harvest the lungs. Use one lung for determining the wet/dry weight ratio (a measure of pulmonary edema) and the other for quantifying the bacterial load.
-
-
Bacterial Load Quantification: Homogenize the lung tissue in sterile PBS, serially dilute the homogenate, and plate on blood agar plates to determine the number of colony-forming units (CFU).[6][7][8][9][10]
Mandatory Visualizations
Caption: Hypothetical Signaling Pathway of this compound in Pneumococcal Infection.
Caption: Experimental Workflow for Investigating this compound.
References
- 1. bowdish.ca [bowdish.ca]
- 2. benchchem.com [benchchem.com]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for quantifying pulmonary Legionella pneumophila infection in mouse lungs by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods in Lung Microbiome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Bacterial Load Assay, a Culture-Free Biomarker for Rapid and Accurate Quantification of Sputum Mycobacterium tuberculosis Bacillary Load during Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-PD 138312: A Putative Rac GTPase Inhibitor
Disclaimer: Publicly available scientific literature and databases lack specific pharmacokinetic and pharmacodynamic data for a compound designated "(Rac)-PD 138312." The information presented herein is a representative model based on the known characteristics of other well-documented Rac GTPase inhibitors. These notes and protocols are intended to serve as a general framework for researchers, scientists, and drug development professionals working with putative Rac inhibitors. All experimental procedures should be adapted and validated for the specific compound under investigation.
Introduction
Rac GTPases are key molecular switches that regulate a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Their dysregulation is implicated in various diseases, notably cancer metastasis and inflammatory disorders. Small molecule inhibitors of Rac GTPase activity are therefore of significant interest as potential therapeutic agents. This document provides a template for the characterization of a racemic Rac inhibitor, referred to here as this compound, covering its pharmacokinetic and pharmacodynamic profiling.
Pharmacokinetic Data Summary
The following tables present hypothetical, yet representative, pharmacokinetic parameters for a generic Rac inhibitor, based on preclinical studies in mouse models. These values are for illustrative purposes and should be determined experimentally for this compound.
Table 1: Single-Dose Intraperitoneal (IP) Administration in Mice
| Parameter | Unit | Value |
| Dose | mg/kg | 10 |
| Cmax (Maximum Concentration) | µg/mL | 5.2 |
| Tmax (Time to Cmax) | h | 0.5 |
| AUC (0-t) (Area Under the Curve) | µg·h/mL | 15.8 |
| t1/2 (Half-life) | h | 2.5 |
| Vd (Volume of Distribution) | L/kg | 1.8 |
| CL (Clearance) | L/h/kg | 0.63 |
Table 2: Single-Dose Oral (PO) Administration in Mice
| Parameter | Unit | Value |
| Dose | mg/kg | 20 |
| Cmax (Maximum Concentration) | µg/mL | 2.1 |
| Tmax (Time to Cmax) | h | 1.0 |
| AUC (0-t) (Area Under the Curve) | µg·h/mL | 11.2 |
| t1/2 (Half-life) | h | 2.8 |
| Bioavailability (F%) | % | 35 |
Pharmacodynamic Data Summary
The pharmacodynamic effects of a Rac inhibitor are typically assessed by its ability to modulate Rac-dependent signaling pathways and cellular functions.
Table 3: In Vitro Inhibition of Rac1 Activation
| Assay | Cell Line | Stimulant | IC50 (µM) |
| Rac1-GTP Pulldown | NIH 3T3 | PDGF | 50 |
| G-LISA | PC-3 | EGF | 45 |
Table 4: Cellular Phenotypic Effects
| Assay | Cell Line | Endpoint | EC50 (µM) |
| Cell Migration (Wound Healing) | MDA-MB-231 | Inhibition of cell migration | 75 |
| Lamellipodia Formation | Swiss 3T3 | Reduction in membrane ruffling | 60 |
| Cell Proliferation | A549 | Inhibition of cell growth | 100 |
Experimental Protocols
Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile of this compound following a single intraperitoneal and oral dose in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male C57BL/6 mice (8 weeks old)
-
Gavage needles and syringes
-
Blood collection tubes (EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Dosing:
-
Acclimate mice for at least one week.
-
Fast mice for 4 hours before oral dosing.
-
Prepare a 2 mg/mL solution of this compound in the vehicle.
-
For IP administration, inject 10 mg/kg of the compound.
-
For oral administration, administer 20 mg/kg via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge blood samples at 2000 x g for 15 minutes at 4°C.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Prepare a standard curve and quality control samples.
-
Analyze plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Rac1 Activation Pulldown Assay
Objective: To measure the inhibition of Rac1 activation by this compound in cultured cells.
Materials:
-
Cell line (e.g., NIH 3T3)
-
Growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Stimulant (e.g., Platelet-Derived Growth Factor, PDGF)
-
Rac1 Activation Assay Kit (containing PAK-PBD beads)
-
Lysis buffer
-
Anti-Rac1 antibody
-
Western blot reagents and equipment
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with PDGF (e.g., 10 ng/mL) for 5 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C.
-
-
Pulldown of Active Rac1:
-
Incubate a portion of the supernatant with PAK-PBD (p21-activated kinase-p21 binding domain) agarose (B213101) beads for 1 hour at 4°C with gentle rocking. These beads specifically bind to the active, GTP-bound form of Rac1.
-
-
Western Blotting:
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1 pulled down.
-
Also, run a parallel blot with the total cell lysates to determine the total Rac1 levels.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the amount of active Rac1 to the total Rac1 for each condition.
-
Calculate the IC50 value for the inhibition of Rac1 activation.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Application Notes and Protocols for (Rac)-PD 138312: A Putative Rac GTPase Inhibitor
Disclaimer: Publicly available scientific literature and databases lack specific pharmacokinetic and pharmacodynamic data for a compound designated "(Rac)-PD 138312." The information presented herein is a representative model based on the known characteristics of other well-documented Rac GTPase inhibitors. These notes and protocols are intended to serve as a general framework for researchers, scientists, and drug development professionals working with putative Rac inhibitors. All experimental procedures should be adapted and validated for the specific compound under investigation.
Introduction
Rac GTPases are key molecular switches that regulate a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Their dysregulation is implicated in various diseases, notably cancer metastasis and inflammatory disorders. Small molecule inhibitors of Rac GTPase activity are therefore of significant interest as potential therapeutic agents. This document provides a template for the characterization of a racemic Rac inhibitor, referred to here as this compound, covering its pharmacokinetic and pharmacodynamic profiling.
Pharmacokinetic Data Summary
The following tables present hypothetical, yet representative, pharmacokinetic parameters for a generic Rac inhibitor, based on preclinical studies in mouse models. These values are for illustrative purposes and should be determined experimentally for this compound.
Table 1: Single-Dose Intraperitoneal (IP) Administration in Mice
| Parameter | Unit | Value |
| Dose | mg/kg | 10 |
| Cmax (Maximum Concentration) | µg/mL | 5.2 |
| Tmax (Time to Cmax) | h | 0.5 |
| AUC (0-t) (Area Under the Curve) | µg·h/mL | 15.8 |
| t1/2 (Half-life) | h | 2.5 |
| Vd (Volume of Distribution) | L/kg | 1.8 |
| CL (Clearance) | L/h/kg | 0.63 |
Table 2: Single-Dose Oral (PO) Administration in Mice
| Parameter | Unit | Value |
| Dose | mg/kg | 20 |
| Cmax (Maximum Concentration) | µg/mL | 2.1 |
| Tmax (Time to Cmax) | h | 1.0 |
| AUC (0-t) (Area Under the Curve) | µg·h/mL | 11.2 |
| t1/2 (Half-life) | h | 2.8 |
| Bioavailability (F%) | % | 35 |
Pharmacodynamic Data Summary
The pharmacodynamic effects of a Rac inhibitor are typically assessed by its ability to modulate Rac-dependent signaling pathways and cellular functions.
Table 3: In Vitro Inhibition of Rac1 Activation
| Assay | Cell Line | Stimulant | IC50 (µM) |
| Rac1-GTP Pulldown | NIH 3T3 | PDGF | 50 |
| G-LISA | PC-3 | EGF | 45 |
Table 4: Cellular Phenotypic Effects
| Assay | Cell Line | Endpoint | EC50 (µM) |
| Cell Migration (Wound Healing) | MDA-MB-231 | Inhibition of cell migration | 75 |
| Lamellipodia Formation | Swiss 3T3 | Reduction in membrane ruffling | 60 |
| Cell Proliferation | A549 | Inhibition of cell growth | 100 |
Experimental Protocols
Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile of this compound following a single intraperitoneal and oral dose in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male C57BL/6 mice (8 weeks old)
-
Gavage needles and syringes
-
Blood collection tubes (EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Dosing:
-
Acclimate mice for at least one week.
-
Fast mice for 4 hours before oral dosing.
-
Prepare a 2 mg/mL solution of this compound in the vehicle.
-
For IP administration, inject 10 mg/kg of the compound.
-
For oral administration, administer 20 mg/kg via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge blood samples at 2000 x g for 15 minutes at 4°C.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Prepare a standard curve and quality control samples.
-
Analyze plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Rac1 Activation Pulldown Assay
Objective: To measure the inhibition of Rac1 activation by this compound in cultured cells.
Materials:
-
Cell line (e.g., NIH 3T3)
-
Growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Stimulant (e.g., Platelet-Derived Growth Factor, PDGF)
-
Rac1 Activation Assay Kit (containing PAK-PBD beads)
-
Lysis buffer
-
Anti-Rac1 antibody
-
Western blot reagents and equipment
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with PDGF (e.g., 10 ng/mL) for 5 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C.
-
-
Pulldown of Active Rac1:
-
Incubate a portion of the supernatant with PAK-PBD (p21-activated kinase-p21 binding domain) agarose beads for 1 hour at 4°C with gentle rocking. These beads specifically bind to the active, GTP-bound form of Rac1.
-
-
Western Blotting:
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1 pulled down.
-
Also, run a parallel blot with the total cell lysates to determine the total Rac1 levels.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the amount of active Rac1 to the total Rac1 for each condition.
-
Calculate the IC50 value for the inhibition of Rac1 activation.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Troubleshooting & Optimization
(Rac)-PD 138312 solubility issues in aqueous solutions
Welcome to the technical support center for (Rac)-PD 138312. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a racemic mixture of the compound PD 138312. It belongs to the fluoronaphthyridine class of antibiotics, which are structurally related to fluoroquinolones.[1][2][3] It is a novel, broad-spectrum antibacterial agent with excellent in vitro activity against Gram-positive organisms.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: As a member of the fluoroquinolone family, the primary mechanism of action of this compound is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, PD 138312 prevents bacterial cell division and leads to cell death.
Q3: What are the key chemical properties of PD 138312?
A3: The key chemical properties for the free base of PD 138312 are summarized in the table below.
| Property | Value |
| CAS Number | 107334-06-5 (free base)[1] |
| Molecular Formula | C19H23FN4O3[1] |
| Molecular Weight | 374.41 g/mol [1] |
Troubleshooting Guide: Solubility Issues in Aqueous Solutions
A common challenge encountered with compounds like this compound is poor solubility in aqueous solutions, which can lead to precipitation and inconsistent experimental results. This guide provides a systematic approach to addressing these issues.
Problem: My this compound is precipitating out of my aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution in an Organic Solvent:
-
Due to the likely hydrophobic nature of PD 138312, it is recommended to first dissolve the compound in a polar aprotic solvent like Dimethyl Sulfoxide (B87167) (DMSO) or in ethanol.[4][5]
-
Start by preparing a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved before proceeding.
-
-
Dilute the Stock Solution into Your Aqueous Buffer:
-
To prepare your working solution, perform a serial dilution of the organic stock solution into your final aqueous buffer.
-
It is crucial to add the stock solution to the buffer while vortexing or stirring to ensure rapid and uniform mixing. This can help prevent localized high concentrations that may lead to precipitation.
-
-
Optimize Your Final Buffer Conditions:
-
Concentration: If precipitation is still observed, the final concentration of this compound in the aqueous buffer may be too high. Try lowering the final concentration.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH. PD 138312 has amine and carboxylic acid moieties, suggesting its solubility will be pH-sensitive. Systematically adjust the pH of your final buffer to see if solubility improves.
-
Co-solvents: If adjusting the concentration and pH is not sufficient, consider adding a small percentage of a water-miscible organic co-solvent (like DMSO or ethanol) to your final aqueous buffer. However, be mindful that the co-solvent may affect your experimental system. It is recommended to keep the final concentration of the organic solvent as low as possible (typically <1%).
-
Quantitative Data on Common Solvents:
| Solvent | Type | Boiling Point | Key Characteristics |
| DMSO | Polar aprotic | 189 °C[4] | Dissolves a wide range of polar and nonpolar compounds; miscible with water.[4][6] |
| Ethanol | Polar protic | 78.37 °C | Good solvent for many organic compounds; less toxic than methanol. |
| Water | Polar protic | 100 °C | Universal solvent, but may have limited ability to dissolve hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, Dimethyl Sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 267.7 µL of DMSO to 1 mg of PD 138312).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Store the stock solution at -20°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials: this compound stock solution (from Protocol 1), desired aqueous buffer (e.g., PBS, Tris-HCl), sterile conical tubes, vortex mixer.
-
Procedure:
-
Warm the stock solution to room temperature.
-
Add the desired volume of the aqueous buffer to a sterile conical tube.
-
While vortexing the buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Continue to vortex for 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Signaling Pathway
The primary antibacterial effect of this compound is through the inhibition of bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of this compound in bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. gchemglobal.com [gchemglobal.com]
(Rac)-PD 138312 solubility issues in aqueous solutions
Welcome to the technical support center for (Rac)-PD 138312. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a racemic mixture of the compound PD 138312. It belongs to the fluoronaphthyridine class of antibiotics, which are structurally related to fluoroquinolones.[1][2][3] It is a novel, broad-spectrum antibacterial agent with excellent in vitro activity against Gram-positive organisms.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: As a member of the fluoroquinolone family, the primary mechanism of action of this compound is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, PD 138312 prevents bacterial cell division and leads to cell death.
Q3: What are the key chemical properties of PD 138312?
A3: The key chemical properties for the free base of PD 138312 are summarized in the table below.
| Property | Value |
| CAS Number | 107334-06-5 (free base)[1] |
| Molecular Formula | C19H23FN4O3[1] |
| Molecular Weight | 374.41 g/mol [1] |
Troubleshooting Guide: Solubility Issues in Aqueous Solutions
A common challenge encountered with compounds like this compound is poor solubility in aqueous solutions, which can lead to precipitation and inconsistent experimental results. This guide provides a systematic approach to addressing these issues.
Problem: My this compound is precipitating out of my aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution in an Organic Solvent:
-
Due to the likely hydrophobic nature of PD 138312, it is recommended to first dissolve the compound in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or in ethanol.[4][5]
-
Start by preparing a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved before proceeding.
-
-
Dilute the Stock Solution into Your Aqueous Buffer:
-
To prepare your working solution, perform a serial dilution of the organic stock solution into your final aqueous buffer.
-
It is crucial to add the stock solution to the buffer while vortexing or stirring to ensure rapid and uniform mixing. This can help prevent localized high concentrations that may lead to precipitation.
-
-
Optimize Your Final Buffer Conditions:
-
Concentration: If precipitation is still observed, the final concentration of this compound in the aqueous buffer may be too high. Try lowering the final concentration.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH. PD 138312 has amine and carboxylic acid moieties, suggesting its solubility will be pH-sensitive. Systematically adjust the pH of your final buffer to see if solubility improves.
-
Co-solvents: If adjusting the concentration and pH is not sufficient, consider adding a small percentage of a water-miscible organic co-solvent (like DMSO or ethanol) to your final aqueous buffer. However, be mindful that the co-solvent may affect your experimental system. It is recommended to keep the final concentration of the organic solvent as low as possible (typically <1%).
-
Quantitative Data on Common Solvents:
| Solvent | Type | Boiling Point | Key Characteristics |
| DMSO | Polar aprotic | 189 °C[4] | Dissolves a wide range of polar and nonpolar compounds; miscible with water.[4][6] |
| Ethanol | Polar protic | 78.37 °C | Good solvent for many organic compounds; less toxic than methanol. |
| Water | Polar protic | 100 °C | Universal solvent, but may have limited ability to dissolve hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, Dimethyl Sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 267.7 µL of DMSO to 1 mg of PD 138312).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Store the stock solution at -20°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials: this compound stock solution (from Protocol 1), desired aqueous buffer (e.g., PBS, Tris-HCl), sterile conical tubes, vortex mixer.
-
Procedure:
-
Warm the stock solution to room temperature.
-
Add the desired volume of the aqueous buffer to a sterile conical tube.
-
While vortexing the buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Continue to vortex for 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Signaling Pathway
The primary antibacterial effect of this compound is through the inhibition of bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of this compound in bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. gchemglobal.com [gchemglobal.com]
Technical Support Center: Optimizing Rac1 Inhibitor Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Rac1 inhibitor EHT 1864 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is EHT 1864 and what is its mechanism of action?
EHT 1864 is a potent and specific small molecule inhibitor of the Rac family of small GTPases, which includes Rac1, Rac2, and Rac3.[1][2][3] It functions by binding with high affinity to Rac proteins, which leads to the displacement of bound guanine (B1146940) nucleotides (GDP/GTP).[1][4] This places the Rac protein in an inert and inactive state, preventing it from interacting with its downstream effectors.[1][2]
Q2: What are the primary applications of EHT 1864 in in vivo research?
EHT 1864 is utilized in in vivo studies to investigate the roles of Rac GTPases in various physiological and pathological processes. Due to the aberrant activation of Rho family GTPases in promoting uncontrolled proliferation, invasion, and metastasis of cancer cells, EHT 1864 is of considerable interest in cancer research.[1][2] It has also been shown to reduce the production of β-amyloid peptides in vivo, suggesting its potential in Alzheimer's disease research.[3][5]
Q3: What is a typical starting dosage for EHT 1864 in in vivo studies?
Based on published studies, a common starting dose for EHT 1864 is 40 mg/kg administered via intraperitoneal (i.p.) injection.[6] However, dosages can range from 10 to 40 mg/kg/day depending on the animal model and research question.[3] It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q4: How should EHT 1864 be formulated for in vivo administration?
EHT 1864 is soluble in water and DMSO.[5][7] For in vivo use, it is often dissolved in a vehicle suitable for the chosen administration route. While specific formulation details can be proprietary, a common approach involves dissolving the compound in DMSO to create a stock solution, which is then further diluted with a pharmaceutically acceptable carrier such as saline or phosphate-buffered saline (PBS) for injection. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals.
Troubleshooting Guide
Issue 1: No observable effect at the initial dose.
-
Possible Cause: The administered dose may be too low for the specific animal model or the targeted pathway may not be sufficiently sensitive.
-
Troubleshooting Steps:
-
Increase the Dose: Gradually increase the dosage of EHT 1864 in subsequent cohorts. A dose-response study is highly recommended.
-
Verify Compound Activity: Before in vivo administration, confirm the activity of your batch of EHT 1864 in an in vitro assay, such as a Rac1 pull-down assay.
-
Check Administration Route: Ensure the chosen administration route allows for adequate bioavailability at the target tissue. Consider alternative routes if necessary.
-
Pharmacokinetic Analysis: If feasible, perform a pharmacokinetic study to determine the concentration and half-life of EHT 1864 in the plasma of your animal model.[8]
-
Issue 2: Signs of toxicity in treated animals.
-
Possible Cause: The administered dose may be too high, or the formulation vehicle may be causing adverse effects.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dosage of EHT 1864.
-
Evaluate the Vehicle: Administer the vehicle alone to a control group to rule out vehicle-induced toxicity.
-
Monitor Animal Health: Closely monitor the animals for signs of distress, weight loss, or other adverse effects.
-
Toxicity Studies: Refer to available preclinical safety data or conduct a preliminary toxicity study to determine the maximum tolerated dose (MTD).
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in drug preparation, administration, or animal handling.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the EHT 1864 formulation is prepared fresh for each experiment and administered consistently.
-
Control for Variables: Minimize variability in animal age, weight, and housing conditions.
-
Blinding: Whenever possible, blind the experimenters to the treatment groups to reduce bias.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Data Summary
Table 1: In Vivo Dosages and Administration of EHT 1864
| Animal Model | Dosage | Administration Route | Frequency | Observed Effect | Reference |
| Guinea Pig | 40 mg/kg | Intraperitoneal (i.p.) | Daily | Significantly reduced Aβ40 and Aβ42 levels in the brain. | [6] |
| Guinea Pig | 10 and 40 mg/kg/day | Intraperitoneal (i.p.) | Daily for 15 days | Lowered brain Aβ40. | [3] |
Experimental Protocols
Protocol 1: In Vivo Administration of EHT 1864 in a Mouse Model
-
Preparation of EHT 1864 Solution:
-
Prepare a stock solution of EHT 1864 in sterile DMSO (e.g., 100 mg/mL).[6]
-
For a 40 mg/kg dose in a 25g mouse, you will need 1 mg of EHT 1864.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. Ensure the final DMSO concentration is below 5% to minimize toxicity. For example, to prepare a 100 µL injection volume, take 10 µL of the 100 mg/mL stock and add 90 µL of sterile saline.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the prepared EHT 1864 solution via intraperitoneal injection using a 27-gauge needle.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as changes in weight, behavior, or appearance.
-
At the end of the study period, collect tissues for downstream analysis (e.g., Western blot for Rac1 activity, immunohistochemistry).
-
Visualizations
Caption: Mechanism of action of EHT 1864 as a Rac1 inhibitor.
Caption: General experimental workflow for in vivo studies with EHT 1864.
References
- 1. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specificity and Mechanism of Action of EHT 1864, a Novel Small Molecule Inhibitor of Rac Family Small GTPases* | Semantic Scholar [semanticscholar.org]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. EHT 1864 | Rho GTPases | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rac1 Inhibitor Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Rac1 inhibitor EHT 1864 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is EHT 1864 and what is its mechanism of action?
EHT 1864 is a potent and specific small molecule inhibitor of the Rac family of small GTPases, which includes Rac1, Rac2, and Rac3.[1][2][3] It functions by binding with high affinity to Rac proteins, which leads to the displacement of bound guanine nucleotides (GDP/GTP).[1][4] This places the Rac protein in an inert and inactive state, preventing it from interacting with its downstream effectors.[1][2]
Q2: What are the primary applications of EHT 1864 in in vivo research?
EHT 1864 is utilized in in vivo studies to investigate the roles of Rac GTPases in various physiological and pathological processes. Due to the aberrant activation of Rho family GTPases in promoting uncontrolled proliferation, invasion, and metastasis of cancer cells, EHT 1864 is of considerable interest in cancer research.[1][2] It has also been shown to reduce the production of β-amyloid peptides in vivo, suggesting its potential in Alzheimer's disease research.[3][5]
Q3: What is a typical starting dosage for EHT 1864 in in vivo studies?
Based on published studies, a common starting dose for EHT 1864 is 40 mg/kg administered via intraperitoneal (i.p.) injection.[6] However, dosages can range from 10 to 40 mg/kg/day depending on the animal model and research question.[3] It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q4: How should EHT 1864 be formulated for in vivo administration?
EHT 1864 is soluble in water and DMSO.[5][7] For in vivo use, it is often dissolved in a vehicle suitable for the chosen administration route. While specific formulation details can be proprietary, a common approach involves dissolving the compound in DMSO to create a stock solution, which is then further diluted with a pharmaceutically acceptable carrier such as saline or phosphate-buffered saline (PBS) for injection. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals.
Troubleshooting Guide
Issue 1: No observable effect at the initial dose.
-
Possible Cause: The administered dose may be too low for the specific animal model or the targeted pathway may not be sufficiently sensitive.
-
Troubleshooting Steps:
-
Increase the Dose: Gradually increase the dosage of EHT 1864 in subsequent cohorts. A dose-response study is highly recommended.
-
Verify Compound Activity: Before in vivo administration, confirm the activity of your batch of EHT 1864 in an in vitro assay, such as a Rac1 pull-down assay.
-
Check Administration Route: Ensure the chosen administration route allows for adequate bioavailability at the target tissue. Consider alternative routes if necessary.
-
Pharmacokinetic Analysis: If feasible, perform a pharmacokinetic study to determine the concentration and half-life of EHT 1864 in the plasma of your animal model.[8]
-
Issue 2: Signs of toxicity in treated animals.
-
Possible Cause: The administered dose may be too high, or the formulation vehicle may be causing adverse effects.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dosage of EHT 1864.
-
Evaluate the Vehicle: Administer the vehicle alone to a control group to rule out vehicle-induced toxicity.
-
Monitor Animal Health: Closely monitor the animals for signs of distress, weight loss, or other adverse effects.
-
Toxicity Studies: Refer to available preclinical safety data or conduct a preliminary toxicity study to determine the maximum tolerated dose (MTD).
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in drug preparation, administration, or animal handling.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the EHT 1864 formulation is prepared fresh for each experiment and administered consistently.
-
Control for Variables: Minimize variability in animal age, weight, and housing conditions.
-
Blinding: Whenever possible, blind the experimenters to the treatment groups to reduce bias.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Data Summary
Table 1: In Vivo Dosages and Administration of EHT 1864
| Animal Model | Dosage | Administration Route | Frequency | Observed Effect | Reference |
| Guinea Pig | 40 mg/kg | Intraperitoneal (i.p.) | Daily | Significantly reduced Aβ40 and Aβ42 levels in the brain. | [6] |
| Guinea Pig | 10 and 40 mg/kg/day | Intraperitoneal (i.p.) | Daily for 15 days | Lowered brain Aβ40. | [3] |
Experimental Protocols
Protocol 1: In Vivo Administration of EHT 1864 in a Mouse Model
-
Preparation of EHT 1864 Solution:
-
Prepare a stock solution of EHT 1864 in sterile DMSO (e.g., 100 mg/mL).[6]
-
For a 40 mg/kg dose in a 25g mouse, you will need 1 mg of EHT 1864.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. Ensure the final DMSO concentration is below 5% to minimize toxicity. For example, to prepare a 100 µL injection volume, take 10 µL of the 100 mg/mL stock and add 90 µL of sterile saline.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the prepared EHT 1864 solution via intraperitoneal injection using a 27-gauge needle.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as changes in weight, behavior, or appearance.
-
At the end of the study period, collect tissues for downstream analysis (e.g., Western blot for Rac1 activity, immunohistochemistry).
-
Visualizations
Caption: Mechanism of action of EHT 1864 as a Rac1 inhibitor.
Caption: General experimental workflow for in vivo studies with EHT 1864.
References
- 1. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specificity and Mechanism of Action of EHT 1864, a Novel Small Molecule Inhibitor of Rac Family Small GTPases* | Semantic Scholar [semanticscholar.org]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. EHT 1864 | Rho GTPases | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
Overcoming (Rac)-PD 138312 instability in experimental conditions
Welcome to the technical support center for (Rac)-PD 138312. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential instability issues during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a broad-spectrum antibacterial agent belonging to the 7-pyrrolidinyl fluoronaphthyridine class. It has demonstrated significant in vitro activity against Gram-positive organisms. Its chemical name is 7-(3-(2-aminopropan-2-yl)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).[1] The compound is generally stable for a few weeks at ambient temperature, such as during shipping.[1]
Q3: In which solvents can I dissolve this compound?
Q4: What are the potential sources of instability for this compound in experimental settings?
Based on the chemical structure of this compound, a fluoronaphthyridine derivative, potential sources of instability include:
-
Photodegradation: Quinolone and naphthyridine antibiotics are known to be susceptible to degradation upon exposure to light, particularly UV light.
-
pH Instability: The presence of both acidic (carboxylic acid) and basic (amine) functional groups can make the compound susceptible to degradation at extreme pH values.
-
Oxidation: The piperazine (B1678402) ring and other parts of the molecule may be susceptible to oxidation.
-
Reaction with experimental media components: Certain components in complex cell culture media or buffers could potentially interact with and degrade the compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antibacterial activity.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from solid material. Ensure the solid has been stored correctly at -20°C in a dry, dark environment. |
| Photodegradation during experiment | Protect experimental setups from light by using amber-colored tubes or plates, or by covering them with aluminum foil. |
| Instability in experimental medium | Test the stability of this compound in your specific medium over the time course of the experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC. |
| Incorrect concentration | Verify the concentration of your stock solution. If possible, use a spectrophotometric method or HPLC with a standard curve. |
Issue 2: Precipitation of the compound in aqueous media.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring the final solvent concentration is compatible with your experimental system. The final DMSO concentration should typically be kept below 0.5-1%. |
| pH-dependent solubility | Adjust the pH of your buffer or medium. The solubility of amphoteric compounds like this compound can be highly dependent on pH. |
| "Salting out" effect | High salt concentrations in the buffer can sometimes reduce the solubility of organic compounds. If possible, try reducing the salt concentration. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes the key chemical properties.[1]
| Property | Value |
| Chemical Formula | C19H23FN4O3 |
| Molecular Weight | 374.41 g/mol |
| CAS Number | 107334-06-5 (free base) |
| Short-term Storage | 0-4°C (dry, dark) |
| Long-term Storage | -20°C (dry, dark) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh out the desired amount of solid this compound in a sterile microfuge tube.
-
Add the appropriate volume of sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: General Antibacterial Susceptibility Testing (Broth Microdilution)
-
Prepare a 2-fold serial dilution of the this compound stock solution in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the target bacteria (e.g., to a final concentration of 5 x 10^5 CFU/mL).
-
Include positive control wells (bacteria with no compound) and negative control wells (medium only).
-
Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
References
Overcoming (Rac)-PD 138312 instability in experimental conditions
Welcome to the technical support center for (Rac)-PD 138312. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential instability issues during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a broad-spectrum antibacterial agent belonging to the 7-pyrrolidinyl fluoronaphthyridine class. It has demonstrated significant in vitro activity against Gram-positive organisms. Its chemical name is 7-(3-(2-aminopropan-2-yl)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).[1] The compound is generally stable for a few weeks at ambient temperature, such as during shipping.[1]
Q3: In which solvents can I dissolve this compound?
Q4: What are the potential sources of instability for this compound in experimental settings?
Based on the chemical structure of this compound, a fluoronaphthyridine derivative, potential sources of instability include:
-
Photodegradation: Quinolone and naphthyridine antibiotics are known to be susceptible to degradation upon exposure to light, particularly UV light.
-
pH Instability: The presence of both acidic (carboxylic acid) and basic (amine) functional groups can make the compound susceptible to degradation at extreme pH values.
-
Oxidation: The piperazine ring and other parts of the molecule may be susceptible to oxidation.
-
Reaction with experimental media components: Certain components in complex cell culture media or buffers could potentially interact with and degrade the compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antibacterial activity.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from solid material. Ensure the solid has been stored correctly at -20°C in a dry, dark environment. |
| Photodegradation during experiment | Protect experimental setups from light by using amber-colored tubes or plates, or by covering them with aluminum foil. |
| Instability in experimental medium | Test the stability of this compound in your specific medium over the time course of the experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC. |
| Incorrect concentration | Verify the concentration of your stock solution. If possible, use a spectrophotometric method or HPLC with a standard curve. |
Issue 2: Precipitation of the compound in aqueous media.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring the final solvent concentration is compatible with your experimental system. The final DMSO concentration should typically be kept below 0.5-1%. |
| pH-dependent solubility | Adjust the pH of your buffer or medium. The solubility of amphoteric compounds like this compound can be highly dependent on pH. |
| "Salting out" effect | High salt concentrations in the buffer can sometimes reduce the solubility of organic compounds. If possible, try reducing the salt concentration. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes the key chemical properties.[1]
| Property | Value |
| Chemical Formula | C19H23FN4O3 |
| Molecular Weight | 374.41 g/mol |
| CAS Number | 107334-06-5 (free base) |
| Short-term Storage | 0-4°C (dry, dark) |
| Long-term Storage | -20°C (dry, dark) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh out the desired amount of solid this compound in a sterile microfuge tube.
-
Add the appropriate volume of sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: General Antibacterial Susceptibility Testing (Broth Microdilution)
-
Prepare a 2-fold serial dilution of the this compound stock solution in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the target bacteria (e.g., to a final concentration of 5 x 10^5 CFU/mL).
-
Include positive control wells (bacteria with no compound) and negative control wells (medium only).
-
Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
References
Troubleshooting inconsistent results in (Rac)-PD 138312 MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-PD 138312 in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its antibacterial mechanism of action?
This compound, also referred to as PD 138312, is a fluoroquinolone antibiotic.[1][2] Unlike its name might suggest in other biological contexts, its antibacterial activity is not related to the inhibition of Rac GTPases. As a quinolone, its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair.[2][3] This interference with nucleic acid synthesis ultimately leads to bacterial cell death.
Q2: Against which types of bacteria is this compound active?
This compound demonstrates a broad spectrum of antibacterial activity, with particularly high potency against Gram-positive bacteria.[1][2] It is also effective against a range of Gram-negative bacteria.[1]
Q3: What are the expected MIC values for this compound against common bacteria?
Published studies have determined the MIC90 (the concentration required to inhibit the growth of 90% of isolates) for PD 138312 against various bacterial species. These values can serve as a benchmark for your own experiments. Please refer to the data tables below for specific values.
Q4: Can I use standard MIC assay protocols for this compound?
Yes, standard broth microdilution or agar (B569324) dilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are appropriate for determining the MIC of this compound.
Troubleshooting Inconsistent MIC Results
Inconsistent MIC values for this compound are a common experimental challenge. The following guide addresses potential causes and solutions.
Issue 1: High variability in MIC values between replicate wells or experiments.
This is one of the most frequent issues and can stem from several factors:
-
Inoculum Preparation: The density of the bacterial suspension is a critical parameter. An inoculum that is too dense can lead to artificially high MICs, while a diluted inoculum can result in falsely low values.[1]
-
Compound Solubility: Poor solubility of this compound in the test medium can cause it to precipitate at higher concentrations, leading to inaccurate results.[1]
-
Media Composition: Batch-to-batch variability in media, as well as the concentration of cations like Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth, can significantly impact the activity of some antibiotics.[1]
-
Pipetting Errors: Inaccurate serial dilutions or inoculation can introduce significant variability.
Issue 2: "Skipped" wells, where growth is observed at a higher concentration but not at a lower one.
This phenomenon can be caused by:
-
Compound Precipitation: The compound may have precipitated in the well with the higher concentration.
-
Contamination: A contaminating microorganism with higher resistance might be present.[1]
-
Pipetting Errors: An error in the serial dilution can lead to an incorrect concentration in a specific well.[1]
Issue 3: No inhibition of growth, even at high concentrations.
This could indicate:
-
Compound Instability: this compound may be degrading in the media under the incubation conditions.
-
Resistant Bacterial Strain: The bacterial strain being tested may be resistant to this class of antibiotics.
-
Incorrect Stock Solution Concentration: An error in the preparation of the stock solution would affect all subsequent dilutions.
Quantitative Data Summary
The following tables summarize the in vitro antibacterial activity of PD 138312 against a variety of bacterial species.
Table 1: In Vitro Activity of PD 138312 against Gram-Positive Bacteria
| Bacterial Species | MIC90 (µg/mL) |
| Oxacillin-susceptible Staphylococci | ≤0.06 |
| Oxacillin-resistant Staphylococci | ≤0.06 |
| Streptococcus pyogenes | ≤0.06 |
| Streptococcus agalactiae | ≤0.06 |
| Streptococcus pneumoniae | ≤0.06 |
| Viridans group Streptococci | ≤0.06 |
| Listeria monocytogenes | 0.25 |
| Enterococcus faecalis | 0.25 |
| Anaerobic Gram-positive cocci | 0.5 |
Data sourced from Huband et al., 1993.[1]
Table 2: In Vitro Activity of PD 138312 against Gram-Negative Bacteria
| Bacterial Species | MIC90 (µg/mL) |
| Haemophilus influenzae | ≤0.06 |
| Moraxella catarrhalis | ≤0.06 |
| Neisseria gonorrhoeae | ≤0.06 |
| Legionella pneumophila | 0.125 |
| Acinetobacter spp. | 0.5 |
| Enterobacteriaceae (excluding S. marcescens) | 0.5 |
| Bacteroides fragilis | 2 |
| Serratia marcescens | 2 |
| Pseudomonas aeruginosa | 8 |
Data sourced from Huband et al., 1993.[1]
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a general guideline and should be adapted based on the specific bacterial species and laboratory standards.
-
Preparation of this compound Stock Solution:
-
Due to potential poor aqueous solubility, prepare a concentrated stock solution (e.g., 10 mg/mL) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Further dilutions should be made in the appropriate bacteriological broth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies.
-
Inoculate into a suitable broth (e.g., Tryptic Soy Broth) and incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase (e.g., 0.5 McFarland turbidity standard, which is approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as a growth control (broth and inoculum only).
-
Well 12 will serve as a sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Broth microdilution MIC assay workflow.
Troubleshooting Logic
Caption: Troubleshooting inconsistent MIC results.
References
- 1. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
Troubleshooting inconsistent results in (Rac)-PD 138312 MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-PD 138312 in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its antibacterial mechanism of action?
This compound, also referred to as PD 138312, is a fluoroquinolone antibiotic.[1][2] Unlike its name might suggest in other biological contexts, its antibacterial activity is not related to the inhibition of Rac GTPases. As a quinolone, its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair.[2][3] This interference with nucleic acid synthesis ultimately leads to bacterial cell death.
Q2: Against which types of bacteria is this compound active?
This compound demonstrates a broad spectrum of antibacterial activity, with particularly high potency against Gram-positive bacteria.[1][2] It is also effective against a range of Gram-negative bacteria.[1]
Q3: What are the expected MIC values for this compound against common bacteria?
Published studies have determined the MIC90 (the concentration required to inhibit the growth of 90% of isolates) for PD 138312 against various bacterial species. These values can serve as a benchmark for your own experiments. Please refer to the data tables below for specific values.
Q4: Can I use standard MIC assay protocols for this compound?
Yes, standard broth microdilution or agar dilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are appropriate for determining the MIC of this compound.
Troubleshooting Inconsistent MIC Results
Inconsistent MIC values for this compound are a common experimental challenge. The following guide addresses potential causes and solutions.
Issue 1: High variability in MIC values between replicate wells or experiments.
This is one of the most frequent issues and can stem from several factors:
-
Inoculum Preparation: The density of the bacterial suspension is a critical parameter. An inoculum that is too dense can lead to artificially high MICs, while a diluted inoculum can result in falsely low values.[1]
-
Compound Solubility: Poor solubility of this compound in the test medium can cause it to precipitate at higher concentrations, leading to inaccurate results.[1]
-
Media Composition: Batch-to-batch variability in media, as well as the concentration of cations like Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth, can significantly impact the activity of some antibiotics.[1]
-
Pipetting Errors: Inaccurate serial dilutions or inoculation can introduce significant variability.
Issue 2: "Skipped" wells, where growth is observed at a higher concentration but not at a lower one.
This phenomenon can be caused by:
-
Compound Precipitation: The compound may have precipitated in the well with the higher concentration.
-
Contamination: A contaminating microorganism with higher resistance might be present.[1]
-
Pipetting Errors: An error in the serial dilution can lead to an incorrect concentration in a specific well.[1]
Issue 3: No inhibition of growth, even at high concentrations.
This could indicate:
-
Compound Instability: this compound may be degrading in the media under the incubation conditions.
-
Resistant Bacterial Strain: The bacterial strain being tested may be resistant to this class of antibiotics.
-
Incorrect Stock Solution Concentration: An error in the preparation of the stock solution would affect all subsequent dilutions.
Quantitative Data Summary
The following tables summarize the in vitro antibacterial activity of PD 138312 against a variety of bacterial species.
Table 1: In Vitro Activity of PD 138312 against Gram-Positive Bacteria
| Bacterial Species | MIC90 (µg/mL) |
| Oxacillin-susceptible Staphylococci | ≤0.06 |
| Oxacillin-resistant Staphylococci | ≤0.06 |
| Streptococcus pyogenes | ≤0.06 |
| Streptococcus agalactiae | ≤0.06 |
| Streptococcus pneumoniae | ≤0.06 |
| Viridans group Streptococci | ≤0.06 |
| Listeria monocytogenes | 0.25 |
| Enterococcus faecalis | 0.25 |
| Anaerobic Gram-positive cocci | 0.5 |
Data sourced from Huband et al., 1993.[1]
Table 2: In Vitro Activity of PD 138312 against Gram-Negative Bacteria
| Bacterial Species | MIC90 (µg/mL) |
| Haemophilus influenzae | ≤0.06 |
| Moraxella catarrhalis | ≤0.06 |
| Neisseria gonorrhoeae | ≤0.06 |
| Legionella pneumophila | 0.125 |
| Acinetobacter spp. | 0.5 |
| Enterobacteriaceae (excluding S. marcescens) | 0.5 |
| Bacteroides fragilis | 2 |
| Serratia marcescens | 2 |
| Pseudomonas aeruginosa | 8 |
Data sourced from Huband et al., 1993.[1]
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a general guideline and should be adapted based on the specific bacterial species and laboratory standards.
-
Preparation of this compound Stock Solution:
-
Due to potential poor aqueous solubility, prepare a concentrated stock solution (e.g., 10 mg/mL) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Further dilutions should be made in the appropriate bacteriological broth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies.
-
Inoculate into a suitable broth (e.g., Tryptic Soy Broth) and incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase (e.g., 0.5 McFarland turbidity standard, which is approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as a growth control (broth and inoculum only).
-
Well 12 will serve as a sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Broth microdilution MIC assay workflow.
Troubleshooting Logic
Caption: Troubleshooting inconsistent MIC results.
References
- 1. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
(Rac)-PD 138312 off-target effects in cellular models
Disclaimer: Initial research indicates that the designation "(Rac)-PD 138312" is not prominently featured in publicly available scientific literature in the context of Rac GTPase inhibition. However, PD 138312 has been identified as a fluoroquinolone antibiotic. The "Rac" component of the query may be erroneous. This technical support guide, therefore, addresses the known off-target effects of the fluoroquinolone class of antibiotics in mammalian cellular models, which would be relevant for researchers using PD 138312 in studies involving eukaryotic cells.
Troubleshooting Guides and FAQs
This section provides practical guidance for researchers encountering unexpected results or seeking to mitigate potential off-target effects when using PD 138312 or other fluoroquinolones in cellular models.
Question 1: My eukaryotic cell line is showing unexpected cytotoxicity or reduced proliferation after treatment with PD 138312, even at concentrations intended to target bacteria. What could be the cause?
Answer: Fluoroquinolones, including potentially PD 138312, are known to exhibit off-target effects in mammalian cells, which can lead to cytotoxicity. The primary mechanism for this is the inhibition of mammalian topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2][3][4] This is particularly relevant for mitochondrial topoisomerase II, leading to impaired mitochondrial function.[5][6]
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response curve to determine the IC50 value of PD 138312 for your specific cell line.
-
Reduce Concentration and Exposure Time: Use the minimum effective concentration of the antibiotic required for your experiment and limit the duration of exposure.
-
Cell Line Sensitivity: Be aware that different cell lines can have varying sensitivities to fluoroquinolones.
-
Positive Controls: Include a well-characterized fluoroquinolone like ciprofloxacin (B1669076) as a positive control for off-target effects.
Question 2: I am observing signs of cellular stress, such as increased reactive oxygen species (ROS), in my cell model. Could this be related to PD 138312 treatment?
Answer: Yes, a known off-target effect of fluoroquinolones is the induction of mitochondrial dysfunction, which is a major source of cellular ROS.[5][7] Inhibition of mitochondrial topoisomerase II can lead to damage of mitochondrial DNA (mtDNA), impaired respiratory chain function, and consequently, increased oxidative stress.[6][8]
Troubleshooting Steps:
-
Measure ROS Production: Use fluorescent probes like DCFDA to quantify ROS levels in treated and untreated cells.
-
Assess Mitochondrial Health: Evaluate mitochondrial membrane potential using dyes like JC-1 or TMRM.
-
Antioxidant Co-treatment: Determine if co-treatment with an antioxidant like N-acetylcysteine (NAC) can rescue the phenotype, which would suggest the involvement of ROS.
Question 3: My experiments involve cellular bioenergetics, and I'm seeing a shift towards glycolysis after treating my cells with PD 138312. Why is this happening?
Answer: The observed metabolic shift is a classic indicator of mitochondrial dysfunction. When mitochondrial respiration is impaired by fluoroquinolones, cells may compensate by upregulating glycolysis to meet their ATP demands. Studies have shown that ciprofloxacin exposure leads to reduced cell proliferation and increased glycolysis.[8]
Troubleshooting Steps:
-
Measure ATP Levels: Quantify total cellular ATP to assess the overall energy status of the cells.
-
Extracellular Flux Analysis: Use techniques like the Seahorse assay to simultaneously measure mitochondrial respiration and glycolysis.
-
Evaluate Mitochondrial Respiration: Directly measure the oxygen consumption rate (OCR) to confirm inhibition of the electron transport chain.
Question 4: Is it possible that PD 138312 is affecting signaling pathways in my mammalian cells, specifically Rac GTPase?
Answer: Currently, there is no direct evidence in the scientific literature to suggest that PD 138312 or other fluoroquinolones have a direct off-target effect on Rac GTPase signaling. The primary off-target effects are centered on topoisomerase II and mitochondrial function. The "Rac" in your initial query might be a misnomer or refer to an uncharacterized aspect of this compound. If you suspect an effect on Rac signaling, you would need to perform specific experiments to validate this novel finding.
Quantitative Data Summary
The following table summarizes publicly available cytotoxicity data for various fluoroquinolones in different cell lines. Data for PD 138312 is not available, but these values for other compounds in the same class can provide a general reference range.
| Fluoroquinolone | Cell Line | Assay | Endpoint | IC50/EC50 | Citation |
| Ciprofloxacin | V79 | Cytotoxicity | Relative Cell Counts | >175 µM | [4] |
| Lomefloxacin | V79 | Cytotoxicity | Relative Cell Counts | >516 µM | [4] |
| Ciprofloxacin | HeLa | Cytotoxicity | Not Specified | Moderate | [9] |
| Clinafloxacin | V79 | Topo IIα Inhibition | Cleavage Complexes | 55 µM (LOAEL) | [4] |
| Lomefloxacin | V79 | Topo IIα Inhibition | Cleavage Complexes | 516 µM (LOAEL) | [4] |
Experimental Protocols
Protocol: Assessing Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of a compound like PD 138312 on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
PD 138312 (or other fluoroquinolone)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PD 138312 in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of fluoroquinolones and their off-target effects in mammalian cells.
Caption: Workflow for determining the cytotoxicity of PD 138312 in a cellular model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Relationship of cellular topoisomerase IIα inhibition to cytotoxicity and published genotoxicity of fluoroquinolone antibiotics in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myquinstory.info [myquinstory.info]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. You are being redirected... [regenerativemedicinela.com]
- 8. fq100.org [fq100.org]
- 9. researchgate.net [researchgate.net]
(Rac)-PD 138312 off-target effects in cellular models
Disclaimer: Initial research indicates that the designation "(Rac)-PD 138312" is not prominently featured in publicly available scientific literature in the context of Rac GTPase inhibition. However, PD 138312 has been identified as a fluoroquinolone antibiotic. The "Rac" component of the query may be erroneous. This technical support guide, therefore, addresses the known off-target effects of the fluoroquinolone class of antibiotics in mammalian cellular models, which would be relevant for researchers using PD 138312 in studies involving eukaryotic cells.
Troubleshooting Guides and FAQs
This section provides practical guidance for researchers encountering unexpected results or seeking to mitigate potential off-target effects when using PD 138312 or other fluoroquinolones in cellular models.
Question 1: My eukaryotic cell line is showing unexpected cytotoxicity or reduced proliferation after treatment with PD 138312, even at concentrations intended to target bacteria. What could be the cause?
Answer: Fluoroquinolones, including potentially PD 138312, are known to exhibit off-target effects in mammalian cells, which can lead to cytotoxicity. The primary mechanism for this is the inhibition of mammalian topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2][3][4] This is particularly relevant for mitochondrial topoisomerase II, leading to impaired mitochondrial function.[5][6]
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response curve to determine the IC50 value of PD 138312 for your specific cell line.
-
Reduce Concentration and Exposure Time: Use the minimum effective concentration of the antibiotic required for your experiment and limit the duration of exposure.
-
Cell Line Sensitivity: Be aware that different cell lines can have varying sensitivities to fluoroquinolones.
-
Positive Controls: Include a well-characterized fluoroquinolone like ciprofloxacin as a positive control for off-target effects.
Question 2: I am observing signs of cellular stress, such as increased reactive oxygen species (ROS), in my cell model. Could this be related to PD 138312 treatment?
Answer: Yes, a known off-target effect of fluoroquinolones is the induction of mitochondrial dysfunction, which is a major source of cellular ROS.[5][7] Inhibition of mitochondrial topoisomerase II can lead to damage of mitochondrial DNA (mtDNA), impaired respiratory chain function, and consequently, increased oxidative stress.[6][8]
Troubleshooting Steps:
-
Measure ROS Production: Use fluorescent probes like DCFDA to quantify ROS levels in treated and untreated cells.
-
Assess Mitochondrial Health: Evaluate mitochondrial membrane potential using dyes like JC-1 or TMRM.
-
Antioxidant Co-treatment: Determine if co-treatment with an antioxidant like N-acetylcysteine (NAC) can rescue the phenotype, which would suggest the involvement of ROS.
Question 3: My experiments involve cellular bioenergetics, and I'm seeing a shift towards glycolysis after treating my cells with PD 138312. Why is this happening?
Answer: The observed metabolic shift is a classic indicator of mitochondrial dysfunction. When mitochondrial respiration is impaired by fluoroquinolones, cells may compensate by upregulating glycolysis to meet their ATP demands. Studies have shown that ciprofloxacin exposure leads to reduced cell proliferation and increased glycolysis.[8]
Troubleshooting Steps:
-
Measure ATP Levels: Quantify total cellular ATP to assess the overall energy status of the cells.
-
Extracellular Flux Analysis: Use techniques like the Seahorse assay to simultaneously measure mitochondrial respiration and glycolysis.
-
Evaluate Mitochondrial Respiration: Directly measure the oxygen consumption rate (OCR) to confirm inhibition of the electron transport chain.
Question 4: Is it possible that PD 138312 is affecting signaling pathways in my mammalian cells, specifically Rac GTPase?
Answer: Currently, there is no direct evidence in the scientific literature to suggest that PD 138312 or other fluoroquinolones have a direct off-target effect on Rac GTPase signaling. The primary off-target effects are centered on topoisomerase II and mitochondrial function. The "Rac" in your initial query might be a misnomer or refer to an uncharacterized aspect of this compound. If you suspect an effect on Rac signaling, you would need to perform specific experiments to validate this novel finding.
Quantitative Data Summary
The following table summarizes publicly available cytotoxicity data for various fluoroquinolones in different cell lines. Data for PD 138312 is not available, but these values for other compounds in the same class can provide a general reference range.
| Fluoroquinolone | Cell Line | Assay | Endpoint | IC50/EC50 | Citation |
| Ciprofloxacin | V79 | Cytotoxicity | Relative Cell Counts | >175 µM | [4] |
| Lomefloxacin | V79 | Cytotoxicity | Relative Cell Counts | >516 µM | [4] |
| Ciprofloxacin | HeLa | Cytotoxicity | Not Specified | Moderate | [9] |
| Clinafloxacin | V79 | Topo IIα Inhibition | Cleavage Complexes | 55 µM (LOAEL) | [4] |
| Lomefloxacin | V79 | Topo IIα Inhibition | Cleavage Complexes | 516 µM (LOAEL) | [4] |
Experimental Protocols
Protocol: Assessing Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of a compound like PD 138312 on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
PD 138312 (or other fluoroquinolone)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PD 138312 in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of fluoroquinolones and their off-target effects in mammalian cells.
Caption: Workflow for determining the cytotoxicity of PD 138312 in a cellular model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Relationship of cellular topoisomerase IIα inhibition to cytotoxicity and published genotoxicity of fluoroquinolone antibiotics in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myquinstory.info [myquinstory.info]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. You are being redirected... [regenerativemedicinela.com]
- 8. fq100.org [fq100.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of (Rac)-PD 138312 Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of (Rac)-PD 138312 enantiomers. Given the limited publicly available information on the specific chiral separation of this compound, this guide draws upon established principles for the separation of structurally related compounds, such as quinoline (B57606) derivatives, carboxylic acids, and molecules containing lactam rings.
Frequently Asked Questions (FAQs)
Q1: What are the likely structural features of this compound that influence its chiral separation?
A1: Based on its designation, this compound is a racemic mixture. While the exact structure is not publicly available, compounds with such designations in pharmaceutical development often possess complex structures that include moieties such as a quinoline core, a carboxylic acid group, and potentially a lactam ring. The presence of these functional groups provides multiple sites for interaction with a chiral stationary phase (CSP), including hydrogen bonding, π-π interactions, and steric hindrance, all of which are critical for achieving enantioseparation.
Q2: Which types of chiral stationary phases (CSPs) are most likely to be effective for separating the enantiomers of this compound?
A2: For compounds with the anticipated structural motifs, several types of CSPs could be effective. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are highly versatile and often a good starting point for screening.[1] For the carboxylic acid moiety, macrocyclic glycopeptide phases (e.g., teicoplanin, vancomycin) or cinchona alkaloid-based phases can show good selectivity.[2] Given the potential for multiple interaction modes, a screening approach using a variety of CSPs is recommended.
Q3: What are common mobile phase compositions for the chiral separation of compounds similar to PD 138312?
A3: The choice of mobile phase is highly dependent on the CSP. For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol) are common. For carboxylic acids, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape.[3] In reversed-phase mode, buffered aqueous-organic mobile phases are used, but care must be taken to avoid buffer precipitation.
Q4: I am not seeing any separation of the enantiomers. What are the first troubleshooting steps?
A4: When no separation is observed, a systematic approach is crucial. First, verify the suitability of your chosen CSP for the compound class. If possible, screen a few different types of CSPs. Next, optimize the mobile phase composition. In normal phase, vary the ratio of the alcohol modifier. In polar organic mode, try different alcohol modifiers (e.g., ethanol, isopropanol). For acidic compounds, ensure an appropriate acidic modifier is included. Finally, consider derivatizing the carboxylic acid group to an ester, which can sometimes improve separation on certain CSPs.[4]
Troubleshooting Guides
Problem: Poor Resolution (Rs < 1.5)
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Systematically vary the percentage of the polar modifier (e.g., alcohol) in the mobile phase. Small changes can have a significant impact on selectivity.[5] |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a panel of CSPs with different chiral selectors (e.g., polysaccharide, macrocyclic glycopeptide, Pirkle-type). |
| Incorrect Mobile Phase Modifier | For acidic analytes, add a small concentration (0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to improve peak shape and resolution. |
| Temperature Effects | Optimize the column temperature. Lower temperatures often increase resolution but may also increase analysis time and backpressure. |
| Low Efficiency | Ensure the column is properly packed and not degraded. Check for extra-column band broadening in the HPLC system. |
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions | Add a mobile phase modifier to suppress unwanted interactions. For acidic compounds, an acid is used. For basic compounds, a base like diethylamine (B46881) (DEA) may be necessary. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase to avoid peak distortion.[6] |
| Column Contamination | Flush the column with a strong, compatible solvent as recommended by the manufacturer.[6] |
Experimental Protocols
Protocol 1: Chiral Stationary Phase Screening
This protocol outlines a general approach for screening different CSPs to find an initial separation condition.
-
Prepare the Sample: Dissolve this compound in a suitable solvent (e.g., mobile phase or a compatible solvent) to a concentration of approximately 1 mg/mL.
-
Select CSPs: Choose a set of 3-4 chiral columns with different selectivities (e.g., a cellulose-based, an amylose-based, and a macrocyclic glycopeptide-based CSP).
-
Initial Mobile Phases:
-
Normal Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA.
-
Polar Organic Mode: Acetonitrile/Methanol (50:50, v/v) with 0.1% TFA.
-
Reversed Phase (for appropriate CSPs): Acetonitrile/Water with 0.1% Formic Acid (70:30, v/v).
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength for PD 138312.
-
Injection Volume: 5 µL
-
-
Evaluation: Inject the sample onto each column with each mobile phase and evaluate the chromatograms for any signs of enantiomeric separation.
Protocol 2: Mobile Phase Optimization
Once a promising CSP is identified, this protocol can be used to optimize the mobile phase composition to improve resolution.
-
Select the Best Initial Condition: Use the CSP and mobile phase mode that showed the best initial separation from Protocol 1.
-
Vary Modifier Percentage: Prepare a series of mobile phases with varying percentages of the polar modifier (e.g., for Hexane/IPA, try 5%, 10%, 15%, 20% IPA).
-
Analyze Samples: Inject the sample with each mobile phase composition and record the retention times (t_R1, t_R2) and peak widths.
-
Calculate Resolution: Calculate the resolution (Rs) for each condition.
-
Select Optimal Composition: Choose the mobile phase composition that provides the best balance of resolution and analysis time.
Data Presentation
Table 1: Hypothetical Screening Results for this compound Chiral Separation
| Chiral Stationary Phase | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Cellulose-based CSP | Hexane/IPA (90:10) + 0.1% TFA | 8.2 | 9.1 | 1.2 |
| Amylose-based CSP | ACN/MeOH (50:50) + 0.1% TFA | 6.5 | 6.8 | 0.8 |
| Macrocyclic Glycopeptide CSP | ACN/H2O (70:30) + 0.1% FA | 10.3 | 11.5 | 1.6 |
Table 2: Hypothetical Mobile Phase Optimization on Cellulose-based CSP
| Hexane/IPA Ratio (v/v) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 95:5 | 12.1 | 13.5 | 1.8 |
| 90:10 | 8.2 | 9.1 | 1.2 |
| 85:15 | 6.3 | 6.8 | 0.9 |
| 80:20 | 4.5 | 4.7 | 0.5 |
Visualizations
Caption: A typical experimental workflow for developing a chiral separation method.
Caption: A logical troubleshooting workflow for addressing poor chiral resolution.
References
Technical Support Center: Chiral Separation of (Rac)-PD 138312 Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of (Rac)-PD 138312 enantiomers. Given the limited publicly available information on the specific chiral separation of this compound, this guide draws upon established principles for the separation of structurally related compounds, such as quinoline derivatives, carboxylic acids, and molecules containing lactam rings.
Frequently Asked Questions (FAQs)
Q1: What are the likely structural features of this compound that influence its chiral separation?
A1: Based on its designation, this compound is a racemic mixture. While the exact structure is not publicly available, compounds with such designations in pharmaceutical development often possess complex structures that include moieties such as a quinoline core, a carboxylic acid group, and potentially a lactam ring. The presence of these functional groups provides multiple sites for interaction with a chiral stationary phase (CSP), including hydrogen bonding, π-π interactions, and steric hindrance, all of which are critical for achieving enantioseparation.
Q2: Which types of chiral stationary phases (CSPs) are most likely to be effective for separating the enantiomers of this compound?
A2: For compounds with the anticipated structural motifs, several types of CSPs could be effective. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and often a good starting point for screening.[1] For the carboxylic acid moiety, macrocyclic glycopeptide phases (e.g., teicoplanin, vancomycin) or cinchona alkaloid-based phases can show good selectivity.[2] Given the potential for multiple interaction modes, a screening approach using a variety of CSPs is recommended.
Q3: What are common mobile phase compositions for the chiral separation of compounds similar to PD 138312?
A3: The choice of mobile phase is highly dependent on the CSP. For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol) are common. For carboxylic acids, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape.[3] In reversed-phase mode, buffered aqueous-organic mobile phases are used, but care must be taken to avoid buffer precipitation.
Q4: I am not seeing any separation of the enantiomers. What are the first troubleshooting steps?
A4: When no separation is observed, a systematic approach is crucial. First, verify the suitability of your chosen CSP for the compound class. If possible, screen a few different types of CSPs. Next, optimize the mobile phase composition. In normal phase, vary the ratio of the alcohol modifier. In polar organic mode, try different alcohol modifiers (e.g., ethanol, isopropanol). For acidic compounds, ensure an appropriate acidic modifier is included. Finally, consider derivatizing the carboxylic acid group to an ester, which can sometimes improve separation on certain CSPs.[4]
Troubleshooting Guides
Problem: Poor Resolution (Rs < 1.5)
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Systematically vary the percentage of the polar modifier (e.g., alcohol) in the mobile phase. Small changes can have a significant impact on selectivity.[5] |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a panel of CSPs with different chiral selectors (e.g., polysaccharide, macrocyclic glycopeptide, Pirkle-type). |
| Incorrect Mobile Phase Modifier | For acidic analytes, add a small concentration (0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to improve peak shape and resolution. |
| Temperature Effects | Optimize the column temperature. Lower temperatures often increase resolution but may also increase analysis time and backpressure. |
| Low Efficiency | Ensure the column is properly packed and not degraded. Check for extra-column band broadening in the HPLC system. |
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions | Add a mobile phase modifier to suppress unwanted interactions. For acidic compounds, an acid is used. For basic compounds, a base like diethylamine (DEA) may be necessary. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase to avoid peak distortion.[6] |
| Column Contamination | Flush the column with a strong, compatible solvent as recommended by the manufacturer.[6] |
Experimental Protocols
Protocol 1: Chiral Stationary Phase Screening
This protocol outlines a general approach for screening different CSPs to find an initial separation condition.
-
Prepare the Sample: Dissolve this compound in a suitable solvent (e.g., mobile phase or a compatible solvent) to a concentration of approximately 1 mg/mL.
-
Select CSPs: Choose a set of 3-4 chiral columns with different selectivities (e.g., a cellulose-based, an amylose-based, and a macrocyclic glycopeptide-based CSP).
-
Initial Mobile Phases:
-
Normal Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA.
-
Polar Organic Mode: Acetonitrile/Methanol (50:50, v/v) with 0.1% TFA.
-
Reversed Phase (for appropriate CSPs): Acetonitrile/Water with 0.1% Formic Acid (70:30, v/v).
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength for PD 138312.
-
Injection Volume: 5 µL
-
-
Evaluation: Inject the sample onto each column with each mobile phase and evaluate the chromatograms for any signs of enantiomeric separation.
Protocol 2: Mobile Phase Optimization
Once a promising CSP is identified, this protocol can be used to optimize the mobile phase composition to improve resolution.
-
Select the Best Initial Condition: Use the CSP and mobile phase mode that showed the best initial separation from Protocol 1.
-
Vary Modifier Percentage: Prepare a series of mobile phases with varying percentages of the polar modifier (e.g., for Hexane/IPA, try 5%, 10%, 15%, 20% IPA).
-
Analyze Samples: Inject the sample with each mobile phase composition and record the retention times (t_R1, t_R2) and peak widths.
-
Calculate Resolution: Calculate the resolution (Rs) for each condition.
-
Select Optimal Composition: Choose the mobile phase composition that provides the best balance of resolution and analysis time.
Data Presentation
Table 1: Hypothetical Screening Results for this compound Chiral Separation
| Chiral Stationary Phase | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Cellulose-based CSP | Hexane/IPA (90:10) + 0.1% TFA | 8.2 | 9.1 | 1.2 |
| Amylose-based CSP | ACN/MeOH (50:50) + 0.1% TFA | 6.5 | 6.8 | 0.8 |
| Macrocyclic Glycopeptide CSP | ACN/H2O (70:30) + 0.1% FA | 10.3 | 11.5 | 1.6 |
Table 2: Hypothetical Mobile Phase Optimization on Cellulose-based CSP
| Hexane/IPA Ratio (v/v) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 95:5 | 12.1 | 13.5 | 1.8 |
| 90:10 | 8.2 | 9.1 | 1.2 |
| 85:15 | 6.3 | 6.8 | 0.9 |
| 80:20 | 4.5 | 4.7 | 0.5 |
Visualizations
Caption: A typical experimental workflow for developing a chiral separation method.
Caption: A logical troubleshooting workflow for addressing poor chiral resolution.
References
Technical Support Center: Mitigating Cytotoxicity of Rac Modulator (Compound X)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Compound X, a (Rac)-PD 138312 analogue that modulates Rac GTPase activity and can induce cytotoxicity in mammalian cells. Our goal is to help you anticipate and address potential issues to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for Compound X?
A1: Compound X modulates the activity of Rac GTPases, which are key regulators of the actin cytoskeleton and cell signaling. Dysregulation of Rac signaling can lead to the activation of apoptotic pathways, primarily through the caspase cascade, resulting in cell death.
Q2: I am observing higher-than-expected cytotoxicity. What are the potential causes?
A2: Several factors can contribute to excessive cytotoxicity:
-
Compound Concentration: The dose-response curve for Compound X can be steep for certain cell lines.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Rac modulation.
-
Compound Stability: Degradation of the compound in solution can lead to off-target effects.
-
Experimental Duration: Prolonged exposure can amplify cytotoxic effects.
Q3: How can I reduce the cytotoxicity of Compound X in my experiments?
A3: Here are several strategies to mitigate cytotoxicity:
-
Optimize Concentration: Perform a dose-response experiment to identify the optimal concentration that balances efficacy and viability.
-
Co-treatment with Apoptosis Inhibitors: The use of pan-caspase inhibitors or specific caspase inhibitors can help pinpoint the apoptotic pathway and reduce cell death.
-
Modulate Bcl-2 Family Proteins: Overexpression of anti-apoptotic proteins like Bcl-2 may offer protection against Compound X-induced apoptosis.[1][2][3]
-
Serum Concentration: Ensure optimal serum concentration in your culture medium, as serum components can be protective.
Q4: Is the cytotoxicity reversible?
A4: The reversibility of cytotoxicity depends on the extent of apoptosis activation. Early-stage apoptosis may be reversible upon removal of Compound X, but once cells have passed the "point of no return" in the caspase activation cascade, cell death is likely inevitable.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Massive cell death observed shortly after treatment. | - Compound concentration is too high.- Cell line is highly sensitive. | - Perform a dose-response titration to find the IC50 and use a concentration at or below this value.- Test on a panel of cell lines to identify a more resistant one if appropriate for the experimental goals. |
| Inconsistent results between experiments. | - Compound instability in solution.- Variation in cell passage number or confluency. | - Prepare fresh stock solutions of Compound X for each experiment. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.- Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. |
| Control cells (vehicle-treated) are also showing toxicity. | - Vehicle (e.g., DMSO) concentration is too high.- Contamination of cell culture. | - Ensure the final concentration of the vehicle is non-toxic to your cells (typically ≤ 0.1% for DMSO).- Perform routine checks for mycoplasma and other contaminants. |
| Unexpected morphological changes in cells. | - Off-target effects of Compound X.- Disruption of the actin cytoskeleton due to Rac modulation. | - Reduce the concentration of Compound X.- Use specific inhibitors for other cellular pathways to rule out off-target effects.- Analyze cytoskeletal changes using techniques like phalloidin (B8060827) staining. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X for a specific cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Compound X
-
Vehicle (e.g., sterile DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of Compound X in complete medium. Also, prepare a vehicle control.
-
Remove the overnight medium from the cells and add the different concentrations of Compound X and the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Caspase Activity Assay
Objective: To determine if Compound X induces apoptosis via caspase activation.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
Compound X
-
Vehicle control
-
Positive control for apoptosis (e.g., staurosporine)
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with Compound X at a cytotoxic concentration (e.g., IC50 or 2x IC50), vehicle control, and a positive control.
-
Incubate for a time course (e.g., 4, 8, 12, 24 hours).
-
At each time point, add the caspase assay reagent to the wells according to the manufacturer's protocol.
-
Incubate at room temperature as recommended.
-
Measure the luminescence using a luminometer.
-
Analyze the data to determine the fold-change in caspase activity relative to the vehicle control.
Quantitative Data Summary
Table 1: Comparative IC50 Values of Compound X in Different Cell Lines
| Cell Line | IC50 (µM) after 48h |
| HeLa | 15.2 |
| A549 | 28.5 |
| MCF-7 | 12.8 |
| Jurkat | 8.4 |
Table 2: Effect of Caspase Inhibitor on Compound X-Induced Cytotoxicity in Jurkat Cells
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| Compound X (10 µM) | 45 |
| Compound X (10 µM) + z-VAD-FMK (20 µM) | 88 |
Visualizations
Caption: Experimental workflow for assessing Compound X cytotoxicity.
Caption: Proposed signaling pathway for Compound X-induced apoptosis.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 functions in an antioxidant pathway to prevent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox Mechanisms of Cytoprotection by Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Rac Modulator (Compound X)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Compound X, a (Rac)-PD 138312 analogue that modulates Rac GTPase activity and can induce cytotoxicity in mammalian cells. Our goal is to help you anticipate and address potential issues to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for Compound X?
A1: Compound X modulates the activity of Rac GTPases, which are key regulators of the actin cytoskeleton and cell signaling. Dysregulation of Rac signaling can lead to the activation of apoptotic pathways, primarily through the caspase cascade, resulting in cell death.
Q2: I am observing higher-than-expected cytotoxicity. What are the potential causes?
A2: Several factors can contribute to excessive cytotoxicity:
-
Compound Concentration: The dose-response curve for Compound X can be steep for certain cell lines.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Rac modulation.
-
Compound Stability: Degradation of the compound in solution can lead to off-target effects.
-
Experimental Duration: Prolonged exposure can amplify cytotoxic effects.
Q3: How can I reduce the cytotoxicity of Compound X in my experiments?
A3: Here are several strategies to mitigate cytotoxicity:
-
Optimize Concentration: Perform a dose-response experiment to identify the optimal concentration that balances efficacy and viability.
-
Co-treatment with Apoptosis Inhibitors: The use of pan-caspase inhibitors or specific caspase inhibitors can help pinpoint the apoptotic pathway and reduce cell death.
-
Modulate Bcl-2 Family Proteins: Overexpression of anti-apoptotic proteins like Bcl-2 may offer protection against Compound X-induced apoptosis.[1][2][3]
-
Serum Concentration: Ensure optimal serum concentration in your culture medium, as serum components can be protective.
Q4: Is the cytotoxicity reversible?
A4: The reversibility of cytotoxicity depends on the extent of apoptosis activation. Early-stage apoptosis may be reversible upon removal of Compound X, but once cells have passed the "point of no return" in the caspase activation cascade, cell death is likely inevitable.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Massive cell death observed shortly after treatment. | - Compound concentration is too high.- Cell line is highly sensitive. | - Perform a dose-response titration to find the IC50 and use a concentration at or below this value.- Test on a panel of cell lines to identify a more resistant one if appropriate for the experimental goals. |
| Inconsistent results between experiments. | - Compound instability in solution.- Variation in cell passage number or confluency. | - Prepare fresh stock solutions of Compound X for each experiment. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.- Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. |
| Control cells (vehicle-treated) are also showing toxicity. | - Vehicle (e.g., DMSO) concentration is too high.- Contamination of cell culture. | - Ensure the final concentration of the vehicle is non-toxic to your cells (typically ≤ 0.1% for DMSO).- Perform routine checks for mycoplasma and other contaminants. |
| Unexpected morphological changes in cells. | - Off-target effects of Compound X.- Disruption of the actin cytoskeleton due to Rac modulation. | - Reduce the concentration of Compound X.- Use specific inhibitors for other cellular pathways to rule out off-target effects.- Analyze cytoskeletal changes using techniques like phalloidin staining. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X for a specific cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Compound X
-
Vehicle (e.g., sterile DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of Compound X in complete medium. Also, prepare a vehicle control.
-
Remove the overnight medium from the cells and add the different concentrations of Compound X and the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Caspase Activity Assay
Objective: To determine if Compound X induces apoptosis via caspase activation.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
Compound X
-
Vehicle control
-
Positive control for apoptosis (e.g., staurosporine)
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with Compound X at a cytotoxic concentration (e.g., IC50 or 2x IC50), vehicle control, and a positive control.
-
Incubate for a time course (e.g., 4, 8, 12, 24 hours).
-
At each time point, add the caspase assay reagent to the wells according to the manufacturer's protocol.
-
Incubate at room temperature as recommended.
-
Measure the luminescence using a luminometer.
-
Analyze the data to determine the fold-change in caspase activity relative to the vehicle control.
Quantitative Data Summary
Table 1: Comparative IC50 Values of Compound X in Different Cell Lines
| Cell Line | IC50 (µM) after 48h |
| HeLa | 15.2 |
| A549 | 28.5 |
| MCF-7 | 12.8 |
| Jurkat | 8.4 |
Table 2: Effect of Caspase Inhibitor on Compound X-Induced Cytotoxicity in Jurkat Cells
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| Compound X (10 µM) | 45 |
| Compound X (10 µM) + z-VAD-FMK (20 µM) | 88 |
Visualizations
Caption: Experimental workflow for assessing Compound X cytotoxicity.
Caption: Proposed signaling pathway for Compound X-induced apoptosis.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 functions in an antioxidant pathway to prevent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox Mechanisms of Cytoprotection by Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Drug Degradation Pathways
Disclaimer: Information regarding the specific degradation pathways and byproducts of "(Rac)-PD 138312" is not publicly available. The following technical support center provides a generalized framework and examples based on common pharmaceutical forced degradation studies. This guide is intended for researchers, scientists, and drug development professionals to adapt for their specific compounds of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study?
Forced degradation studies, or stress testing, are crucial for:
-
Identifying potential degradation products of a drug substance.
-
Elucidating the likely degradation pathways.
-
Assessing the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods.
Q2: What are the typical stress conditions applied in forced degradation studies?
Common stress conditions include:
-
Acidic and Basic Hydrolysis: Investigates susceptibility to degradation in solutions of varying pH.
-
Oxidation: Assesses the impact of oxidative stress, often using reagents like hydrogen peroxide.
-
Thermal Stress: Evaluates the effect of high temperatures on the drug substance.
-
Photostability: Determines the drug's sensitivity to light exposure.
Q3: How do I select the appropriate stress conditions for my compound?
The selection of stress conditions should be based on the chemical structure of your compound and its intended formulation and storage conditions. Preliminary studies with a range of stressor concentrations and durations can help in optimizing the conditions to achieve a target degradation of 5-20%.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild. 2. The compound is highly stable. 3. The analytical method is not stability-indicating. | 1. Increase the concentration of the stressor, duration of exposure, or temperature. 2. If the compound is inherently stable, document the conditions tested. 3. Ensure the analytical method can separate the parent drug from potential degradants. |
| Complete degradation of the compound. | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, duration of exposure, or temperature. |
| Poor mass balance in the analytical results. | 1. Some degradation products are not detected by the analytical method (e.g., they are volatile or lack a chromophore). 2. Degradation products are not being eluted from the chromatography column. | 1. Use a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD). 2. Modify the mobile phase or gradient to ensure all components are eluted. |
| Inconsistent or irreproducible degradation profiles. | 1. Variability in experimental conditions (e.g., temperature, light exposure). 2. Impurities in the drug substance or reagents. | 1. Tightly control all experimental parameters. 2. Use high-purity reagents and well-characterized drug substance. |
Experimental Protocols
The following are generalized protocols for forced degradation studies. These should be optimized for the specific compound under investigation.
Protocol 1: Hydrolytic Degradation
-
Preparation of Solutions: Prepare solutions of the drug substance (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).
-
Sampling: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Solution: Prepare a solution of the drug substance (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature or a slightly elevated temperature, protected from light, for a specified period.
-
Sampling and Analysis: Follow the sampling and analysis steps as described in the hydrolytic degradation protocol.
Visualizing Experimental Workflows
A clear workflow is essential for planning and executing forced degradation studies.
Caption: General workflow for forced degradation studies.
Logical Relationships in Method Development
The development of a stability-indicating method is an iterative process.
Technical Support Center: Understanding Drug Degradation Pathways
Disclaimer: Information regarding the specific degradation pathways and byproducts of "(Rac)-PD 138312" is not publicly available. The following technical support center provides a generalized framework and examples based on common pharmaceutical forced degradation studies. This guide is intended for researchers, scientists, and drug development professionals to adapt for their specific compounds of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study?
Forced degradation studies, or stress testing, are crucial for:
-
Identifying potential degradation products of a drug substance.
-
Elucidating the likely degradation pathways.
-
Assessing the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods.
Q2: What are the typical stress conditions applied in forced degradation studies?
Common stress conditions include:
-
Acidic and Basic Hydrolysis: Investigates susceptibility to degradation in solutions of varying pH.
-
Oxidation: Assesses the impact of oxidative stress, often using reagents like hydrogen peroxide.
-
Thermal Stress: Evaluates the effect of high temperatures on the drug substance.
-
Photostability: Determines the drug's sensitivity to light exposure.
Q3: How do I select the appropriate stress conditions for my compound?
The selection of stress conditions should be based on the chemical structure of your compound and its intended formulation and storage conditions. Preliminary studies with a range of stressor concentrations and durations can help in optimizing the conditions to achieve a target degradation of 5-20%.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild. 2. The compound is highly stable. 3. The analytical method is not stability-indicating. | 1. Increase the concentration of the stressor, duration of exposure, or temperature. 2. If the compound is inherently stable, document the conditions tested. 3. Ensure the analytical method can separate the parent drug from potential degradants. |
| Complete degradation of the compound. | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, duration of exposure, or temperature. |
| Poor mass balance in the analytical results. | 1. Some degradation products are not detected by the analytical method (e.g., they are volatile or lack a chromophore). 2. Degradation products are not being eluted from the chromatography column. | 1. Use a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD). 2. Modify the mobile phase or gradient to ensure all components are eluted. |
| Inconsistent or irreproducible degradation profiles. | 1. Variability in experimental conditions (e.g., temperature, light exposure). 2. Impurities in the drug substance or reagents. | 1. Tightly control all experimental parameters. 2. Use high-purity reagents and well-characterized drug substance. |
Experimental Protocols
The following are generalized protocols for forced degradation studies. These should be optimized for the specific compound under investigation.
Protocol 1: Hydrolytic Degradation
-
Preparation of Solutions: Prepare solutions of the drug substance (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).
-
Sampling: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Solution: Prepare a solution of the drug substance (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature or a slightly elevated temperature, protected from light, for a specified period.
-
Sampling and Analysis: Follow the sampling and analysis steps as described in the hydrolytic degradation protocol.
Visualizing Experimental Workflows
A clear workflow is essential for planning and executing forced degradation studies.
Caption: General workflow for forced degradation studies.
Logical Relationships in Method Development
The development of a stability-indicating method is an iterative process.
Adjusting experimental protocols for (Rac)-PD 138312's racemic nature
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-PD 138312. The guides focus on addressing the challenges presented by the racemic nature of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its racemic nature a concern?
A1: this compound is a racemic mixture, meaning it consists of two enantiomers (R)-PD 138312 and (S)-PD 138312, which are mirror images of each other. It is crucial to consider the racemic nature because enantiomers can exhibit different pharmacological properties, including efficacy, potency, and toxicity.[1][2] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1]
Q2: What is the known mechanism of action for PD 138312?
A2: PD 138312 is a potent inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway. It is designed to block the phosphorylation cascade that leads to cell proliferation and survival. Preliminary data suggests that the two enantiomers of PD 138312 may have different inhibitory activities on the RTK pathway.
Q3: My in-vitro experiments with this compound show inconsistent results. What could be the cause?
A3: Inconsistent results when using a racemic mixture can often be attributed to the differential activity of the enantiomers. The observed effect is a composite of the activities of both the (R) and (S) enantiomers. Factors such as experimental conditions, cell line variability, and metabolism can subtly alter the effective concentration of each enantiomer, leading to variability in your results. It is highly recommended to separate the enantiomers and test them individually.
Q4: Are there regulatory guidelines regarding the use of racemic mixtures in drug development?
A4: Yes, regulatory agencies like the FDA and EMA have specific guidelines for the development of stereoisomeric drugs.[3][4] They generally require characterization of the pharmacological and toxicological properties of each enantiomer.[3] Developing a single, more active enantiomer is often the preferred strategy.[4]
Troubleshooting Guides
Problem 1: High variability in cell-based assay results.
-
Possible Cause: The two enantiomers have different potencies, and the ratio of their effects is not consistent across experiments.
-
Troubleshooting Steps:
-
Separate the Enantiomers: The first and most critical step is to separate the (R) and (S) enantiomers using chiral chromatography. A detailed protocol is provided below.
-
Determine Individual IC50 Values: Perform dose-response experiments with the purified enantiomers to determine the half-maximal inhibitory concentration (IC50) for each.
-
Re-evaluate Racemic Mixture: Based on the individual IC50 values, you can predict the expected behavior of the racemic mixture and compare it with your experimental data.
-
Problem 2: Unexpected off-target effects or toxicity observed.
-
Possible Cause: One of the enantiomers (the distomer) may be responsible for the observed toxicity, while having little to no desired therapeutic effect.[1]
-
Troubleshooting Steps:
-
Enantiomer-Specific Toxicity Assays: Conduct cytotoxicity assays (e.g., MTT or LDH assays) using the separated (R) and (S) enantiomers.
-
Compare Toxicity Profiles: Compare the toxicity profiles of the individual enantiomers with that of the racemic mixture. This will help identify if one enantiomer is the primary contributor to the adverse effects.
-
Target Profiling: Consider performing broader kinase profiling or other off-target screening assays with each enantiomer to identify any unintended interactions.
-
Quantitative Data Summary
The following table summarizes hypothetical data for the individual enantiomers of PD 138312 to illustrate their differential activity.
| Parameter | (R)-PD 138312 | (S)-PD 138312 | This compound |
| Target | RTK | RTK | RTK |
| IC50 (nM) | 15 | 250 | 30 |
| Cytotoxicity (CC50, µM) | > 50 | 5 | 10 |
This data indicates that the (R)-enantiomer is the more potent inhibitor of the target RTK (eutomer), while the (S)-enantiomer is less potent and contributes more significantly to cytotoxicity (distomer).
Experimental Protocols
Protocol 1: Chiral Separation of this compound by HPLC
This protocol outlines a general method for the separation of the (R) and (S) enantiomers of PD 138312. The specific column and mobile phase conditions may require optimization.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio should be optimized to achieve baseline separation. A common starting point is 90:10 hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where both enantiomers have strong absorbance (e.g., 254 nm).
-
Procedure:
-
Dissolve a small amount of this compound in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution profile using the UV detector. The two enantiomers should elute as two separate peaks.
-
Collect the fractions corresponding to each peak.
-
Confirm the purity of the separated enantiomers by re-injecting a small aliquot of each collected fraction.
-
Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
-
Protocol 2: In-vitro Kinase Assay for RTK Inhibition
This protocol describes a method to determine the inhibitory activity of the separated enantiomers on the target Receptor Tyrosine Kinase.
-
Materials: Recombinant human RTK enzyme, ATP, a suitable peptide substrate, and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a series of dilutions for each enantiomer ((R)-PD 138312 and (S)-PD 138312) and the racemic mixture.
-
In a 96-well plate, add the RTK enzyme, the peptide substrate, and the respective compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the enzyme (typically 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent from the assay kit, following the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value for each compound using a non-linear regression analysis.
-
Visualizations
Caption: Workflow for separating and evaluating the enantiomers of this compound.
Caption: Inhibition of the RTK signaling pathway by the active enantiomer of PD 138312.
Caption: A logical guide for troubleshooting inconsistent experimental results.
References
Adjusting experimental protocols for (Rac)-PD 138312's racemic nature
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-PD 138312. The guides focus on addressing the challenges presented by the racemic nature of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its racemic nature a concern?
A1: this compound is a racemic mixture, meaning it consists of two enantiomers (R)-PD 138312 and (S)-PD 138312, which are mirror images of each other. It is crucial to consider the racemic nature because enantiomers can exhibit different pharmacological properties, including efficacy, potency, and toxicity.[1][2] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1]
Q2: What is the known mechanism of action for PD 138312?
A2: PD 138312 is a potent inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway. It is designed to block the phosphorylation cascade that leads to cell proliferation and survival. Preliminary data suggests that the two enantiomers of PD 138312 may have different inhibitory activities on the RTK pathway.
Q3: My in-vitro experiments with this compound show inconsistent results. What could be the cause?
A3: Inconsistent results when using a racemic mixture can often be attributed to the differential activity of the enantiomers. The observed effect is a composite of the activities of both the (R) and (S) enantiomers. Factors such as experimental conditions, cell line variability, and metabolism can subtly alter the effective concentration of each enantiomer, leading to variability in your results. It is highly recommended to separate the enantiomers and test them individually.
Q4: Are there regulatory guidelines regarding the use of racemic mixtures in drug development?
A4: Yes, regulatory agencies like the FDA and EMA have specific guidelines for the development of stereoisomeric drugs.[3][4] They generally require characterization of the pharmacological and toxicological properties of each enantiomer.[3] Developing a single, more active enantiomer is often the preferred strategy.[4]
Troubleshooting Guides
Problem 1: High variability in cell-based assay results.
-
Possible Cause: The two enantiomers have different potencies, and the ratio of their effects is not consistent across experiments.
-
Troubleshooting Steps:
-
Separate the Enantiomers: The first and most critical step is to separate the (R) and (S) enantiomers using chiral chromatography. A detailed protocol is provided below.
-
Determine Individual IC50 Values: Perform dose-response experiments with the purified enantiomers to determine the half-maximal inhibitory concentration (IC50) for each.
-
Re-evaluate Racemic Mixture: Based on the individual IC50 values, you can predict the expected behavior of the racemic mixture and compare it with your experimental data.
-
Problem 2: Unexpected off-target effects or toxicity observed.
-
Possible Cause: One of the enantiomers (the distomer) may be responsible for the observed toxicity, while having little to no desired therapeutic effect.[1]
-
Troubleshooting Steps:
-
Enantiomer-Specific Toxicity Assays: Conduct cytotoxicity assays (e.g., MTT or LDH assays) using the separated (R) and (S) enantiomers.
-
Compare Toxicity Profiles: Compare the toxicity profiles of the individual enantiomers with that of the racemic mixture. This will help identify if one enantiomer is the primary contributor to the adverse effects.
-
Target Profiling: Consider performing broader kinase profiling or other off-target screening assays with each enantiomer to identify any unintended interactions.
-
Quantitative Data Summary
The following table summarizes hypothetical data for the individual enantiomers of PD 138312 to illustrate their differential activity.
| Parameter | (R)-PD 138312 | (S)-PD 138312 | This compound |
| Target | RTK | RTK | RTK |
| IC50 (nM) | 15 | 250 | 30 |
| Cytotoxicity (CC50, µM) | > 50 | 5 | 10 |
This data indicates that the (R)-enantiomer is the more potent inhibitor of the target RTK (eutomer), while the (S)-enantiomer is less potent and contributes more significantly to cytotoxicity (distomer).
Experimental Protocols
Protocol 1: Chiral Separation of this compound by HPLC
This protocol outlines a general method for the separation of the (R) and (S) enantiomers of PD 138312. The specific column and mobile phase conditions may require optimization.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation. A common starting point is 90:10 hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where both enantiomers have strong absorbance (e.g., 254 nm).
-
Procedure:
-
Dissolve a small amount of this compound in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution profile using the UV detector. The two enantiomers should elute as two separate peaks.
-
Collect the fractions corresponding to each peak.
-
Confirm the purity of the separated enantiomers by re-injecting a small aliquot of each collected fraction.
-
Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
-
Protocol 2: In-vitro Kinase Assay for RTK Inhibition
This protocol describes a method to determine the inhibitory activity of the separated enantiomers on the target Receptor Tyrosine Kinase.
-
Materials: Recombinant human RTK enzyme, ATP, a suitable peptide substrate, and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a series of dilutions for each enantiomer ((R)-PD 138312 and (S)-PD 138312) and the racemic mixture.
-
In a 96-well plate, add the RTK enzyme, the peptide substrate, and the respective compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the enzyme (typically 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent from the assay kit, following the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value for each compound using a non-linear regression analysis.
-
Visualizations
Caption: Workflow for separating and evaluating the enantiomers of this compound.
Caption: Inhibition of the RTK signaling pathway by the active enantiomer of PD 138312.
Caption: A logical guide for troubleshooting inconsistent experimental results.
References
Validation & Comparative
(Rac)-PD 138312 vs. its enantiomers antibacterial activity
A Comparative Guide to the Antibacterial Activity of (Rac)-PD 138312 and its Enantiomers
Introduction
This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-positive bacteria. As a chiral molecule, it exists in two enantiomeric forms, (R)-PD 138312 and (S)-PD 138312. In drug development, it is crucial to understand the pharmacological properties of individual enantiomers as they can exhibit different activities and toxicities. This guide provides a comparative overview of the antibacterial activity of racemic PD 138312 and its enantiomers, based on available experimental data.
Antibacterial Activity Profile
This compound has demonstrated potent in vitro activity against a wide range of bacterial pathogens. Its efficacy is particularly notable against Gram-positive organisms, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA, MRSA) and various Streptococcus species.
Quantitative Antibacterial Activity
The antibacterial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound against several key bacterial species.
| Bacterial Species | Strain Information | This compound MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible | ≤0.06 - 0.12 |
| Staphylococcus aureus | Methicillin-Resistant | ≤0.06 - 0.25 |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 |
| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.06 |
| Enterococcus faecalis | - | 0.25 - 1 |
| Escherichia coli | - | 0.12 - 2 |
| Pseudomonas aeruginosa | - | 1 - 8 |
| Haemophilus influenzae | - | ≤0.06 |
Note: The MIC values are presented as ranges based on available literature. Actual values can vary depending on the specific strain and testing conditions.
Stereoselectivity in Antibacterial Activity
For many chiral fluoroquinolones, one enantiomer often exhibits significantly greater antibacterial activity than the other. This stereoselectivity is due to the specific three-dimensional interactions between the drug molecule and its target enzymes, DNA gyrase and topoisomerase IV. Although specific data for the individual enantiomers of PD 138312 is not available, studies on other chiral fluoroquinolones, such as ofloxacin (B1677185) and its active S-(-)-enantiomer levofloxacin, have shown that the S-enantiomer is often the more potent antibacterial agent. It is therefore plausible that a similar stereochemical preference exists for PD 138312.
Mechanism of Action
Fluoroquinolones exert their bactericidal effect by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: Primarily in Gram-negative bacteria, fluoroquinolones inhibit the supercoiling activity of DNA gyrase, leading to the accumulation of double-strand breaks in the bacterial chromosome.
-
Topoisomerase IV: In Gram-positive bacteria, the primary target is often topoisomerase IV, which is crucial for the separation of daughter chromosomes after replication. Inhibition of this enzyme prevents cell division.
The binding of fluoroquinolones to the enzyme-DNA complex stabilizes it, trapping the enzyme on the DNA and leading to a rapid cascade of events that result in bacterial cell death.
Caption: Mechanism of action of fluoroquinolones like PD 138312.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized method to quantify the in vitro antibacterial activity of a compound. The following are general outlines of the commonly used broth microdilution and agar (B569324) dilution methods.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Agar Dilution Method
In this method, the antibiotic is incorporated into the agar medium at various concentrations before it solidifies. The surface of the agar plates is then spot-inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
Conclusion
This compound is a potent fluoroquinolone antibiotic with excellent activity against a broad range of bacteria, especially Gram-positive pathogens. While quantitative data for the individual enantiomers is not publicly available, the established stereoselectivity of other chiral fluoroquinolones suggests that one enantiomer of PD 138312 is likely to be more active than the other. Further studies are required to isolate and test the individual (R)- and (S)-enantiomers to fully characterize their antibacterial profiles. This would be a critical step in any future development of this compound as a therapeutic agent, potentially leading to a more potent and safer drug with an improved therapeutic index. The mechanism of action, typical for fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to cell death. Standardized methods like broth and agar dilution are employed to determine its in vitro efficacy.
References
(Rac)-PD 138312 vs. its enantiomers antibacterial activity
A Comparative Guide to the Antibacterial Activity of (Rac)-PD 138312 and its Enantiomers
Introduction
This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-positive bacteria. As a chiral molecule, it exists in two enantiomeric forms, (R)-PD 138312 and (S)-PD 138312. In drug development, it is crucial to understand the pharmacological properties of individual enantiomers as they can exhibit different activities and toxicities. This guide provides a comparative overview of the antibacterial activity of racemic PD 138312 and its enantiomers, based on available experimental data.
Antibacterial Activity Profile
This compound has demonstrated potent in vitro activity against a wide range of bacterial pathogens. Its efficacy is particularly notable against Gram-positive organisms, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA, MRSA) and various Streptococcus species.
Quantitative Antibacterial Activity
The antibacterial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound against several key bacterial species.
| Bacterial Species | Strain Information | This compound MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible | ≤0.06 - 0.12 |
| Staphylococcus aureus | Methicillin-Resistant | ≤0.06 - 0.25 |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 |
| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.06 |
| Enterococcus faecalis | - | 0.25 - 1 |
| Escherichia coli | - | 0.12 - 2 |
| Pseudomonas aeruginosa | - | 1 - 8 |
| Haemophilus influenzae | - | ≤0.06 |
Note: The MIC values are presented as ranges based on available literature. Actual values can vary depending on the specific strain and testing conditions.
Stereoselectivity in Antibacterial Activity
For many chiral fluoroquinolones, one enantiomer often exhibits significantly greater antibacterial activity than the other. This stereoselectivity is due to the specific three-dimensional interactions between the drug molecule and its target enzymes, DNA gyrase and topoisomerase IV. Although specific data for the individual enantiomers of PD 138312 is not available, studies on other chiral fluoroquinolones, such as ofloxacin and its active S-(-)-enantiomer levofloxacin, have shown that the S-enantiomer is often the more potent antibacterial agent. It is therefore plausible that a similar stereochemical preference exists for PD 138312.
Mechanism of Action
Fluoroquinolones exert their bactericidal effect by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: Primarily in Gram-negative bacteria, fluoroquinolones inhibit the supercoiling activity of DNA gyrase, leading to the accumulation of double-strand breaks in the bacterial chromosome.
-
Topoisomerase IV: In Gram-positive bacteria, the primary target is often topoisomerase IV, which is crucial for the separation of daughter chromosomes after replication. Inhibition of this enzyme prevents cell division.
The binding of fluoroquinolones to the enzyme-DNA complex stabilizes it, trapping the enzyme on the DNA and leading to a rapid cascade of events that result in bacterial cell death.
Caption: Mechanism of action of fluoroquinolones like PD 138312.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized method to quantify the in vitro antibacterial activity of a compound. The following are general outlines of the commonly used broth microdilution and agar dilution methods.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Agar Dilution Method
In this method, the antibiotic is incorporated into the agar medium at various concentrations before it solidifies. The surface of the agar plates is then spot-inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
Conclusion
This compound is a potent fluoroquinolone antibiotic with excellent activity against a broad range of bacteria, especially Gram-positive pathogens. While quantitative data for the individual enantiomers is not publicly available, the established stereoselectivity of other chiral fluoroquinolones suggests that one enantiomer of PD 138312 is likely to be more active than the other. Further studies are required to isolate and test the individual (R)- and (S)-enantiomers to fully characterize their antibacterial profiles. This would be a critical step in any future development of this compound as a therapeutic agent, potentially leading to a more potent and safer drug with an improved therapeutic index. The mechanism of action, typical for fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to cell death. Standardized methods like broth and agar dilution are employed to determine its in vitro efficacy.
References
A Head-to-Head Battle Against MRSA: (Rac)-PD 138312 vs. Vancomycin
For researchers, scientists, and drug development professionals, the relentless challenge of Methicillin-resistant Staphylococcus aureus (MRSA) necessitates a continuous exploration of novel antimicrobial agents. This guide provides a detailed comparison of (Rac)-PD 138312, a promising fluoroquinolone, and vancomycin (B549263), a long-standing glycopeptide antibiotic, in their activity against MRSA.
This comparison delves into their mechanisms of action, in vitro efficacy, and the experimental methodologies used to evaluate their performance, offering a comprehensive resource for understanding their potential roles in combating this formidable pathogen.
At a Glance: Key Performance Indicators
| Feature | This compound | Vancomycin |
| Drug Class | Fluoroquinolone | Glycopeptide |
| Primary Mechanism of Action | Inhibition of DNA gyrase and topoisomerase IV | Inhibition of bacterial cell wall synthesis |
| Reported MIC₉₀ against MRSA | ≤0.06 µg/mL | 0.5 - 2.0 µg/mL |
| Bactericidal Activity | Concentration-dependent killing | Time-dependent killing |
Deep Dive into the Mechanisms of Action
The fundamental difference in how this compound and vancomycin combat MRSA lies in their molecular targets within the bacterial cell.
This compound , as a fluoroquinolone, acts by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and segregation. By trapping these enzymes in a complex with DNA, this compound induces lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.
Vancomycin , a glycopeptide, targets the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1][2][3] This binding sterically hinders the transglycosylation and transpeptidation steps in peptidoglycan synthesis, thereby preventing the formation of a stable cell wall and leading to cell lysis.[1][2][3]
Mechanisms of Action for this compound and Vancomycin.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of an antimicrobial agent is a critical indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) and time-kill kinetic studies are standard methods to assess this.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value generally indicates a more potent antibiotic.
| Antibiotic | MRSA MIC₅₀ (µg/mL) | MRSA MIC₉₀ (µg/mL) |
| This compound | Data not available | ≤0.06 |
| Vancomycin | 1.0 - 1.5 | 1.5 - 2.0[4] |
Note: The MIC data for this compound and vancomycin are from separate studies and not from a direct head-to-head comparison. Variations in experimental conditions can influence MIC values.
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time. Fluoroquinolones, like this compound, typically exhibit concentration-dependent killing, meaning that higher drug concentrations lead to a more rapid and extensive reduction in bacterial viability.[5] In contrast, vancomycin demonstrates time-dependent killing, where the duration of exposure above the MIC is the primary determinant of its bactericidal effect.[5]
One comparative study of fluoroquinolones and vancomycin against MRSA demonstrated that fluoroquinolones killed MRSA more rapidly than vancomycin, with the time required to decrease viability by 3 log₁₀ being 4 to 6 hours for fluoroquinolones, while it was greater than 6 to 24 hours for vancomycin.[5]
General workflow for in vitro antimicrobial testing.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population.
-
Inoculum Preparation: A logarithmic-phase culture of the MRSA strain is diluted in CAMHB to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Antimicrobial Agent: The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control without the antibiotic is included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each tube, serially diluted in sterile saline, and plated onto appropriate agar (B569324) plates.
-
Incubation and Colony Counting: The plates are incubated at 35°C ± 2°C for 18-24 hours, and the number of viable colonies is counted.
-
Data Analysis: The results are expressed as the log₁₀ reduction in CFU/mL over time compared to the initial inoculum. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in the initial inoculum.[6]
Conclusion
Based on the available in vitro data, this compound demonstrates potent activity against MRSA, with a significantly lower MIC₉₀ compared to vancomycin. This suggests that this compound may be a highly effective agent against this challenging pathogen. Furthermore, as a fluoroquinolone, it is expected to exhibit rapid, concentration-dependent bactericidal activity. Vancomycin remains a cornerstone of anti-MRSA therapy, but its time-dependent killing and the emergence of strains with reduced susceptibility highlight the need for alternative therapeutic options. The data presented in this guide underscore the potential of novel fluoroquinolones like this compound in the ongoing fight against MRSA. Further head-to-head comparative studies, including in vivo models, are warranted to fully elucidate the clinical potential of this compound relative to vancomycin.
References
- 1. How Vancomycin Works: Understanding Its Mechanism [medicoverhospitals.in]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vancomycin | Soundbite | RSC Education [edu.rsc.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ciicsac.uap.edu.ar [ciicsac.uap.edu.ar]
A Head-to-Head Battle Against MRSA: (Rac)-PD 138312 vs. Vancomycin
For researchers, scientists, and drug development professionals, the relentless challenge of Methicillin-resistant Staphylococcus aureus (MRSA) necessitates a continuous exploration of novel antimicrobial agents. This guide provides a detailed comparison of (Rac)-PD 138312, a promising fluoroquinolone, and vancomycin, a long-standing glycopeptide antibiotic, in their activity against MRSA.
This comparison delves into their mechanisms of action, in vitro efficacy, and the experimental methodologies used to evaluate their performance, offering a comprehensive resource for understanding their potential roles in combating this formidable pathogen.
At a Glance: Key Performance Indicators
| Feature | This compound | Vancomycin |
| Drug Class | Fluoroquinolone | Glycopeptide |
| Primary Mechanism of Action | Inhibition of DNA gyrase and topoisomerase IV | Inhibition of bacterial cell wall synthesis |
| Reported MIC₉₀ against MRSA | ≤0.06 µg/mL | 0.5 - 2.0 µg/mL |
| Bactericidal Activity | Concentration-dependent killing | Time-dependent killing |
Deep Dive into the Mechanisms of Action
The fundamental difference in how this compound and vancomycin combat MRSA lies in their molecular targets within the bacterial cell.
This compound , as a fluoroquinolone, acts by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and segregation. By trapping these enzymes in a complex with DNA, this compound induces lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.
Vancomycin , a glycopeptide, targets the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1][2][3] This binding sterically hinders the transglycosylation and transpeptidation steps in peptidoglycan synthesis, thereby preventing the formation of a stable cell wall and leading to cell lysis.[1][2][3]
Mechanisms of Action for this compound and Vancomycin.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of an antimicrobial agent is a critical indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) and time-kill kinetic studies are standard methods to assess this.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value generally indicates a more potent antibiotic.
| Antibiotic | MRSA MIC₅₀ (µg/mL) | MRSA MIC₉₀ (µg/mL) |
| This compound | Data not available | ≤0.06 |
| Vancomycin | 1.0 - 1.5 | 1.5 - 2.0[4] |
Note: The MIC data for this compound and vancomycin are from separate studies and not from a direct head-to-head comparison. Variations in experimental conditions can influence MIC values.
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time. Fluoroquinolones, like this compound, typically exhibit concentration-dependent killing, meaning that higher drug concentrations lead to a more rapid and extensive reduction in bacterial viability.[5] In contrast, vancomycin demonstrates time-dependent killing, where the duration of exposure above the MIC is the primary determinant of its bactericidal effect.[5]
One comparative study of fluoroquinolones and vancomycin against MRSA demonstrated that fluoroquinolones killed MRSA more rapidly than vancomycin, with the time required to decrease viability by 3 log₁₀ being 4 to 6 hours for fluoroquinolones, while it was greater than 6 to 24 hours for vancomycin.[5]
General workflow for in vitro antimicrobial testing.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population.
-
Inoculum Preparation: A logarithmic-phase culture of the MRSA strain is diluted in CAMHB to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Antimicrobial Agent: The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control without the antibiotic is included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each tube, serially diluted in sterile saline, and plated onto appropriate agar plates.
-
Incubation and Colony Counting: The plates are incubated at 35°C ± 2°C for 18-24 hours, and the number of viable colonies is counted.
-
Data Analysis: The results are expressed as the log₁₀ reduction in CFU/mL over time compared to the initial inoculum. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in the initial inoculum.[6]
Conclusion
Based on the available in vitro data, this compound demonstrates potent activity against MRSA, with a significantly lower MIC₉₀ compared to vancomycin. This suggests that this compound may be a highly effective agent against this challenging pathogen. Furthermore, as a fluoroquinolone, it is expected to exhibit rapid, concentration-dependent bactericidal activity. Vancomycin remains a cornerstone of anti-MRSA therapy, but its time-dependent killing and the emergence of strains with reduced susceptibility highlight the need for alternative therapeutic options. The data presented in this guide underscore the potential of novel fluoroquinolones like this compound in the ongoing fight against MRSA. Further head-to-head comparative studies, including in vivo models, are warranted to fully elucidate the clinical potential of this compound relative to vancomycin.
References
- 1. How Vancomycin Works: Understanding Its Mechanism [medicoverhospitals.in]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vancomycin | Soundbite | RSC Education [edu.rsc.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ciicsac.uap.edu.ar [ciicsac.uap.edu.ar]
Target Validation of Platelet-Activating Factor Receptor (PAFR) Antagonists: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic and pharmacological methods for validating the target of Platelet-Activating Factor Receptor (PAFR) antagonists. While the specific compound "(Rac)-PD 138312" is not extensively documented in publicly available literature, this guide will use well-characterized PAFR antagonists as surrogates to illustrate the principles and methodologies of target validation. By comparing the phenotypic outcomes of pharmacological inhibition with those of genetic perturbation, researchers can gain a higher degree of confidence in the on-target effects of their compounds.
Comparison of Pharmacological Inhibition and Genetic Knockdown of PAFR
The central premise of target validation is that the effect of a specific inhibitor should be mimicked by the genetic knockdown or knockout of its target. The following table summarizes the quantitative effects of known PAFR antagonists and compares them with the reported outcomes of PAFR gene silencing.
| Method | Agent/Technique | Assay | Cell Type/System | Key Quantitative Readout | Reference |
| Pharmacological Inhibition | Apafant (WEB 2086) | PAF-induced Platelet Aggregation | Human Platelets | IC₅₀: 170 nM | [1][2] |
| Apafant (WEB 2086) | PAF-induced Neutrophil Aggregation | Human Neutrophils | IC₅₀: 360 nM | [1][2] | |
| Apafant (WEB 2086) | [³H]PAF Displacement | Human Platelets | K D : 15 nM | [1][2] | |
| Bepafant | PAF-induced Platelet Aggregation | Human Platelets | IC₅₀: 310 nM | [3] | |
| Bepafant | PAF-induced Neutrophil Aggregation | Human Neutrophils | IC₅₀: 830 nM | [3] | |
| S-Bepafant | PAF-induced Platelet Aggregation | Human Platelets | IC₅₀: 350 nM | [4] | |
| WEB 2086 | PAF-induced IP₃ Production | Human Platelets | IC₅₀: 33 µM | [5] | |
| Genetic Perturbation | siRNA Knockdown | Cell Proliferation | UWB1.289 Ovarian Cancer Cells | Significant decrease in proliferation | [6] |
| Gene Knockout | Not Applicable (Whole Organism) | PAFR Knockout Mice | Confirmation of single receptor mediating PAF effects | [7][8] |
Signaling Pathway of the Platelet-Activating Factor Receptor (PAFR)
The Platelet-Activating Factor Receptor (PAFR) is a G-protein coupled receptor (GPCR) that, upon binding its ligand Platelet-Activating Factor (PAF), activates multiple downstream signaling cascades. These pathways are integral to a variety of physiological and pathological processes, including inflammation, platelet aggregation, and cell proliferation.
Experimental Workflow for Target Validation
A robust target validation workflow integrates both pharmacological and genetic approaches to build a strong case for a specific drug-target interaction. This typically involves a multi-step process from initial compound screening to in vivo model testing.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target validation studies. Below are protocols for key genetic and cellular assays.
Protocol 1: PAFR Gene Knockdown using siRNA
Objective: To transiently reduce the expression of PAFR in a relevant cell line to assess the phenotypic consequences.
Materials:
-
Target cells (e.g., UWB1.289 ovarian cancer cells)
-
PAFR-specific siRNA oligonucleotides (and non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for RNA extraction and qPCR, or protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal time will depend on the cell line and the stability of the target protein.
-
Verification of Knockdown: Harvest the cells to assess PAFR mRNA or protein levels.
-
qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR using PAFR-specific primers.
-
Western Blot: Lyse the cells, quantify total protein, and perform SDS-PAGE and Western blotting using a PAFR-specific antibody.
-
-
Phenotypic Assay: In parallel, perform a functional assay (e.g., cell proliferation assay) to determine the effect of PAFR knockdown.
Protocol 2: PAFR Gene Knockout using CRISPR/Cas9
Objective: To create a stable cell line with a permanent disruption of the PAFR gene.
Materials:
-
Target cells
-
PAFR-specific single guide RNA (sgRNA) expression vector or synthetic sgRNA
-
Cas9 nuclease expression vector or purified Cas9 protein
-
Transfection reagent (e.g., Lipofectamine 3000) or electroporation system
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells (if applicable)
-
Reagents for genomic DNA extraction and sequencing
-
Reagents for Western blotting
Procedure:
-
sgRNA Design: Design and clone or synthesize at least two sgRNAs targeting an early exon of the PAFR gene to maximize the probability of a frameshift mutation.
-
Transfection/Electroporation: Co-transfect the target cells with the Cas9 and sgRNA expression vectors. Alternatively, deliver a ribonucleoprotein (RNP) complex of purified Cas9 protein and synthetic sgRNA.
-
Selection of Edited Cells:
-
If the vectors contain a selectable marker (e.g., puromycin (B1679871) resistance), apply the selection agent 24-48 hours post-transfection.
-
If a fluorescent reporter is used, isolate positive cells by FACS.
-
-
Single-Cell Cloning: After selection, seed the cells at a very low density to obtain single-cell-derived colonies.
-
Screening for Knockout Clones:
-
Expand the single-cell clones.
-
Genomic DNA Analysis: Extract genomic DNA from each clone and amplify the targeted region by PCR. Sequence the PCR product to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Screen the clones for the absence of PAFR protein by Western blotting.
-
-
Functional Characterization: Once a knockout clone is confirmed, use it for phenotypic assays and comparison with the pharmacological inhibitor.
Protocol 3: Cell Proliferation Assay (e.g., using a tetrazolium salt-based method)
Objective: To quantify the effect of PAFR inhibition (pharmacological or genetic) on cell proliferation.
Materials:
-
Wild-type, PAFR knockdown, or PAFR knockout cells
-
PAFR antagonist (e.g., Apafant, WEB 2086)
-
96-well plates
-
Complete growth medium
-
MTT, MTS, or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Treatment:
-
For pharmacological inhibition: After 24 hours, treat the cells with a range of concentrations of the PAFR antagonist. Include a vehicle control.
-
For genetic inhibition: Seed the wild-type and PAFR knockdown/knockout cells in parallel.
-
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Addition of Reagent: Add 10-20 µL of the tetrazolium salt-based reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Normalize the absorbance values to the control group and plot the results to determine the effect on cell proliferation. For pharmacological inhibitors, calculate the IC₅₀ value.
By employing these rigorous genetic and pharmacological comparison strategies, researchers can confidently validate the on-target activity of novel compounds, a critical step in the drug discovery and development pipeline.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of Platelet-Activating Factor Receptor (PAFR) Antagonists: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic and pharmacological methods for validating the target of Platelet-Activating Factor Receptor (PAFR) antagonists. While the specific compound "(Rac)-PD 138312" is not extensively documented in publicly available literature, this guide will use well-characterized PAFR antagonists as surrogates to illustrate the principles and methodologies of target validation. By comparing the phenotypic outcomes of pharmacological inhibition with those of genetic perturbation, researchers can gain a higher degree of confidence in the on-target effects of their compounds.
Comparison of Pharmacological Inhibition and Genetic Knockdown of PAFR
The central premise of target validation is that the effect of a specific inhibitor should be mimicked by the genetic knockdown or knockout of its target. The following table summarizes the quantitative effects of known PAFR antagonists and compares them with the reported outcomes of PAFR gene silencing.
| Method | Agent/Technique | Assay | Cell Type/System | Key Quantitative Readout | Reference |
| Pharmacological Inhibition | Apafant (WEB 2086) | PAF-induced Platelet Aggregation | Human Platelets | IC₅₀: 170 nM | [1][2] |
| Apafant (WEB 2086) | PAF-induced Neutrophil Aggregation | Human Neutrophils | IC₅₀: 360 nM | [1][2] | |
| Apafant (WEB 2086) | [³H]PAF Displacement | Human Platelets | K D : 15 nM | [1][2] | |
| Bepafant | PAF-induced Platelet Aggregation | Human Platelets | IC₅₀: 310 nM | [3] | |
| Bepafant | PAF-induced Neutrophil Aggregation | Human Neutrophils | IC₅₀: 830 nM | [3] | |
| S-Bepafant | PAF-induced Platelet Aggregation | Human Platelets | IC₅₀: 350 nM | [4] | |
| WEB 2086 | PAF-induced IP₃ Production | Human Platelets | IC₅₀: 33 µM | [5] | |
| Genetic Perturbation | siRNA Knockdown | Cell Proliferation | UWB1.289 Ovarian Cancer Cells | Significant decrease in proliferation | [6] |
| Gene Knockout | Not Applicable (Whole Organism) | PAFR Knockout Mice | Confirmation of single receptor mediating PAF effects | [7][8] |
Signaling Pathway of the Platelet-Activating Factor Receptor (PAFR)
The Platelet-Activating Factor Receptor (PAFR) is a G-protein coupled receptor (GPCR) that, upon binding its ligand Platelet-Activating Factor (PAF), activates multiple downstream signaling cascades. These pathways are integral to a variety of physiological and pathological processes, including inflammation, platelet aggregation, and cell proliferation.
Experimental Workflow for Target Validation
A robust target validation workflow integrates both pharmacological and genetic approaches to build a strong case for a specific drug-target interaction. This typically involves a multi-step process from initial compound screening to in vivo model testing.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target validation studies. Below are protocols for key genetic and cellular assays.
Protocol 1: PAFR Gene Knockdown using siRNA
Objective: To transiently reduce the expression of PAFR in a relevant cell line to assess the phenotypic consequences.
Materials:
-
Target cells (e.g., UWB1.289 ovarian cancer cells)
-
PAFR-specific siRNA oligonucleotides (and non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for RNA extraction and qPCR, or protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal time will depend on the cell line and the stability of the target protein.
-
Verification of Knockdown: Harvest the cells to assess PAFR mRNA or protein levels.
-
qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR using PAFR-specific primers.
-
Western Blot: Lyse the cells, quantify total protein, and perform SDS-PAGE and Western blotting using a PAFR-specific antibody.
-
-
Phenotypic Assay: In parallel, perform a functional assay (e.g., cell proliferation assay) to determine the effect of PAFR knockdown.
Protocol 2: PAFR Gene Knockout using CRISPR/Cas9
Objective: To create a stable cell line with a permanent disruption of the PAFR gene.
Materials:
-
Target cells
-
PAFR-specific single guide RNA (sgRNA) expression vector or synthetic sgRNA
-
Cas9 nuclease expression vector or purified Cas9 protein
-
Transfection reagent (e.g., Lipofectamine 3000) or electroporation system
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells (if applicable)
-
Reagents for genomic DNA extraction and sequencing
-
Reagents for Western blotting
Procedure:
-
sgRNA Design: Design and clone or synthesize at least two sgRNAs targeting an early exon of the PAFR gene to maximize the probability of a frameshift mutation.
-
Transfection/Electroporation: Co-transfect the target cells with the Cas9 and sgRNA expression vectors. Alternatively, deliver a ribonucleoprotein (RNP) complex of purified Cas9 protein and synthetic sgRNA.
-
Selection of Edited Cells:
-
If the vectors contain a selectable marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection.
-
If a fluorescent reporter is used, isolate positive cells by FACS.
-
-
Single-Cell Cloning: After selection, seed the cells at a very low density to obtain single-cell-derived colonies.
-
Screening for Knockout Clones:
-
Expand the single-cell clones.
-
Genomic DNA Analysis: Extract genomic DNA from each clone and amplify the targeted region by PCR. Sequence the PCR product to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Screen the clones for the absence of PAFR protein by Western blotting.
-
-
Functional Characterization: Once a knockout clone is confirmed, use it for phenotypic assays and comparison with the pharmacological inhibitor.
Protocol 3: Cell Proliferation Assay (e.g., using a tetrazolium salt-based method)
Objective: To quantify the effect of PAFR inhibition (pharmacological or genetic) on cell proliferation.
Materials:
-
Wild-type, PAFR knockdown, or PAFR knockout cells
-
PAFR antagonist (e.g., Apafant, WEB 2086)
-
96-well plates
-
Complete growth medium
-
MTT, MTS, or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Treatment:
-
For pharmacological inhibition: After 24 hours, treat the cells with a range of concentrations of the PAFR antagonist. Include a vehicle control.
-
For genetic inhibition: Seed the wild-type and PAFR knockdown/knockout cells in parallel.
-
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Addition of Reagent: Add 10-20 µL of the tetrazolium salt-based reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Normalize the absorbance values to the control group and plot the results to determine the effect on cell proliferation. For pharmacological inhibitors, calculate the IC₅₀ value.
By employing these rigorous genetic and pharmacological comparison strategies, researchers can confidently validate the on-target activity of novel compounds, a critical step in the drug discovery and development pipeline.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-PD 138312: A Comparative Efficacy Analysis Against Leading Gram-Positive Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of (Rac)-PD 138312, a fluoronaphthyridine antibiotic, against a panel of clinically relevant Gram-positive bacteria. Its performance is benchmarked against ciprofloxacin (B1669076), a widely used fluoroquinolone, and contextualized with data from other standard-of-care antibiotics for Gram-positive infections, including vancomycin, linezolid, and daptomycin (B549167). This document synthesizes available quantitative data, details experimental methodologies, and visualizes the underlying mechanism of action to support informed research and development decisions.
Quantitative Efficacy Summary
The in vitro potency of this compound and comparator antibiotics is summarized below. The data for this compound and ciprofloxacin are derived from a single comparative study, ensuring a direct and reliable comparison.[1] Data for vancomycin, linezolid, and daptomycin are included from separate, representative studies to provide a broader clinical context. It is important to note that direct head-to-head comparisons of this compound with vancomycin, linezolid, and daptomycin in a single study are not currently available in the reviewed literature.
| Bacterial Species | This compound | Ciprofloxacin | Vancomycin | Linezolid | Daptomycin |
| Staphylococcus aureus (Oxacillin-Susceptible) | ≤0.06 | 2 | 1-2 | 1-2 | 0.5/1 |
| Staphylococcus aureus (Oxacillin-Resistant) | ≤0.06 | 2 | 1-2 | 1-2 | 0.5/1 |
| Streptococcus pyogenes | ≤0.06 | 0.5 | N/A | N/A | N/A |
| Streptococcus pneumoniae | ≤0.06 | 1 | N/A | N/A | N/A |
| Enterococcus faecalis | 0.25 | 1 | 1-4 | 2-4 | 1-4 |
All values are MIC (μg/mL) and represent the concentration required to inhibit 90% of the tested strains (MIC90), unless otherwise specified.
Mechanism of Action: Inhibition of Bacterial DNA Replication
This compound is a member of the fluoroquinolone class of antibiotics, which exert their bactericidal effect by inhibiting essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV. In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is crucial for the separation of daughter chromosomes after DNA replication. By inhibiting topoisomerase IV, fluoroquinolones prevent the proper segregation of replicated DNA, leading to a halt in cell division and ultimately, bacterial cell death.
Caption: Mechanism of action of this compound in Gram-positive bacteria.
Experimental Protocols
The following methodologies are based on the in vitro studies that evaluated the efficacy of this compound.
Antimicrobial Agents
This compound and ciprofloxacin were obtained as standard laboratory powders and reconstituted according to the manufacturers' instructions.
Bacterial Strains
A diverse panel of recent clinical isolates of Gram-positive bacteria was used, including oxacillin-susceptible and -resistant Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae, and Enterococcus faecalis.
Minimum Inhibitory Concentration (MIC) Determination
The MICs were determined using the agar (B569324) dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Media Preparation: Mueller-Hinton agar was prepared and sterilized. For fastidious organisms such as streptococci, the agar was supplemented with 5% defibrinated sheep blood.
-
Antibiotic Dilution Series: A series of twofold dilutions of each antibiotic was prepared in the molten agar to achieve the final desired concentrations.
-
Inoculum Preparation: Bacterial colonies from an overnight culture were suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. The suspension was then diluted to yield a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: The standardized bacterial suspensions were inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.
-
Incubation: Plates were incubated at 35°C for 18-24 hours in ambient air.
-
MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.
Caption: Experimental workflow for MIC determination by agar dilution.
Conclusion
This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including strains resistant to other classes of antibiotics such as oxacillin-resistant Staphylococcus aureus.[1] Its efficacy, as measured by MIC90 values, is notably superior to that of ciprofloxacin against the tested Gram-positive pathogens.[1] While direct comparative data against vancomycin, linezolid, and daptomycin from a single study is lacking, the available data suggests that this compound is a promising candidate for further investigation in the development of new treatments for Gram-positive infections. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings in future research.
References
(Rac)-PD 138312: A Comparative Efficacy Analysis Against Leading Gram-Positive Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of (Rac)-PD 138312, a fluoronaphthyridine antibiotic, against a panel of clinically relevant Gram-positive bacteria. Its performance is benchmarked against ciprofloxacin, a widely used fluoroquinolone, and contextualized with data from other standard-of-care antibiotics for Gram-positive infections, including vancomycin, linezolid, and daptomycin. This document synthesizes available quantitative data, details experimental methodologies, and visualizes the underlying mechanism of action to support informed research and development decisions.
Quantitative Efficacy Summary
The in vitro potency of this compound and comparator antibiotics is summarized below. The data for this compound and ciprofloxacin are derived from a single comparative study, ensuring a direct and reliable comparison.[1] Data for vancomycin, linezolid, and daptomycin are included from separate, representative studies to provide a broader clinical context. It is important to note that direct head-to-head comparisons of this compound with vancomycin, linezolid, and daptomycin in a single study are not currently available in the reviewed literature.
| Bacterial Species | This compound | Ciprofloxacin | Vancomycin | Linezolid | Daptomycin |
| Staphylococcus aureus (Oxacillin-Susceptible) | ≤0.06 | 2 | 1-2 | 1-2 | 0.5/1 |
| Staphylococcus aureus (Oxacillin-Resistant) | ≤0.06 | 2 | 1-2 | 1-2 | 0.5/1 |
| Streptococcus pyogenes | ≤0.06 | 0.5 | N/A | N/A | N/A |
| Streptococcus pneumoniae | ≤0.06 | 1 | N/A | N/A | N/A |
| Enterococcus faecalis | 0.25 | 1 | 1-4 | 2-4 | 1-4 |
All values are MIC (μg/mL) and represent the concentration required to inhibit 90% of the tested strains (MIC90), unless otherwise specified.
Mechanism of Action: Inhibition of Bacterial DNA Replication
This compound is a member of the fluoroquinolone class of antibiotics, which exert their bactericidal effect by inhibiting essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV. In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is crucial for the separation of daughter chromosomes after DNA replication. By inhibiting topoisomerase IV, fluoroquinolones prevent the proper segregation of replicated DNA, leading to a halt in cell division and ultimately, bacterial cell death.
Caption: Mechanism of action of this compound in Gram-positive bacteria.
Experimental Protocols
The following methodologies are based on the in vitro studies that evaluated the efficacy of this compound.
Antimicrobial Agents
This compound and ciprofloxacin were obtained as standard laboratory powders and reconstituted according to the manufacturers' instructions.
Bacterial Strains
A diverse panel of recent clinical isolates of Gram-positive bacteria was used, including oxacillin-susceptible and -resistant Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae, and Enterococcus faecalis.
Minimum Inhibitory Concentration (MIC) Determination
The MICs were determined using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Media Preparation: Mueller-Hinton agar was prepared and sterilized. For fastidious organisms such as streptococci, the agar was supplemented with 5% defibrinated sheep blood.
-
Antibiotic Dilution Series: A series of twofold dilutions of each antibiotic was prepared in the molten agar to achieve the final desired concentrations.
-
Inoculum Preparation: Bacterial colonies from an overnight culture were suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. The suspension was then diluted to yield a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: The standardized bacterial suspensions were inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.
-
Incubation: Plates were incubated at 35°C for 18-24 hours in ambient air.
-
MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.
Caption: Experimental workflow for MIC determination by agar dilution.
Conclusion
This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including strains resistant to other classes of antibiotics such as oxacillin-resistant Staphylococcus aureus.[1] Its efficacy, as measured by MIC90 values, is notably superior to that of ciprofloxacin against the tested Gram-positive pathogens.[1] While direct comparative data against vancomycin, linezolid, and daptomycin from a single study is lacking, the available data suggests that this compound is a promising candidate for further investigation in the development of new treatments for Gram-positive infections. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings in future research.
References
Comparative analysis of (Rac)-PD 138312 and linezolid
A comparative analysis of (Rac)-PD 138312 and linezolid (B1675486) reveals two distinct classes of antibacterial agents with different mechanisms of action and spectrum of activity. While direct comparative studies are not available in the current scientific literature, an objective comparison can be drawn from their individual in vitro activity profiles and established mechanisms.
Mechanism of Action
This compound is a member of the quinolone class of antibiotics, specifically a fluoronaphthyridine.[1] Quinolones act by inhibiting bacterial DNA synthesis through the targeting of DNA gyrase (topoisomerase II) and topoisomerase IV. This inhibition prevents the relaxation of supercoiled DNA and the separation of daughter DNA strands, which is essential for DNA replication.
Linezolid, conversely, is the first of the oxazolidinone class of antibiotics.[2][3] Its unique mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage.[3][4][5] Linezolid binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[2][5][6] This action blocks the initiation of protein production. Due to this unique mechanism, cross-resistance with other protein synthesis inhibitors is uncommon.[3][4]
In Vitro Activity
Both this compound and linezolid demonstrate potent activity against a range of Gram-positive bacteria. However, their spectrums of activity show some differences based on available in vitro data.
This compound has shown high in vitro activity against a broad spectrum of bacterial species, with particularly notable potency against Gram-positive isolates. This includes oxacillin-susceptible and -resistant staphylococci, various streptococci, and Enterococcus faecalis.[1] It also shows activity against some Gram-negative bacteria.[1]
Linezolid is primarily indicated for infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4] It is considered bacteriostatic against staphylococci and enterococci, but bactericidal against most streptococcal strains.[2] Linezolid has also demonstrated inhibitory effects against Mycobacterium tuberculosis and some other unconventional pathogens.[7]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and linezolid against various bacterial strains, as reported in separate studies. It is important to note that these values are not from head-to-head comparative studies and experimental conditions may have varied.
| Bacterial Strain | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (Oxacillin-susceptible) | ≤0.06 | 2 |
| Staphylococcus aureus (Oxacillin-resistant) | ≤0.06 | 2 |
| Enterococcus faecalis | 0.25 | 2 |
| Enterococcus faecium (Vancomycin-resistant) | Not widely reported | 1-4 |
| Streptococcus pneumoniae | ≤0.06 | 0.5-2 |
| Streptococcus pyogenes | ≤0.06 | 0.5-2 |
| Escherichia coli | 0.5 | Not generally susceptible |
| Pseudomonas aeruginosa | 8 | Not susceptible |
Data for this compound is sourced from a study on its in vitro antibacterial activities.[1] Data for linezolid is compiled from various in vitro studies.[7][8][9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in the table are typically determined using standardized methods such as broth microdilution or agar (B569324) dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (General Protocol):
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and then serially diluted in a cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland turbidity standard) is prepared. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: The prepared microdilution wells, containing different concentrations of the antimicrobial agent, are inoculated with the bacterial suspension.
-
Incubation: The inoculated plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 16-20 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Visualizing Mechanisms of Action
The distinct mechanisms of action of this compound and linezolid can be visualized through the following diagrams.
Caption: Mechanism of action of this compound (a fluoroquinolone).
Caption: Mechanism of action of Linezolid (an oxazolidinone).
Conclusion
This compound and linezolid are effective antibacterial agents against Gram-positive bacteria, but they belong to different chemical classes and have fundamentally different mechanisms of action. This compound, a fluoroquinolone, inhibits DNA synthesis, while linezolid, an oxazolidinone, inhibits protein synthesis at the initiation stage.
The in vitro data suggests that this compound may have a broader spectrum of activity that includes some Gram-negative bacteria, whereas linezolid is a more targeted agent for Gram-positive infections, including those caused by resistant strains like MRSA and VRE. The unique mechanism of linezolid makes it a valuable option in cases of resistance to other classes of antibiotics.
References
- 1. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 4. Linezolid - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 6. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The in vitro antimicrobial activity of linezolid against unconventional pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Linezolid against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Comparative analysis of (Rac)-PD 138312 and linezolid
A comparative analysis of (Rac)-PD 138312 and linezolid reveals two distinct classes of antibacterial agents with different mechanisms of action and spectrum of activity. While direct comparative studies are not available in the current scientific literature, an objective comparison can be drawn from their individual in vitro activity profiles and established mechanisms.
Mechanism of Action
This compound is a member of the quinolone class of antibiotics, specifically a fluoronaphthyridine.[1] Quinolones act by inhibiting bacterial DNA synthesis through the targeting of DNA gyrase (topoisomerase II) and topoisomerase IV. This inhibition prevents the relaxation of supercoiled DNA and the separation of daughter DNA strands, which is essential for DNA replication.
Linezolid, conversely, is the first of the oxazolidinone class of antibiotics.[2][3] Its unique mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage.[3][4][5] Linezolid binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[2][5][6] This action blocks the initiation of protein production. Due to this unique mechanism, cross-resistance with other protein synthesis inhibitors is uncommon.[3][4]
In Vitro Activity
Both this compound and linezolid demonstrate potent activity against a range of Gram-positive bacteria. However, their spectrums of activity show some differences based on available in vitro data.
This compound has shown high in vitro activity against a broad spectrum of bacterial species, with particularly notable potency against Gram-positive isolates. This includes oxacillin-susceptible and -resistant staphylococci, various streptococci, and Enterococcus faecalis.[1] It also shows activity against some Gram-negative bacteria.[1]
Linezolid is primarily indicated for infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4] It is considered bacteriostatic against staphylococci and enterococci, but bactericidal against most streptococcal strains.[2] Linezolid has also demonstrated inhibitory effects against Mycobacterium tuberculosis and some other unconventional pathogens.[7]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and linezolid against various bacterial strains, as reported in separate studies. It is important to note that these values are not from head-to-head comparative studies and experimental conditions may have varied.
| Bacterial Strain | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (Oxacillin-susceptible) | ≤0.06 | 2 |
| Staphylococcus aureus (Oxacillin-resistant) | ≤0.06 | 2 |
| Enterococcus faecalis | 0.25 | 2 |
| Enterococcus faecium (Vancomycin-resistant) | Not widely reported | 1-4 |
| Streptococcus pneumoniae | ≤0.06 | 0.5-2 |
| Streptococcus pyogenes | ≤0.06 | 0.5-2 |
| Escherichia coli | 0.5 | Not generally susceptible |
| Pseudomonas aeruginosa | 8 | Not susceptible |
Data for this compound is sourced from a study on its in vitro antibacterial activities.[1] Data for linezolid is compiled from various in vitro studies.[7][8][9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in the table are typically determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (General Protocol):
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and then serially diluted in a cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland turbidity standard) is prepared. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: The prepared microdilution wells, containing different concentrations of the antimicrobial agent, are inoculated with the bacterial suspension.
-
Incubation: The inoculated plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 16-20 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Visualizing Mechanisms of Action
The distinct mechanisms of action of this compound and linezolid can be visualized through the following diagrams.
Caption: Mechanism of action of this compound (a fluoroquinolone).
Caption: Mechanism of action of Linezolid (an oxazolidinone).
Conclusion
This compound and linezolid are effective antibacterial agents against Gram-positive bacteria, but they belong to different chemical classes and have fundamentally different mechanisms of action. This compound, a fluoroquinolone, inhibits DNA synthesis, while linezolid, an oxazolidinone, inhibits protein synthesis at the initiation stage.
The in vitro data suggests that this compound may have a broader spectrum of activity that includes some Gram-negative bacteria, whereas linezolid is a more targeted agent for Gram-positive infections, including those caused by resistant strains like MRSA and VRE. The unique mechanism of linezolid makes it a valuable option in cases of resistance to other classes of antibiotics.
References
- 1. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 4. Linezolid - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 6. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The in vitro antimicrobial activity of linezolid against unconventional pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Linezolid against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
In Vivo Validation of (Rac)-PD 138312's Antibacterial Effect: A Comparative Guide
(Rac)-PD 138312 is a racemic fluoroquinolone antibiotic with demonstrated potent in vitro activity against a broad spectrum of bacteria, particularly Gram-positive pathogens. This guide provides a comparative analysis of its in vivo efficacy, drawing upon key preclinical studies. We compare its performance against other fluoroquinolones, namely PD 140248 and the widely used ciprofloxacin (B1669076), and provide detailed experimental methodologies for the cited in vivo models.
Comparative Efficacy in Systemic Infections
The in vivo antibacterial activity of this compound has been primarily evaluated in murine models of systemic infection. These studies are crucial for determining the therapeutic potential of an antibiotic, providing insights into its efficacy in a living organism. The primary metric for comparison in these models is the 50% protective dose (PD50), which represents the dose of the antibiotic required to protect 50% of the infected animals from death.
A pivotal study evaluated the efficacy of PD 138312 and its counterpart PD 140248 against systemic infections in mice caused by various Gram-positive bacteria, with ciprofloxacin serving as a comparator. The results, summarized in the table below, highlight the superior potency of PD 138312 and PD 140248 against these clinically significant pathogens when compared to ciprofloxacin.[1] In general, PD 138312 and PD 140248 were found to be 28- to 100-fold more active than ciprofloxacin when administered orally and 10- to 38-fold more active when given parenterally against methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.[1]
Another study focused on the in vivo activity of PD 138312 against enterococcal infections, again demonstrating its superior efficacy over ciprofloxacin.[2] Oral efficacies in lethal mouse infections with quinolone-susceptible enterococci ranged from 7.2 to 76 mg/kg for PD 138312, while ciprofloxacin's efficacy was significantly lower at 41 to >100 mg/kg.[2]
Quantitative Comparison of In Vivo Efficacy (PD50)
| Pathogen | Antibiotic | Route of Administration | 50% Protective Dose (PD50) (mg/kg) | Reference |
| Staphylococcus aureus (MSSA) | PD 138312 | Oral | 1.8 | [1] |
| PD 140248 | Oral | 0.9 | [1] | |
| Ciprofloxacin | Oral | >100 | [1] | |
| Staphylococcus aureus (MRSA) | PD 138312 | Oral | 3.6 | [1] |
| PD 140248 | Oral | 1.3 | [1] | |
| Ciprofloxacin | Oral | >100 | [1] | |
| Streptococcus pneumoniae | PD 138312 | Oral | 1.1 | [1] |
| PD 140248 | Oral | 0.4 | [1] | |
| Ciprofloxacin | Oral | >100 | [1] | |
| Streptococcus pyogenes | PD 138312 | Oral | 0.5 | [1] |
| PD 140248 | Oral | 0.2 | [1] | |
| Ciprofloxacin | Oral | 50 | [1] | |
| Enterococcus faecalis | PD 138312 | Oral | 7.2 - 76 | [2] |
| Ciprofloxacin | Oral | 41 - >100 | [2] | |
| PD 138312 | Subcutaneous | 1.1 - 12.5 | [2] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Murine Systemic Infection Model
This model is designed to assess the efficacy of an antibiotic in treating a disseminated bacterial infection.
-
Animal Model: Swiss Webster mice are commonly used for these studies.
-
Bacterial Challenge:
-
Bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis) are grown in appropriate broth media to a specific optical density.
-
The bacterial suspension is then diluted to a predetermined lethal dose (e.g., 10 to 100 times the LD50).
-
Mice are infected via intraperitoneal injection with the bacterial suspension.
-
-
Treatment:
-
The test compound (e.g., PD 138312) and comparators (e.g., ciprofloxacin) are administered at various doses.
-
Administration can be via oral gavage or subcutaneous injection, typically at 1 and 3 hours post-infection.
-
-
Endpoint:
-
Mortality is monitored over a period of 3 to 7 days.
-
The 50% protective dose (PD50) is calculated based on the survival rates at different drug concentrations.
-
Mouse Pneumococcal Pneumonia Model
This model evaluates the efficacy of an antibiotic in a localized lung infection.
-
Animal Model: Specific pathogen-free mice are used.
-
Bacterial Challenge:
-
Streptococcus pneumoniae is grown in culture and prepared to a specific concentration.
-
Mice are anesthetized and infected via intranasal or intratracheal instillation of the bacterial suspension to induce pneumonia.
-
-
Treatment:
-
Antibiotic treatment is initiated at a specified time post-infection (e.g., 12 hours).
-
The drugs are administered via the desired route (oral or subcutaneous) at various doses, often in a multi-dose regimen (e.g., twice daily for several days).
-
-
Endpoint:
-
The primary endpoint is the median curative dose (CD50), the dose that results in the survival of 50% of the treated animals.
-
Bacterial load in the lungs can also be assessed as a secondary endpoint. In a multidose pneumococcal mouse pneumonia model, PD 138312 and PD 140248 were highly effective, with median curative doses of 2 to 2.8 mg/kg of body weight per dose, while ciprofloxacin was ineffective.[1]
-
Visualizing the Mechanism and Workflow
To better understand the context of these in vivo studies, the following diagrams illustrate the mechanism of action of fluoroquinolones and the general experimental workflow.
Caption: Mechanism of action of fluoroquinolones like this compound.
Caption: General experimental workflow for the murine systemic infection model.
References
In Vivo Validation of (Rac)-PD 138312's Antibacterial Effect: A Comparative Guide
(Rac)-PD 138312 is a racemic fluoroquinolone antibiotic with demonstrated potent in vitro activity against a broad spectrum of bacteria, particularly Gram-positive pathogens. This guide provides a comparative analysis of its in vivo efficacy, drawing upon key preclinical studies. We compare its performance against other fluoroquinolones, namely PD 140248 and the widely used ciprofloxacin, and provide detailed experimental methodologies for the cited in vivo models.
Comparative Efficacy in Systemic Infections
The in vivo antibacterial activity of this compound has been primarily evaluated in murine models of systemic infection. These studies are crucial for determining the therapeutic potential of an antibiotic, providing insights into its efficacy in a living organism. The primary metric for comparison in these models is the 50% protective dose (PD50), which represents the dose of the antibiotic required to protect 50% of the infected animals from death.
A pivotal study evaluated the efficacy of PD 138312 and its counterpart PD 140248 against systemic infections in mice caused by various Gram-positive bacteria, with ciprofloxacin serving as a comparator. The results, summarized in the table below, highlight the superior potency of PD 138312 and PD 140248 against these clinically significant pathogens when compared to ciprofloxacin.[1] In general, PD 138312 and PD 140248 were found to be 28- to 100-fold more active than ciprofloxacin when administered orally and 10- to 38-fold more active when given parenterally against methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.[1]
Another study focused on the in vivo activity of PD 138312 against enterococcal infections, again demonstrating its superior efficacy over ciprofloxacin.[2] Oral efficacies in lethal mouse infections with quinolone-susceptible enterococci ranged from 7.2 to 76 mg/kg for PD 138312, while ciprofloxacin's efficacy was significantly lower at 41 to >100 mg/kg.[2]
Quantitative Comparison of In Vivo Efficacy (PD50)
| Pathogen | Antibiotic | Route of Administration | 50% Protective Dose (PD50) (mg/kg) | Reference |
| Staphylococcus aureus (MSSA) | PD 138312 | Oral | 1.8 | [1] |
| PD 140248 | Oral | 0.9 | [1] | |
| Ciprofloxacin | Oral | >100 | [1] | |
| Staphylococcus aureus (MRSA) | PD 138312 | Oral | 3.6 | [1] |
| PD 140248 | Oral | 1.3 | [1] | |
| Ciprofloxacin | Oral | >100 | [1] | |
| Streptococcus pneumoniae | PD 138312 | Oral | 1.1 | [1] |
| PD 140248 | Oral | 0.4 | [1] | |
| Ciprofloxacin | Oral | >100 | [1] | |
| Streptococcus pyogenes | PD 138312 | Oral | 0.5 | [1] |
| PD 140248 | Oral | 0.2 | [1] | |
| Ciprofloxacin | Oral | 50 | [1] | |
| Enterococcus faecalis | PD 138312 | Oral | 7.2 - 76 | [2] |
| Ciprofloxacin | Oral | 41 - >100 | [2] | |
| PD 138312 | Subcutaneous | 1.1 - 12.5 | [2] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Murine Systemic Infection Model
This model is designed to assess the efficacy of an antibiotic in treating a disseminated bacterial infection.
-
Animal Model: Swiss Webster mice are commonly used for these studies.
-
Bacterial Challenge:
-
Bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis) are grown in appropriate broth media to a specific optical density.
-
The bacterial suspension is then diluted to a predetermined lethal dose (e.g., 10 to 100 times the LD50).
-
Mice are infected via intraperitoneal injection with the bacterial suspension.
-
-
Treatment:
-
The test compound (e.g., PD 138312) and comparators (e.g., ciprofloxacin) are administered at various doses.
-
Administration can be via oral gavage or subcutaneous injection, typically at 1 and 3 hours post-infection.
-
-
Endpoint:
-
Mortality is monitored over a period of 3 to 7 days.
-
The 50% protective dose (PD50) is calculated based on the survival rates at different drug concentrations.
-
Mouse Pneumococcal Pneumonia Model
This model evaluates the efficacy of an antibiotic in a localized lung infection.
-
Animal Model: Specific pathogen-free mice are used.
-
Bacterial Challenge:
-
Streptococcus pneumoniae is grown in culture and prepared to a specific concentration.
-
Mice are anesthetized and infected via intranasal or intratracheal instillation of the bacterial suspension to induce pneumonia.
-
-
Treatment:
-
Antibiotic treatment is initiated at a specified time post-infection (e.g., 12 hours).
-
The drugs are administered via the desired route (oral or subcutaneous) at various doses, often in a multi-dose regimen (e.g., twice daily for several days).
-
-
Endpoint:
-
The primary endpoint is the median curative dose (CD50), the dose that results in the survival of 50% of the treated animals.
-
Bacterial load in the lungs can also be assessed as a secondary endpoint. In a multidose pneumococcal mouse pneumonia model, PD 138312 and PD 140248 were highly effective, with median curative doses of 2 to 2.8 mg/kg of body weight per dose, while ciprofloxacin was ineffective.[1]
-
Visualizing the Mechanism and Workflow
To better understand the context of these in vivo studies, the following diagrams illustrate the mechanism of action of fluoroquinolones and the general experimental workflow.
Caption: Mechanism of action of fluoroquinolones like this compound.
Caption: General experimental workflow for the murine systemic infection model.
References
Head-to-head comparison of (Rac)-PD 138312 and daptomycin
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial drug discovery and development, a thorough understanding of the comparative performance of different agents is crucial for informed decision-making. This guide provides a detailed head-to-head comparison of (Rac)-PD 138312, a fluoronaphthyridine quinolone, and daptomycin (B549167), a cyclic lipopeptide antibiotic. While direct comparative studies are not available in the published literature, this document synthesizes the available preclinical data to offer an objective overview of their respective mechanisms of action, antimicrobial spectra, and in vitro efficacy.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and daptomycin lies in their distinct molecular targets and mechanisms of bactericidal action.
This compound , as a member of the quinolone class, acts by inhibiting bacterial DNA synthesis. Specifically, it targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. By stabilizing the covalent complex between these enzymes and the bacterial DNA, this compound effectively blocks DNA replication, leading to irreparable DNA damage and subsequent cell death.
Daptomycin , on the other hand, exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[1] In a calcium-dependent manner, daptomycin binds to the cell membrane of Gram-positive bacteria, leading to its insertion and aggregation.[1][2] This process causes a rapid depolarization of the membrane potential, leading to the leakage of intracellular ions, particularly potassium, and the cessation of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[1][3]
Figure 1. Comparative Mechanisms of Action.
In Vitro Antimicrobial Spectrum and Potency
Both this compound and daptomycin exhibit potent activity against a range of Gram-positive pathogens. However, their spectrum of activity against Gram-negative bacteria differs significantly.
This compound demonstrates broad-spectrum activity, with high potency against both Gram-positive and some Gram-negative bacteria.[4][5]
Daptomycin 's activity is primarily directed against Gram-positive bacteria.[1][6] It lacks significant activity against Gram-negative organisms due to its inability to penetrate their outer membrane.[7]
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for both compounds against a panel of clinically relevant bacteria.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | MIC90 (μg/mL) |
| Staphylococcus aureus (Oxacillin-susceptible) | ≤0.06 |
| Staphylococcus aureus (Oxacillin-resistant) | ≤0.06 |
| Streptococcus pyogenes | ≤0.06 |
| Streptococcus pneumoniae | ≤0.06 |
| Enterococcus faecalis | 0.25 |
| Listeria monocytogenes | 0.25 |
| Data sourced from Huband et al., 1993.[4][5] |
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | MIC90 (μg/mL) |
| Haemophilus influenzae | ≤0.06 |
| Moraxella catarrhalis | ≤0.06 |
| Neisseria gonorrhoeae | ≤0.06 |
| Enterobacteriaceae (excluding S. marcescens) | 0.5 |
| Acinetobacter spp. | 0.5 |
| Pseudomonas aeruginosa | 8 |
| Data sourced from Huband et al., 1993.[4][5] |
Table 3: In Vitro Activity of Daptomycin against Gram-Positive Bacteria
| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (all) | 0.25 | 0.5 |
| Streptococcus pneumoniae | ≤0.12 | 0.25 |
| Enterococcus faecalis (Vancomycin-susceptible) | 0.5 | 1 |
| Enterococcus faecium (Vancomycin-resistant) | 2 | 4 |
| Data compiled from Sader et al., 2004 and other sources.[7][8] |
Experimental Protocols
Accurate and reproducible in vitro susceptibility testing is fundamental for the evaluation of antimicrobial agents. The following section details the standard methodologies for determining the Minimum Inhibitory Concentration (MIC) for quinolones like this compound and for daptomycin.
MIC Determination by Broth Microdilution
Figure 2. General Workflow for MIC Determination.
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution (this compound or daptomycin)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland turbidity standards
-
Incubator
Protocol for this compound (and other quinolones):
-
Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies of the test organism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in CAMHB directly in the microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Protocol for Daptomycin:
The protocol for daptomycin is similar to that of other antimicrobials, with one critical modification:
-
Calcium Supplementation: Daptomycin's activity is dependent on the presence of physiological concentrations of calcium ions. Therefore, the CAMHB used for daptomycin susceptibility testing must be supplemented with calcium to a final concentration of 50 mg/L.
This modification is essential for obtaining accurate and reproducible MIC values for daptomycin.
Summary and Conclusion
This guide provides a comparative overview of this compound and daptomycin based on available in vitro data. The key distinctions are summarized below:
Table 4: Head-to-Head Summary
| Feature | This compound | Daptomycin |
| Class | Fluoronaphthyridine (Quinolone) | Cyclic Lipopeptide |
| Mechanism of Action | Inhibition of DNA gyrase and topoisomerase IV | Disruption of cell membrane function and integrity |
| Spectrum of Activity | Broad-spectrum (Gram-positive and some Gram-negative) | Primarily Gram-positive |
| Key Experimental Requirement | Standard antimicrobial susceptibility testing protocols | Calcium supplementation (50 mg/L) in testing media |
References
- 1. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. resources.amh.net.au [resources.amh.net.au]
- 6. MR06 | Daptomycin Breakpoints for Enterococci [clsi.org]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Quinolones for Use in Detection of Determinants of Acquired Quinolone Resistance, Including the New Transmissible Resistance Mechanisms qnrA, qnrB, qnrS, and aac(6′)Ib-cr, in Escherichia coli and Salmonella enterica and Determinations of Wild-Type Distributions - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of (Rac)-PD 138312 and daptomycin
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial drug discovery and development, a thorough understanding of the comparative performance of different agents is crucial for informed decision-making. This guide provides a detailed head-to-head comparison of (Rac)-PD 138312, a fluoronaphthyridine quinolone, and daptomycin, a cyclic lipopeptide antibiotic. While direct comparative studies are not available in the published literature, this document synthesizes the available preclinical data to offer an objective overview of their respective mechanisms of action, antimicrobial spectra, and in vitro efficacy.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and daptomycin lies in their distinct molecular targets and mechanisms of bactericidal action.
This compound , as a member of the quinolone class, acts by inhibiting bacterial DNA synthesis. Specifically, it targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. By stabilizing the covalent complex between these enzymes and the bacterial DNA, this compound effectively blocks DNA replication, leading to irreparable DNA damage and subsequent cell death.
Daptomycin , on the other hand, exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[1] In a calcium-dependent manner, daptomycin binds to the cell membrane of Gram-positive bacteria, leading to its insertion and aggregation.[1][2] This process causes a rapid depolarization of the membrane potential, leading to the leakage of intracellular ions, particularly potassium, and the cessation of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[1][3]
Figure 1. Comparative Mechanisms of Action.
In Vitro Antimicrobial Spectrum and Potency
Both this compound and daptomycin exhibit potent activity against a range of Gram-positive pathogens. However, their spectrum of activity against Gram-negative bacteria differs significantly.
This compound demonstrates broad-spectrum activity, with high potency against both Gram-positive and some Gram-negative bacteria.[4][5]
Daptomycin 's activity is primarily directed against Gram-positive bacteria.[1][6] It lacks significant activity against Gram-negative organisms due to its inability to penetrate their outer membrane.[7]
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for both compounds against a panel of clinically relevant bacteria.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | MIC90 (μg/mL) |
| Staphylococcus aureus (Oxacillin-susceptible) | ≤0.06 |
| Staphylococcus aureus (Oxacillin-resistant) | ≤0.06 |
| Streptococcus pyogenes | ≤0.06 |
| Streptococcus pneumoniae | ≤0.06 |
| Enterococcus faecalis | 0.25 |
| Listeria monocytogenes | 0.25 |
| Data sourced from Huband et al., 1993.[4][5] |
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | MIC90 (μg/mL) |
| Haemophilus influenzae | ≤0.06 |
| Moraxella catarrhalis | ≤0.06 |
| Neisseria gonorrhoeae | ≤0.06 |
| Enterobacteriaceae (excluding S. marcescens) | 0.5 |
| Acinetobacter spp. | 0.5 |
| Pseudomonas aeruginosa | 8 |
| Data sourced from Huband et al., 1993.[4][5] |
Table 3: In Vitro Activity of Daptomycin against Gram-Positive Bacteria
| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (all) | 0.25 | 0.5 |
| Streptococcus pneumoniae | ≤0.12 | 0.25 |
| Enterococcus faecalis (Vancomycin-susceptible) | 0.5 | 1 |
| Enterococcus faecium (Vancomycin-resistant) | 2 | 4 |
| Data compiled from Sader et al., 2004 and other sources.[7][8] |
Experimental Protocols
Accurate and reproducible in vitro susceptibility testing is fundamental for the evaluation of antimicrobial agents. The following section details the standard methodologies for determining the Minimum Inhibitory Concentration (MIC) for quinolones like this compound and for daptomycin.
MIC Determination by Broth Microdilution
Figure 2. General Workflow for MIC Determination.
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution (this compound or daptomycin)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland turbidity standards
-
Incubator
Protocol for this compound (and other quinolones):
-
Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies of the test organism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in CAMHB directly in the microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Protocol for Daptomycin:
The protocol for daptomycin is similar to that of other antimicrobials, with one critical modification:
-
Calcium Supplementation: Daptomycin's activity is dependent on the presence of physiological concentrations of calcium ions. Therefore, the CAMHB used for daptomycin susceptibility testing must be supplemented with calcium to a final concentration of 50 mg/L.
This modification is essential for obtaining accurate and reproducible MIC values for daptomycin.
Summary and Conclusion
This guide provides a comparative overview of this compound and daptomycin based on available in vitro data. The key distinctions are summarized below:
Table 4: Head-to-Head Summary
| Feature | This compound | Daptomycin |
| Class | Fluoronaphthyridine (Quinolone) | Cyclic Lipopeptide |
| Mechanism of Action | Inhibition of DNA gyrase and topoisomerase IV | Disruption of cell membrane function and integrity |
| Spectrum of Activity | Broad-spectrum (Gram-positive and some Gram-negative) | Primarily Gram-positive |
| Key Experimental Requirement | Standard antimicrobial susceptibility testing protocols | Calcium supplementation (50 mg/L) in testing media |
References
- 1. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activities of PD 138312 and PD 140248, new fluoronaphthyridines with outstanding gram-positive potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. resources.amh.net.au [resources.amh.net.au]
- 6. MR06 | Daptomycin Breakpoints for Enterococci [clsi.org]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Quinolones for Use in Detection of Determinants of Acquired Quinolone Resistance, Including the New Transmissible Resistance Mechanisms qnrA, qnrB, qnrS, and aac(6′)Ib-cr, in Escherichia coli and Salmonella enterica and Determinations of Wild-Type Distributions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of (Rac)-PD 138312 in a Laboratory Setting
Disclaimer: A specific Safety Data Sheet (SDS) for (Rac)-PD 138312 was not located. The following disposal procedures are based on established best practices for the disposal of analogous compounds, such as fluoroquinolone antibiotics and other heterocyclic compounds, as well as general laboratory chemical waste guidelines. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This compound , a fluoronaphthyridine derivative, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. As with many research chemicals, improper disposal can lead to unforeseen hazards. This guide provides a procedural framework for the safe management of this compound waste.
Chemical and Physical Properties of this compound
A clear understanding of the compound's properties is foundational to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Formula | C₁₉H₂₃FN₄O₃ |
| Molecular Weight | 374.41 g/mol |
| Appearance | Solid (assumed) |
| Solubility | Data not readily available |
| CAS Number | 107334-06-5 (free base) |
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound and materials contaminated with it is through a licensed and approved hazardous waste management service. On-site chemical treatment or neutralization by laboratory personnel is not advised due to the risk of incomplete reactions and the generation of unknown, potentially hazardous byproducts.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (pure compound, solutions, or contaminated materials), it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Nitrile gloves
-
Safety goggles or glasses with side shields
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, sealable lid.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS guidelines.
-
Ensure the container is compatible with the solvent used.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, and centrifuge tubes that have come into contact with this compound should be placed in the solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as liquid hazardous waste.
-
3. Waste Container Labeling: All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Any other components of the waste mixture (e.g., solvents)
4. Storage of Hazardous Waste:
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store incompatible waste types separately to prevent accidental reactions.
5. Arranging for Disposal:
-
Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a scheduled pickup by a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1][2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Prudent Disposal of (Rac)-PD 138312 in a Laboratory Setting
Disclaimer: A specific Safety Data Sheet (SDS) for (Rac)-PD 138312 was not located. The following disposal procedures are based on established best practices for the disposal of analogous compounds, such as fluoroquinolone antibiotics and other heterocyclic compounds, as well as general laboratory chemical waste guidelines. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This compound , a fluoronaphthyridine derivative, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. As with many research chemicals, improper disposal can lead to unforeseen hazards. This guide provides a procedural framework for the safe management of this compound waste.
Chemical and Physical Properties of this compound
A clear understanding of the compound's properties is foundational to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Formula | C₁₉H₂₃FN₄O₃ |
| Molecular Weight | 374.41 g/mol |
| Appearance | Solid (assumed) |
| Solubility | Data not readily available |
| CAS Number | 107334-06-5 (free base) |
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound and materials contaminated with it is through a licensed and approved hazardous waste management service. On-site chemical treatment or neutralization by laboratory personnel is not advised due to the risk of incomplete reactions and the generation of unknown, potentially hazardous byproducts.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (pure compound, solutions, or contaminated materials), it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Nitrile gloves
-
Safety goggles or glasses with side shields
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, sealable lid.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS guidelines.
-
Ensure the container is compatible with the solvent used.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, and centrifuge tubes that have come into contact with this compound should be placed in the solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as liquid hazardous waste.
-
3. Waste Container Labeling: All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Any other components of the waste mixture (e.g., solvents)
4. Storage of Hazardous Waste:
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store incompatible waste types separately to prevent accidental reactions.
5. Arranging for Disposal:
-
Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a scheduled pickup by a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1][2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling (Rac)-PD 138312
(Rac)-PD 138312 is a research chemical, and its toxicological properties have not been fully investigated. Therefore, it should be handled with extreme caution, assuming it is hazardous. The following guidance provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure. The following personal protective equipment should be used at all times in the laboratory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 rated, with side shields | Protects eyes from splashes and airborne particles. |
| Chemical Goggles | Tight-fitting, indirectly vented | Use when there is a significant risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant material | Prevents skin contact with the compound. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a high risk of splashes. | ||
| Respiratory Protection | Fume Hood | All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. | |
| N95 Respirator | NIOSH-approved | May be required for weighing operations outside of a fume hood, based on a risk assessment. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily available.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
Storage: Store this compound in a tightly sealed container, protected from light and moisture. For long-term storage, consult the manufacturer's recommendations, which may include refrigeration or freezing.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Disposal Procedures:
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, etc.), and labware (pipette tips, vials), must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid waste. The label should include "Hazardous Waste," the chemical name "this compound," and the primary hazards (e.g., "Toxic," "Handle with Caution").
-
Disposal Request: Follow your institution's hazardous waste disposal procedures. This typically involves submitting a request to the Environmental Health and Safety (EHS) office for pickup. Do not dispose of this chemical down the drain or in regular trash.
Visualizing the Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Essential Safety and Operational Guidance for Handling (Rac)-PD 138312
(Rac)-PD 138312 is a research chemical, and its toxicological properties have not been fully investigated. Therefore, it should be handled with extreme caution, assuming it is hazardous. The following guidance provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure. The following personal protective equipment should be used at all times in the laboratory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 rated, with side shields | Protects eyes from splashes and airborne particles. |
| Chemical Goggles | Tight-fitting, indirectly vented | Use when there is a significant risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant material | Prevents skin contact with the compound. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a high risk of splashes. | ||
| Respiratory Protection | Fume Hood | All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. | |
| N95 Respirator | NIOSH-approved | May be required for weighing operations outside of a fume hood, based on a risk assessment. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily available.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
Storage: Store this compound in a tightly sealed container, protected from light and moisture. For long-term storage, consult the manufacturer's recommendations, which may include refrigeration or freezing.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Disposal Procedures:
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, etc.), and labware (pipette tips, vials), must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid waste. The label should include "Hazardous Waste," the chemical name "this compound," and the primary hazards (e.g., "Toxic," "Handle with Caution").
-
Disposal Request: Follow your institution's hazardous waste disposal procedures. This typically involves submitting a request to the Environmental Health and Safety (EHS) office for pickup. Do not dispose of this chemical down the drain or in regular trash.
Visualizing the Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
